molecular formula C14H12Br2 B7791125 meso-1,2-Dibromo-1,2-diphenylethane

meso-1,2-Dibromo-1,2-diphenylethane

Cat. No.: B7791125
M. Wt: 340.05 g/mol
InChI Key: GKESIQQTGWVOLH-OKILXGFUSA-N
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Description

Meso-1,2-Dibromo-1,2-diphenylethane is a useful research compound. Its molecular formula is C14H12Br2 and its molecular weight is 340.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R,2S)-1,2-dibromo-2-phenylethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKESIQQTGWVOLH-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292410
Record name Meso-Stilbene dibromide
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Molecular Weight

340.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13440-24-9
Record name meso-1,2-Dibromo-1,2-diphenylethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13440-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meso-Stilbene dibromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)-
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Foundational & Exploratory

synthesis of meso-1,2-dibromo-1,2-diphenylethane from trans-stilbene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of meso-1,2-dibromo-1,2-diphenylethane from trans-Stilbene (B89595)

Introduction

The is a classic example of a stereospecific electrophilic addition reaction in organic chemistry. This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of the product, tailored for researchers, scientists, and professionals in drug development. The reaction involves the addition of bromine across the double bond of trans-stilbene, proceeding through a bromonium ion intermediate to yield the meso diastereomer exclusively.[1][2][3] This stereospecificity is a key feature of this reaction, making it a valuable model for understanding the stereochemical outcomes of halogenation reactions.[4][5][6]

Reaction Scheme and Mechanism

The overall reaction is the addition of bromine (Br₂) to trans-stilbene to form this compound.

Reaction_Scheme cluster_reactants cluster_product trans_stilbene trans-Stilbene arrow plus + bromine Br₂ product This compound arrow->product Solvent

Caption: Overall reaction for the synthesis of this compound.

The reaction proceeds via an electrophilic addition mechanism. The π bond of the alkene acts as a nucleophile, attacking a bromine molecule. This results in the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromonium bridge in an SN2-like fashion. This anti-addition leads to the specific formation of the meso product from the trans-alkene.[2][3][5][6][7]

Reaction_Mechanism trans-Stilbene trans-Stilbene Bromonium Ion Intermediate Bromonium Ion Intermediate trans-Stilbene->Bromonium Ion Intermediate + Br₂ meso-Product meso-Product Bromonium Ion Intermediate->meso-Product + Br⁻ (anti-attack) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification_characterization Purification & Characterization A 1. Dissolve trans-Stilbene B 2. Add Brominating Agent A->B C 3. Reaction B->C D 4. Cool Reaction Mixture C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Solvent E->F G 7. Drying F->G H 8. Recrystallization (Optional) G->H I 9. Determine Melting Point H->I J 10. Spectroscopic Analysis (NMR, IR) I->J

References

physical and chemical properties of meso-1,2-dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to meso-1,2-dibromo-1,2-diphenylethane

Introduction

This compound, also known as meso-stilbene dibromide, is an organic compound that serves as a key intermediate in various organic syntheses and as a model substrate in mechanistic studies.[1][2] Its structure contains two adjacent chiral centers, but due to an internal plane of symmetry, the molecule is achiral, classifying it as a meso compound.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key reactions.

Physical and Chemical Properties

This compound is typically a white to pale yellow crystalline powder.[3][4][5] It is notable for its high melting point, which is attributed to its crystalline symmetry.[2] The compound is insoluble in water but can be recrystallized from solvents like ethanol (B145695) or acetic acid.[3][6]

Quantitative Data Summary

The physical and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physical Properties

Property Value Source(s)
Molecular Formula C₁₄H₁₂Br₂ [1][7][8]
Molecular Weight 340.06 g/mol [3][6][8]
Melting Point 236-246 °C (with decomposition) [2][3][7][9]
Boiling Point 323.8 °C at 760 mmHg (Predicted) [3][10][11]
Density ~1.613 g/cm³ (Predicted) [3][10]
Appearance White to pale cream crystals or powder [3][5]

| Solubility | Insoluble in water |[3][10] |

Table 2: Spectroscopic Data

Technique Peak(s) / Chemical Shift (δ) Description Source(s)
¹H NMR (CDCl₃) 5.50 ppm (s, 2H), 7.35-7.65 ppm (m, 10H) Singlet for the two equivalent methine protons; multiplet for the ten phenyl protons. [2][6]
¹³C NMR (CDCl₃) 56.1, 127.9, 128.8, 129.0, 140.0 ppm Peaks corresponding to the methine and phenyl carbons. [6]
Mass Spec. (EI+) m/z 338, 340, 342 Molecular ion peaks showing the characteristic isotopic pattern for two bromine atoms. [6]

| Infrared (IR) | | Characteristic C-H (aromatic), C=C (aromatic), and C-Br stretching vibrations. |[12][13][14] |

Chemical Reactions and Reactivity

The reactivity of this compound is dominated by the two bromine substituents, which can participate in various elimination and substitution reactions.

Dehydrohalogenation

When treated with a strong base, such as alcoholic potassium hydroxide (B78521) (KOH), this compound undergoes a double dehydrohalogenation to form diphenylacetylene.[8][15] This reaction proceeds via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the hydrogen and bromine atoms being eliminated.[16] The stereochemistry of the starting material dictates the product, with the meso isomer yielding the (E)-alkene intermediate.[2][16]

Caption: Reaction pathway for the formation of diphenylacetylene.

Electrochemical Dehalogenation

The compound can undergo electrochemical dehalogenation when studied in acetonitrile.[17][18] This reaction is often used in mechanistic studies to probe the stereochemical outcomes of electron transfer processes.[17]

Other Reactions

This compound is also used to study reactions with nucleophiles like 9-substituted fluorenide ions in dimethyl sulfoxide (B87167) (DMSO).[17] Furthermore, it can be reduced by electrochemically generated fullerene anions (C₆₀³⁻).[17][18]

Experimental Protocols

Synthesis of this compound from (E)-Stilbene

The most common laboratory synthesis involves the stereospecific anti-addition of bromine to (E)-stilbene.[2][15] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion via an Sₙ2 mechanism, resulting exclusively in the meso product.[12][19]

Method 1: Using Pyridinium (B92312) Hydrobromide Perbromide [9][12][19]

  • Dissolution: In a suitable flask, dissolve (E)-stilbene (1 equivalent) in glacial acetic acid by warming gently.[9][19]

  • Addition of Brominating Agent: Add pyridinium hydrobromide perbromide (1.1 equivalents) to the solution.[9][19] This reagent is a solid and is considered a safer alternative to liquid bromine.[12][19]

  • Reaction: Heat the mixture to reflux for approximately 10-15 minutes. The product, this compound, will precipitate out of the solution as small platelets.[15][19]

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.[12][19]

  • Purification: Collect the crystalline product by vacuum filtration using a Büchner or Hirsch funnel. Wash the solid with cold methanol (B129727) to remove any residual color and impurities.[9][12][19]

  • Drying: Air-dry the product on filter paper, followed by drying in a vacuum desiccator.[12]

G start Dissolve (E)-Stilbene in Acetic Acid add_reagent Add Pyridinium Hydrobromide Perbromide start->add_reagent reflux Heat to Reflux (10-15 min) add_reagent->reflux cool Cool in Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Methanol filter->wash dry Dry Product wash->dry end Pure meso-1,2-dibromo- 1,2-diphenylethane dry->end

Caption: Experimental workflow for the synthesis of the title compound.

Method 2: Green Bromination [20]

  • Dissolution: Dissolve (E)-stilbene in ethanol in a round-bottom flask with warming and stirring.

  • Acidification: Slowly add concentrated hydrobromic acid (HBr) to the flask.

  • Oxidation: While refluxing, add 30% hydrogen peroxide (H₂O₂) dropwise. The reaction between HBr and H₂O₂ generates bromine in situ.

  • Precipitation: Continue stirring until the solution becomes cloudy white, indicating product formation.

  • Workup: Cool the flask, neutralize any excess acid with sodium bicarbonate solution, and then cool further in an ice bath.

  • Isolation and Purification: Isolate the product by vacuum filtration, washing with ice-cold water and then ice-cold ethanol.

Characterization Protocols
  • Melting Point Determination: A well-dried sample of the product should be used to determine its melting point, which is expected to be sharp and around 241 °C.[7][12] A broad melting range would indicate impurities.

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the compound using a dried potassium bromide (KBr) pellet as the support material.[12] Assign the characteristic absorption bands for the functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire the ¹H NMR spectrum by dissolving approximately 30 mg of a well-dried sample in a suitable deuterated solvent, such as CDCl₃.[6][12] The spectrum should show a characteristic singlet for the two equivalent methine protons.[2]

G cluster_synthesis Synthesis cluster_intermediate Mechanism cluster_product Product stilbene (E)-Stilbene + Pyridinium Hydrobromide Perbromide reaction Reaction in Acetic Acid Reflux stilbene->reaction Anti-addition bromonium Bromonium Ion Intermediate + Br⁻ reaction->bromonium attack Sₙ2 Attack bromonium->attack Backside attack meso This compound attack->meso

Caption: Logical relationship in the stereospecific synthesis pathway.

References

Stereochemistry of the Bromination of trans-Stilbene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry involved in the bromination of trans-stilbene (B89595), a classic organic reaction that serves as a fundamental example of stereospecificity. This document details the reaction mechanism, experimental protocols, and resulting stereoisomers, presenting quantitative data in a clear, comparative format.

Core Concepts: Mechanism and Stereoselectivity

The bromination of an alkene, such as trans-stilbene, is an electrophilic addition reaction. The generally accepted mechanism proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-addition fashion, meaning the two bromine atoms add to opposite faces of the original double bond.[1][2]

The stereochemistry of the starting alkene dictates the stereochemistry of the product. In the case of trans-stilbene, the anti-addition of bromine results in the formation of meso-1,2-dibromo-1,2-diphenylethane.[3] This is a direct consequence of the reaction mechanism. If the reaction were to proceed via a syn-addition, a racemic mixture of enantiomers would be formed. The experimental evidence strongly supports the anti-addition pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for the bromination of trans-stilbene, including the physical properties of the reactant and potential products.

CompoundMolar Mass ( g/mol )Melting Point (°C)
trans-Stilbene180.25122-124
This compound340.07~238-241
(±)-1,2-Dibromo-1,2-diphenylethane (racemic mixture)340.07~113-114

Note: The melting point of the racemic mixture is significantly lower than that of the meso compound, providing a key analytical tool for product identification.[4][5] A reported experimental yield for the bromination of trans-stilbene to 1,2-dibromo-1,2-diphenylethane (B1143902) was 60.07%.[6]

Experimental Protocols

Several methods have been developed for the bromination of trans-stilbene. Below are detailed protocols for three common procedures.

Protocol 1: Bromination using Pyridinium (B92312) Tribromide

This method utilizes a safer and easier-to-handle solid bromine source.[7]

Materials:

  • trans-Stilbene (0.4 g)

  • Glacial Acetic Acid (4 mL)

  • Pyridinium Tribromide (0.8 g)

  • Methanol (B129727)

Procedure:

  • Dissolve 0.4 g of trans-stilbene in 4 mL of glacial acetic acid in a test tube by heating in a water bath.

  • Add 0.8 g of pyridinium tribromide to the solution.

  • Continue heating and stirring until the orange-yellow color of the pyridinium tribromide fades to yellow (approximately 5-10 minutes).

  • Cool the test tube to approximately 40-50°C in a water bath.

  • Add 6 mL of water and place the test tube on ice for about 15 minutes to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two or three small portions (≤ 3 mL) of methanol until the orange color is removed.

  • Allow the product to air dry.

Protocol 2: Bromination using 10% Bromine in Dichloromethane (B109758)

This is a more traditional approach using elemental bromine.[6]

Materials:

  • trans-Stilbene (5 g)

  • Dichloromethane (40 mL)

  • 10% Bromine-dichloromethane solution (~15 mL)

  • Cyclohexene (B86901)

  • Cold Dichloromethane (15 mL)

Procedure:

  • In a 250 cm³ conical flask, dissolve 5 g of trans-stilbene in 40 cm³ of dichloromethane.

  • Carefully add 5 cm³ of the 10% bromine-dichloromethane solution to the stilbene (B7821643) solution and swirl until the reddish-brown color disappears.

  • Add another 5 cm³ of the bromine solution and swirl again until the color disappears.

  • Add the remaining bromine solution and swirl for several minutes to ensure the bromine color persists.

  • Add cyclohexene dropwise until the bromine color disappears.

  • Cool the flask in an ice bath to crystallize the product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with 15 cm³ of cold dichloromethane and allow them to air dry.

Protocol 3: In Situ Generation of Bromine

This "greener" method avoids the direct handling of liquid bromine by generating it within the reaction mixture.[8][9]

Materials:

  • trans-Stilbene (0.5 g)

  • Ethanol (B145695) (10 mL)

  • Concentrated (48%) aqueous Hydrobromic Acid (1.2 mL)

  • 30% Hydrogen Peroxide (0.8 mL)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Place 0.5 g of trans-stilbene and 10 mL of ethanol in a 100-mL round-bottom flask with a magnetic stir bar.

  • Heat the mixture to reflux with stirring until the solid dissolves.

  • Slowly add 1.2 mL of concentrated hydrobromic acid.

  • Add 0.8 mL of 30% hydrogen peroxide dropwise. The solution should turn a golden-yellow color.

  • Continue to stir under reflux until the yellow color fades and the mixture becomes a cloudy white (approximately 20 minutes).

  • Cool the mixture, then neutralize it by adding 10% NaHCO₃ solution until gas evolution ceases.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the product by vacuum filtration.

Visualizing the Reaction and Workflow

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathway and a general experimental workflow for the bromination of trans-stilbene.

Bromination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product trans-Stilbene trans-Stilbene Bromonium Cyclic Bromonium Ion trans-Stilbene->Bromonium Electrophilic Attack Br2 Br₂ Br2->Bromonium Meso This compound Bromonium->Meso Anti-addition of Br⁻

Caption: Reaction mechanism for the bromination of trans-stilbene.

Experimental_Workflow A 1. Dissolve trans-Stilbene in Solvent B 2. Add Brominating Agent A->B C 3. Reaction Under Controlled Conditions B->C D 4. Product Crystallization C->D E 5. Isolate Product (Vacuum Filtration) D->E F 6. Wash and Dry Product E->F G 7. Characterize Product (e.g., Melting Point) F->G

Caption: General experimental workflow for stilbene bromination.

References

structure and symmetry of meso-stilbene dibromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Symmetry of meso-Stilbene Dibromide

Introduction

Meso-stilbene dibromide, systematically named (1R,2S)-1,2-dibromo-1,2-diphenylethane, is a diastereomer of stilbene (B7821643) dibromide.[1] Despite possessing two chiral centers, it is an achiral molecule due to an internal plane of symmetry.[2][3] This unique structural feature imparts specific chemical and physical properties that are of interest to researchers in stereochemistry and synthetic organic chemistry. This guide provides a comprehensive overview of the structure, symmetry, conformational analysis, and experimental protocols related to meso-stilbene dibromide.

Molecular Structure and Symmetry

The defining characteristic of meso-stilbene dibromide is its meso nature. A meso compound is a molecule that contains stereocenters but is achiral overall due to the presence of an internal symmetry element, such as a plane of symmetry or a center of inversion.[2] In the case of meso-stilbene dibromide, the molecule possesses a center of symmetry which makes it superimposable on its mirror image, thus rendering it optically inactive.[2]

The stereochemistry at the two chiral carbons is opposite, leading to either an (R,S) or (S,R) configuration. This is a direct result of the anti-addition of bromine to the double bond of trans-stilbene (B89595) during its synthesis.

cluster_synthesis Synthesis of meso-Stilbene Dibromide trans_stilbene trans-Stilbene bromonium_ion Bromonium Ion Intermediate trans_stilbene->bromonium_ion + Br2 meso_product meso-Stilbene Dibromide bromonium_ion->meso_product + Br- (anti-addition)

Caption: Synthesis pathway of meso-stilbene dibromide.

Conformational Analysis

The rotation around the central carbon-carbon single bond in meso-stilbene dibromide leads to different staggered conformations. The most stable conformer is the one that minimizes steric hindrance between the bulky phenyl and bromine substituents.[4] The anti-periplanar conformation, where the two phenyl groups are positioned 180° apart and the two bromine atoms are also 180° apart, is the most stable due to the minimization of these steric interactions.[4] Gauche conformations, where the bulky groups are closer to each other, are less stable.

cluster_conformations Conformational Analysis of meso-Stilbene Dibromide A Anti Conformer (Most Stable) B Gauche Conformer (Less Stable) A->B Rotation C Gauche Conformer (Less Stable) B->C Rotation C->A Rotation

Caption: Relative stability of meso-stilbene dibromide conformers.

Experimental Data

Physical and Spectroscopic Properties
PropertyValueReference
Molecular FormulaC₁₄H₁₂Br₂[1]
Molar Mass340.058 g/mol [1]
AppearanceWhite solid[1]
Melting Point238-241 °C[5]
Spectroscopic Data
TechniqueDataReference
¹H NMR (400 MHz, CDCl₃)δ 7.65-7.35 (m, 10H, Ar-H), 5.50 (s, 2H, CH-Br)[6]
¹³C NMR (100 MHz, CDCl₃)δ 140.0, 129.0, 128.8, 127.9, 56.1[6]
IR (cm⁻¹)3030 (Ar-H), 1496 (Ar C=C), 688 (C-Br)[5]

Experimental Protocols

Synthesis of meso-Stilbene Dibromide from trans-Stilbene

This protocol describes the bromination of trans-stilbene to yield meso-stilbene dibromide. The reaction proceeds via an electrophilic addition mechanism involving a cyclic bromonium ion intermediate.[5][7]

Materials:

Procedure:

  • Dissolve trans-stilbene in a suitable solvent (e.g., 0.5 g of trans-stilbene in 10 mL of acetic acid or 180 mg in 2.0 mL of DCM).[8]

  • If using acetic acid, the mixture may need to be heated on a steam bath to facilitate dissolution.[8]

  • Slowly add the brominating agent to the stirred solution. If using pyridinium perbromide, add it in small portions.[5] If using a bromine solution, add it dropwise until a persistent light red/brown color is observed, indicating a slight excess of bromine.

  • The product, meso-stilbene dibromide, will begin to precipitate as a white solid.[8]

  • Continue stirring the reaction mixture for an additional 1-2 minutes after the addition of the brominating agent is complete.[8]

  • If excess bromine was used, add a drop of cyclohexene to quench it.

  • Cool the reaction mixture in an ice bath for 10-15 minutes to maximize precipitation.[8]

  • Collect the crystalline product by vacuum filtration using a Büchner or Hirsch funnel.[8]

  • Wash the collected solid with cold methanol to remove impurities.[8]

  • Allow the product to air dry.

Characterization:

  • Determine the melting point of the dried product. The literature value is in the range of 238-241 °C.[5]

  • Acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the product.[8]

G cluster_workflow Experimental Workflow start Dissolve trans-Stilbene add_br2 Add Brominating Agent start->add_br2 stir Stir and React add_br2->stir cool Cool in Ice Bath stir->cool filter Vacuum Filtration cool->filter wash Wash with Methanol filter->wash dry Air Dry Product wash->dry end Characterize dry->end

References

A Historical and Technical Guide to the Discovery of Stilbene Dibromide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of stilbene (B7821643) dibromide isomers stands as a cornerstone in the development of stereochemistry, offering a classic illustration of how the spatial arrangement of atoms dictates chemical and physical properties. This technical guide provides an in-depth exploration of the historical discovery of these isomers, detailing the pivotal experiments and the evolution of the theoretical understanding that unraveled their nature. We present detailed experimental protocols from foundational studies, quantitative data that enabled the differentiation of the isomers, and logical diagrams to illustrate the key concepts and experimental workflows that defined this critical chapter in organic chemistry.

Introduction: The Dawn of Stereochemistry

The mid-19th century was a period of revolutionary thinking in chemistry. While the elemental composition of molecules could be determined, the concept of atoms arranged in a fixed three-dimensional space was not yet established. The discovery of stilbene by French chemist Auguste Laurent in 1843 set the stage for a series of investigations that would challenge the existing paradigms. The subsequent bromination of stilbene led to the isolation of different products from what was believed to be the same starting material, a puzzle that would only be solved with the advent of stereochemistry.

The groundbreaking hypothesis of the tetrahedral carbon atom, independently proposed by Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874, provided the theoretical framework necessary to understand these observations.[1] This new theory posited that molecules with the same chemical formula could exist as different isomers based on the spatial arrangement of their atoms. The study of stilbene dibromide became a textbook case for these emerging concepts of "geometrical isomerism" and diastereomerism, championed by pioneering chemists such as Johannes Wislicenus.

The Discovery of Two Stilbenes and Their Dibromides

A critical breakthrough was the recognition that "stilbene" itself existed as two distinct geometric isomers: cis-stilbene (B147466) (isostilbene) and trans-stilbene (B89595). This concept of "geometrical isomerism," extensively studied by Johannes Wislicenus, was fundamental to understanding the subsequent reactions.[2] Early chemists observed that the bromination of these two stilbene isomers yielded two different dibromide products, distinguishable by their markedly different physical properties.

  • From trans-Stilbene: The bromination of the more stable, higher-melting trans-stilbene produced a dibromide with a high melting point. This product was later identified as the meso-1,2-dibromo-1,2-diphenylethane .

  • From cis-Stilbene: The bromination of the less stable, liquid cis-stilbene resulted in a dibromide with a significantly lower melting point. This was identified as the racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane .

The ability to isolate two distinct products from stereoisomeric starting materials provided powerful evidence for the three-dimensional nature of molecules and the stereospecificity of chemical reactions.

Quantitative Data: Differentiating the Isomers

The primary method for distinguishing the stilbene dibromide isomers in early chemical studies was the determination of their melting points. This physical constant served as a reliable indicator of purity and identity. The significant difference in melting points between the meso and racemic forms is a direct consequence of their different molecular symmetries, which affects how the molecules pack into a crystal lattice.

Propertymeso-Stilbene DibromideRacemic (d,l)-Stilbene Dibromide
Parent Alkene (E)-stilbene (trans-stilbene)(Z)-stilbene (cis-stilbene)
Melting Point 241–243 °C[3]114–115 °C[3]
Stereochemistry (1R, 2S) - Achiral, contains a plane of symmetryA 1:1 mixture of (1R,2R) and (1S,2S) enantiomers; Chiral
Molar Mass 340.06 g/mol 340.06 g/mol
Appearance White crystalline solid[2]White crystalline solid

Table 1: Comparative physical properties of stilbene dibromide diastereomers.

Historical Experimental Protocols

The following protocols are reconstructed from early methods and represent the foundational experiments for the synthesis and isolation of stilbene dibromide isomers.

Bromination of (E)-Stilbene to yield meso-Stilbene Dibromide

This procedure describes a classic method using elemental bromine, which was common in the late 19th and early 20th centuries.

Objective: To synthesize this compound from (E)-stilbene.

Materials:

  • (E)-Stilbene (trans-stilbene)

  • Elemental Bromine (Br₂)

  • Diethyl ether (or carbon disulfide)

  • Filtration apparatus

Procedure:

  • A solution of (E)-stilbene was prepared by dissolving a known quantity of the solid in a suitable solvent, such as diethyl ether, in a flask.

  • A solution of elemental bromine in the same solvent was prepared.

  • The bromine solution was added dropwise to the stilbene solution with constant stirring. The characteristic reddish-brown color of the bromine was observed to disappear upon addition, indicating a reaction with the alkene.

  • The addition was continued until a faint, persistent bromine color remained, signaling the completion of the reaction.

  • Upon reaction, a white crystalline solid, the meso-stilbene dibromide, precipitated from the solution.

  • The mixture was often cooled in an ice bath to maximize crystallization.

  • The solid product was collected by vacuum filtration and washed with a small amount of cold solvent to remove any unreacted bromine and starting material.

  • The crude product was then purified by recrystallization, typically from ethanol (B145695) or glacial acetic acid.

  • The identity and purity of the product were confirmed by its high melting point (approx. 241 °C).

Bromination of (Z)-Stilbene to yield Racemic Stilbene Dibromide

This protocol is similar but starts with the less stable cis-isomer, leading to the lower-melting racemic product.

Objective: To synthesize (±)-1,2-dibromo-1,2-diphenylethane from (Z)-stilbene.

Materials:

  • (Z)-Stilbene (cis-stilbene)

  • Pyridinium (B92312) tribromide (A safer alternative to Br₂)

  • Glacial acetic acid

  • Filtration apparatus

Procedure:

  • (Z)-Stilbene (a liquid at room temperature) was dissolved in glacial acetic acid in a test tube or flask.[4]

  • The solution was heated gently in a water bath to ensure complete dissolution.[4]

  • Solid pyridinium tribromide was added to the solution in portions.[4] The pyridinium tribromide serves as a solid, stable source of Br₂.

  • The reaction mixture was heated in a boiling water bath for approximately 5-10 minutes, during which the orange color of the tribromide faded.[4]

  • The mixture was then cooled to room temperature, and water was added to precipitate the organic product.

  • The flask was cooled in an ice bath to complete the precipitation of the solid product.[4]

  • The solid was collected by vacuum filtration, washed with water, and then with a small amount of cold methanol (B129727) to remove impurities.[4]

  • After drying, the identity of the racemic product was confirmed by its characteristic melting point (approx. 114 °C).

The Evolution of Mechanistic Understanding

The stereospecific outcomes of stilbene bromination were not fully understood until the mechanism of electrophilic addition was elucidated. The initial debate centered on the nature of the reaction intermediate. The modern understanding, which explains the observed stereochemistry, involves the formation of a cyclic bromonium ion.

Figure 1. Stereochemical pathways of stilbene bromination.

The diagram above illustrates the concept of anti-addition . The bromine molecule (Br₂) approaches the planar double bond of stilbene. A three-membered cyclic bromonium ion intermediate is formed. The second bromide ion (Br⁻) must then attack from the face opposite to this ring. This backside attack dictates the final stereochemistry.

  • For (E)-stilbene , this anti-addition leads to the formation of the meso compound, which possesses an internal plane of symmetry and is achiral.

  • For (Z)-stilbene , the same anti-addition mechanism results in the formation of a pair of enantiomers, the (1R,2R) and (1S,2S) isomers, which are produced in equal amounts as a racemic mixture.

This mechanistic insight was a triumph of early stereochemical theory and provided a logical foundation for predicting the outcomes of many other addition reactions.

Experimental and Logical Workflows

The process of discovery and characterization followed a logical progression from synthesis to analysis. The workflow for a typical historical investigation into these isomers can be visualized as follows.

G Stilbene_Isomer Select Stilbene Isomer (trans or cis) Bromination Perform Bromination (e.g., with Br₂ or Py-HBr₃) Stilbene_Isomer->Bromination Reactant Isolation Isolate Precipitate (Filtration) Bromination->Isolation Product Mixture Purification Purify Solid (Recrystallization) Isolation->Purification Crude Solid Analysis Characterize Product (Melting Point Determination) Purification->Analysis Purified Crystals Conclusion Identify Isomer (meso or racemic) Analysis->Conclusion Physical Data

Figure 2. General workflow for the synthesis and identification of a stilbene dibromide isomer.

This systematic approach, combining synthesis with the careful measurement of physical properties, was essential for building the body of evidence that supported the then-novel theories of stereochemistry.

Conclusion

The historical investigation of stilbene dibromide isomers is more than a mere curiosity; it is a fundamental story of scientific discovery. It highlights the crucial interplay between experimental observation and theoretical advancement. The isolation of two distinct dibromides from two geometric isomers of stilbene provided irrefutable proof for the three-dimensional nature of molecules and the stereospecificity of reactions. The quantitative data from melting point analysis provided the critical tool for differentiation, while the logical framework of stereochemistry provided the explanation. For modern chemists, this story serves as a powerful reminder of the foundational principles that underpin our understanding of molecular structure and reactivity.

References

An In-depth Technical Guide to the Solubility of meso-1,2-dibromo-1,2-diphenylethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meso-1,2-dibromo-1,2-diphenylethane (also known as meso-stilbene dibromide) in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, mechanistic studies, and materials science. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers insights into the compound's behavior in solution.

Introduction

This compound is a vicinal dibromide that serves as a key intermediate in a variety of chemical transformations. Its stereochemistry and the presence of two phenyl groups significantly influence its physical and chemical properties, including its solubility. The compound is a white to off-white crystalline solid and is noted for its relative stability. Accurate solubility data is essential for designing reaction conditions, purification procedures (such as recrystallization), and for its use in analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

PropertyValue
Molecular Formula C₁₄H₁₂Br₂
Molecular Weight 340.05 g/mol
Appearance White to light yellow crystalline solid/powder
Melting Point 238-241 °C (decomposes)
CAS Number 13440-24-9

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative descriptions and data from its use in various applications provide valuable insights into its solubility characteristics. The following table summarizes the available qualitative and comparative quantitative solubility information. For comparative purposes, the solubility of its precursor, trans-stilbene (B89595), is also included, as it shares a similar carbon skeleton.

Table 1: Solubility of this compound and trans-Stilbene in Various Solvents

SolventThis compound Solubilitytrans-Stilbene Solubility ( g/100g solvent at 25°C)
WaterInsoluble[1][2]0.0000296
EthanolSomewhat soluble0.43
Acetonitrile (B52724)Soluble (used for HPLC analysis at 0.5 mg/mL with sonication)3.03
Dimethyl Sulfoxide (DMSO)Soluble (used as a reaction solvent)Data not available
Dichloromethane (DCM)Limited solubilityData not available
Diethyl EtherData not available3.53
HexaneData not available0.55
TolueneData not available11.2
ChloroformData not available19.3

Note: The quantitative solubility data for trans-stilbene is provided as a reference for a structurally related compound and should not be taken as a direct measure for this compound. The addition of two bromine atoms significantly alters the intermolecular forces and is expected to impact solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a specific temperature.

Materials:

  • This compound (or other solid organic compound)

  • High-purity organic solvent of choice

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Glass funnels and filter paper or syringe filters (PTFE, 0.45 µm)

  • Beakers or evaporating dishes

  • Volumetric flasks and pipettes

  • Oven or vacuum oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid solute to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant liquid using a volumetric pipette.

    • Immediately filter the withdrawn aliquot through a syringe filter or a funnel with filter paper into a pre-weighed beaker or evaporating dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the weight of the beaker/evaporating dish containing the filtered saturated solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. For low-boiling solvents, this can be done at room temperature or with gentle heating. For high-boiling solvents, a vacuum oven at a suitable temperature is recommended to avoid decomposition of the solute.

    • Once all the solvent has evaporated, dry the beaker/evaporating dish containing the solid residue in an oven at a temperature below the solute's melting point until a constant weight is achieved.

    • Cool the beaker/evaporating dish in a desiccator to room temperature before weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty beaker/evaporating dish from the final weight after drying.

    • The solubility can then be expressed in various units, such as g/100 mL or mol/L, based on the mass of the solute and the initial volume of the solvent aliquot.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration (Temperature Control) A->B C Sample Withdrawal & Filtration B->C D Solvent Evaporation C->D E Drying of Residue D->E F Weighing & Calculation E->F

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound remains limited in publicly accessible literature, qualitative observations indicate its insolubility in water and varying degrees of solubility in common organic solvents such as acetonitrile and dimethyl sulfoxide. For research and development purposes where precise solubility is required, it is highly recommended to determine this experimentally using a standardized protocol, such as the gravimetric method detailed in this guide. The provided information and methodologies serve as a valuable resource for scientists and professionals working with this compound, enabling more informed decisions in experimental design and execution.

References

Spectroscopic and Synthetic Profile of meso-1,2-dibromo-1,2-diphenylethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for meso-1,2-dibromo-1,2-diphenylethane, a key substrate in mechanistic organic chemistry.[1] The content herein is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clearly structured data to facilitate research and application.

Spectroscopic Data

The stereochemical structure of this compound, which possesses a plane of symmetry despite having two chiral centers, results in a distinct spectroscopic signature that allows for its differentiation from its racemic (dl) diastereomer.[1] The following tables summarize the key spectroscopic data for the meso isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[1] Due to the molecule's symmetry, the two methine protons and the two methine carbons are chemically equivalent, leading to simplified spectra compared to the racemic isomer.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
5.50Singlet2HMethine protons (CH-Br)CDCl₃
7.35-7.65Multiplet10HAromatic protonsCDCl₃

Data sourced from multiple references.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
56.1Methine carbons (CH-Br)CDCl₃
127.9Aromatic carbonsCDCl₃
128.8Aromatic carbonsCDCl₃
129.0Aromatic carbonsCDCl₃
140.0Aromatic carbons (ipso)CDCl₃

Data sourced from multiple references.[1][2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides clear evidence of its molecular weight and elemental composition. The presence of two bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak.[1] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in a distinctive M+, [M+2]+, and [M+4]+ pattern.[1]

Table 3: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
338~1[M]+ (C₁₄H₁₂⁷⁹Br₂)
340~2[M+2]+ (C₁₄H₁₂⁷⁹Br⁸¹Br)
342~1[M+4]+ (C₁₄H₁₂⁸¹Br₂)

Data sourced from multiple references.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
3000-3100C-H stretch (aromatic)
1450-1600C=C stretch (aromatic)
690-770C-Br stretch

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Experimental Protocols

The synthesis of this compound is commonly achieved through the electrophilic addition of bromine to trans-stilbene (B89595).[3][4] This reaction is stereospecific, proceeding via an anti-addition mechanism to yield the meso product.[3][4]

Synthesis of this compound from trans-Stilbene

This protocol is adapted from established literature procedures.[2]

Materials:

Procedure:

  • Dissolve trans-stilbene (0.40 g, 2.2 mmol) in dichloromethane (5.0 mL) in a suitable reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of molecular bromine (0.12 mL, 2.3 mmol) in dichloromethane (0.9 mL) to the stirred solution of trans-stilbene.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield pure this compound as a white crystalline solid.[2]

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[2] Samples are prepared by dissolving the compound in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are referenced to the residual solvent signal.[2]

Mass Spectrometry: Low-resolution mass spectra are obtained using an electron ionization (EI) source.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from trans-stilbene.

Synthesis_Workflow trans_stilbene trans-Stilbene dissolution Dissolve in CH₂Cl₂ trans_stilbene->dissolution cooling Cool to 0°C dissolution->cooling bromine_addition Add Br₂ in CH₂Cl₂ cooling->bromine_addition reaction Stir at 0°C (30 min) bromine_addition->reaction filtration Filtration reaction->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product meso-1,2-dibromo- 1,2-diphenylethane recrystallization->product

Caption: Synthesis of this compound.

References

The Meso Compound: A Comprehensive Guide to Definition, Identification, and Separation in Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of stereochemistry, the subtle yet profound differences in the three-dimensional arrangement of atoms can dictate the biological activity, efficacy, and safety of pharmaceutical compounds. A thorough understanding of all stereoisomeric forms, including the often-misunderstood meso compound, is therefore paramount. This technical guide provides an in-depth exploration of the definition of meso compounds, their unique properties, and detailed methodologies for their identification and separation.

Core Concepts: Defining the Meso Compound

A meso compound is a molecule that contains two or more stereocenters (chiral centers) but is achiral overall.[1][2][3] This unique characteristic arises from an internal plane of symmetry or a center of inversion within the molecule that makes it superimposable on its mirror image.[4][5] Consequently, despite the presence of chiral centers, a meso compound is optically inactive, meaning it does not rotate the plane of polarized light.[6][7]

The key features that define a meso compound are:

  • Two or More Stereocenters: The molecule must possess at least two carbons (or other atoms) that are chiral centers.[1][2]

  • Internal Symmetry: The presence of an internal plane of symmetry or a center of inversion is the definitive characteristic of a meso compound. This plane divides the molecule into two halves that are mirror images of each other.[5][8]

  • Achirality and Optical Inactivity: Due to the internal symmetry, the optical rotations caused by the individual chiral centers cancel each other out, resulting in a net optical rotation of zero.[6][7] This makes the compound achiral and, therefore, optically inactive.

A classic example used to illustrate the concept of a meso compound is tartaric acid. Tartaric acid has two chiral centers and exists as three stereoisomers: (+)-tartaric acid, (-)-tartaric acid, and meso-tartaric acid. The (+) and (-) forms are enantiomers of each other and are optically active. Meso-tartaric acid, however, possesses a plane of symmetry and is optically inactive.[6]

Quantitative Data: Physical Properties of Tartaric Acid Stereoisomers

Meso compounds are diastereomers of the chiral isomers of the same molecule.[1] As diastereomers, they have different physical properties, which is the basis for their separation. The table below summarizes the key physical properties of the stereoisomers of tartaric acid.

StereoisomerMelting Point (°C)[α]D (Specific Rotation)Density (g/cm³)Solubility at 20°C (g/100mL H₂O)
(+)-tartaric acid168-170+121.7598139.0
(-)-tartaric acid168-170-121.7598139.0
meso-tartaric acid146-14801.6660125.0

Experimental Protocols

Accurate identification and separation of meso compounds from their chiral counterparts are critical in research and drug development. The following are detailed protocols for key experimental techniques.

Protocol 1: Determination of Optical Activity using Polarimetry

This protocol outlines the procedure for measuring the optical rotation of a sample to determine if it is optically active or inactive (a characteristic of meso compounds).

1. Instrument Preparation and Calibration:

  • Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up for at least 10 minutes to ensure a stable light output.[9]

  • Clean the sample cell (polarimeter tube) thoroughly with a suitable solvent (e.g., acetone (B3395972) or the solvent to be used for the sample) and ensure it is dry.[1]

  • Calibrate the instrument by filling the sample cell with the pure solvent that will be used to dissolve the sample (the "blank").[9]

  • Place the blank-filled cell in the polarimeter and take a reading. This reading should be zeroed out to correct for any optical rotation caused by the solvent or the cell itself.[9]

2. Sample Preparation:

  • Accurately weigh a known amount of the compound to be analyzed.

  • Dissolve the compound in a known volume of a suitable solvent in a volumetric flask to create a solution of known concentration (c), typically expressed in g/mL.[10] The solution must be clear and free of any undissolved particles.

3. Measurement:

  • Rinse the sample cell with a small amount of the prepared sample solution.

  • Carefully fill the sample cell with the sample solution, ensuring there are no air bubbles in the light path.[1][11] Air bubbles will scatter the light and lead to inaccurate readings.

  • Place the filled sample cell into the polarimeter.

  • Record the observed optical rotation (α) in degrees. Take multiple readings and calculate the average to ensure accuracy.[4]

4. Calculation of Specific Rotation:

  • The specific rotation [α] is a standardized measure of a compound's optical activity and is calculated using the following formula:[8] [α] = α / (l * c) Where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

  • A specific rotation of zero indicates that the compound is optically inactive and may be a meso compound or a racemic mixture.

Protocol 2: Separation of Meso-Tartaric Acid from its Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a representative method for the analytical separation of the stereoisomers of tartaric acid.

1. HPLC System and Column:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For tartaric acid, a Daicel CHIRALPAK® IF column (250 mm x 4.6 mm, 5 µm) or a similar column is a suitable choice.[12]

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of dichloromethane (B109758) and n-hexane. A common starting composition is a 48:52 (v/v) ratio of dichloromethane to n-hexane.[12]

  • The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use to prevent pump and column issues.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 30 °C[12]

  • Detection Wavelength: 242 nm[12]

  • Injection Volume: 10 µL

  • Elution Mode: Isocratic[12]

4. Sample Preparation:

  • Prepare a standard solution containing a mixture of (+)-tartaric acid, (-)-tartaric acid, and meso-tartaric acid in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Prepare the unknown sample by dissolving it in the mobile phase at a similar concentration.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard mixture to determine the retention times of each stereoisomer.

  • Inject the unknown sample and compare the retention times to those of the standards to identify the presence of the meso isomer and its enantiomeric counterparts. The peak areas can be used for quantification.

Protocol 3: Separation of Diastereomeric Salts by Fractional Crystallization

This protocol describes the classical method for resolving a racemic mixture of an acid, which can be adapted to separate the diastereomeric salts formed between a racemic base and a chiral acid like tartaric acid.

1. Diastereomeric Salt Formation:

  • Dissolve the racemic mixture (e.g., a racemic amine) in a suitable solvent.

  • Add an equimolar amount of a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid) to the solution.[13] This will form a mixture of two diastereomeric salts.

2. Fractional Crystallization:

  • The two diastereomeric salts will have different solubilities in a given solvent.[2] The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.

  • Heat the solution to dissolve the diastereomeric salts completely.

  • Slowly cool the solution to induce the crystallization of the less soluble diastereomer.[2] Seeding the solution with a small crystal of the desired diastereomer can facilitate crystallization.

  • Collect the crystals by filtration using a Büchner funnel.[3]

  • Wash the collected crystals with a small amount of the cold crystallization solvent to remove any impurities from the mother liquor.[3]

  • The purity of the crystallized diastereomer can be improved by repeated recrystallization. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor or the redissolved crystals.

3. Liberation of the Enantiomer:

  • Once a pure diastereomeric salt has been isolated, the original enantiomer can be recovered.

  • For example, if a racemic amine was resolved with (+)-tartaric acid, the purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free amine.[2]

  • The liberated amine can then be extracted into an organic solvent.[2]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to meso compounds.

Meso_Identification start Molecule to Analyze chiral_centers Does it have two or more chiral centers? start->chiral_centers symmetry Does it have an internal plane of symmetry or center of inversion? chiral_centers->symmetry Yes not_meso Not a Meso Compound chiral_centers->not_meso No meso Meso Compound (Achiral, Optically Inactive) symmetry->meso Yes symmetry->not_meso No

Logical workflow for identifying a meso compound.

Stereoisomer_Relationships cluster_tartaric Stereoisomers of Tartaric Acid meso Meso-tartaric acid (2R, 3S) plus (+)-tartaric acid (2R, 3R) meso->plus Diastereomers (stereoisomers, not mirror images) minus (-)-tartaric acid (2S, 3S) meso->minus Diastereomers (stereoisomers, not mirror images) plus->minus Enantiomers (non-superimposable mirror images)

Stereochemical relationships of tartaric acid isomers.

Experimental_Workflow start Sample containing stereoisomers polarimetry Polarimetry start->polarimetry hplc Chiral HPLC start->hplc crystallization Fractional Crystallization start->crystallization opt_inactive Optically Inactive (Potential Meso or Racemate) polarimetry->opt_inactive Rotation = 0 opt_active Optically Active (Chiral) polarimetry->opt_active Rotation ≠ 0 separated Separated Stereoisomers hplc->separated crystallization->separated

References

An In-depth Technical Guide to the Electrophilic Addition of Bromine to Stilbene

Author: BenchChem Technical Support Team. Date: December 2025

The electrophilic addition of bromine to an alkene is a cornerstone reaction in organic chemistry, serving as a fundamental example of stereospecificity and reaction mechanisms. This guide provides a comprehensive overview of the bromination of the two isomers of 1,2-diphenylethene, commonly known as stilbene (B7821643). It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this classic transformation, its stereochemical outcomes, and associated experimental protocols.

Reaction Mechanism and Stereochemistry

The addition of bromine to the carbon-carbon double bond of stilbene is a stereospecific reaction, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting dibromide product. The reaction proceeds through a cyclic bromonium ion intermediate, which is key to its stereochemical outcome.[1][2]

The generally accepted mechanism involves the following steps:

  • Electrophilic Attack: As a nonpolar bromine molecule (Br₂) approaches the electron-rich π-bond of the stilbene molecule, the π-bond's electron density induces a dipole in the Br-Br bond.[3] The alkene then acts as a nucleophile, attacking the partially positive bromine atom.[4]

  • Formation of a Bromonium Ion: This attack leads to the formation of a three-membered ring called a cyclic bromonium ion, with the simultaneous expulsion of a bromide ion (Br⁻).[1][5] This intermediate prevents free rotation around the central carbon-carbon bond, thus preserving the stereochemical information from the starting alkene.

  • Nucleophilic Opening: The bromide ion, now acting as a nucleophile, attacks one of the two carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ring, in a process known as anti-addition.[6][7] This Sₙ2-like ring-opening is the reason for the reaction's specific stereochemical result.

G cluster_step1 Step 1: Electrophilic Attack & Bromonium Ion Formation cluster_step2 Step 2: Anti-Addition by Bromide Stilbene Stilbene (E or Z) TransitionState [Transition State] Stilbene->TransitionState Nucleophilic attack Br2 Br-Br Br2->TransitionState BromoniumIon Cyclic Bromonium Ion Intermediate TransitionState->BromoniumIon BrMinus Br⁻ TransitionState->BrMinus BromoniumIon2 Cyclic Bromonium Ion Intermediate Product Dibromo Product BromoniumIon2->Product BrMinus2 Br⁻ BrMinus2->BromoniumIon2 Backside attack (Anti-addition)

Caption: General mechanism for the electrophilic addition of bromine to an alkene.

The anti-addition of bromine to (E)-stilbene results in the formation of a single, achiral product: meso-1,2-dibromo-1,2-diphenylethane. Although two stereogenic centers are formed, the molecule possesses an internal plane of symmetry, making it a meso compound.[3]

G cluster_0 (E)-Stilbene Reacts with Br₂ cluster_1 Forms Bromonium Ion cluster_2 Anti-addition of Br⁻ E_Stilbene E-Stilbene plus + Br2 Br₂ Bromonium Bromonium Ion (Top or Bottom Attack) Br2->Bromonium Electrophilic attack Meso This compound ((1R,2S)-stilbene dibromide) Bromonium->Meso Nucleophilic attack

Caption: Stereospecific bromination of (E)-stilbene to yield the meso product.

In contrast, the anti-addition of bromine to (Z)-stilbene produces a racemic mixture of two enantiomers: (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane. The two possible pathways of attack by the bromide ion on the bromonium ion intermediate are equally likely, resulting in a 50:50 mixture of the two enantiomers.[1][6]

G cluster_0 (Z)-Stilbene Reacts with Br₂ cluster_1 Forms Bromonium Ion cluster_2 Anti-addition of Br⁻ (Two Paths) Z_Stilbene Z-Stilbene plus + Br2 Br₂ Bromonium Bromonium Ion Br2->Bromonium Electrophilic attack Racemic Racemic Mixture (1R,2R)- and (1S,2S)- stilbene dibromide Bromonium->Racemic Nucleophilic attack

Caption: Stereospecific bromination of (Z)-stilbene to yield a racemic mixture.

Quantitative Data Summary

The distinct stereochemical outcomes result in products with different physical properties, which is crucial for their identification. The melting point is a key distinguishing feature.[1]

Table 1: Reactant and Product Summary

Starting IsomerCommon NameProduct(s)Product Stereochemistry
(E)-Stilbenetrans-Stilbene(1R,2S)-1,2-Dibromo-1,2-diphenylethanemeso
(Z)-Stilbenecis-Stilbene(1R,2R)- and (1S,2S)-1,2-Dibromo-1,2-diphenylethaneRacemic Mixture

Table 2: Physical and Quantitative Data

CompoundMolecular Weight ( g/mol )Melting Point (°C)Typical Reported Yield
(E)-Stilbene180.25122-124N/A
(Z)-Stilbene180.255-6N/A
meso-Stilbene Dibromide340.05241-243[1]60-96%[5][8]
(±)-Stilbene Dibromide340.05~114[1]Varies

Experimental Protocols

Several methods exist for the bromination of stilbene. Historically, elemental bromine in a halogenated solvent was used.[2] However, due to the hazardous nature of liquid bromine, safer alternatives are now standard in many laboratories.[2][9] These include using a stable solid brominating agent or generating bromine in situ.

Pyridinium (B92312) tribromide is a stable, solid reagent that is safer and easier to handle than liquid bromine.[1] It serves as a source of Br₂ in solvents like glacial acetic acid or ethanol.[1][5]

Methodology for (E)-Stilbene:

  • Dissolution: Weigh 0.4 g of (E)-stilbene and place it in a large test tube. Add 4 mL of glacial acetic acid.[1]

  • Heating: Gently warm the mixture in a hot water bath to completely dissolve the solid.[1]

  • Addition of Reagent: Add 0.8 g of pyridinium tribromide to the warm solution. Wash down the sides of the test tube with an additional 4 mL of glacial acetic acid.[1]

  • Reaction: Heat the test tube in a boiling water bath for approximately 10-15 minutes, with occasional stirring, until the orange color of the tribromide fades.[1]

  • Precipitation: Cool the test tube to room temperature. The dibromide product will precipitate out of the solution.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing and Drying: Wash the collected crystals with small portions of cold methanol (B129727) to remove any remaining color and impurities. Allow the product to air dry.[1]

This method avoids the direct handling of bromine by generating it within the reaction mixture from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).[6][9] Ethanol is often used as a less toxic solvent.[10]

Methodology for (E)-Stilbene:

  • Setup: Place 0.5 g of (E)-stilbene, 10 mL of ethanol, and a magnetic stir bar into a 100-mL round-bottom flask fitted with a reflux condenser.[9]

  • Dissolution: Heat the mixture to reflux in a hot water bath while stirring until the stilbene dissolves.[9]

  • Acid Addition: Slowly add 1.2 mL of concentrated (48%) aqueous HBr through the condenser. Some precipitation of stilbene may occur but should redissolve during the reaction.[9]

  • Oxidant Addition: Add 0.8 mL of 30% hydrogen peroxide dropwise to the reaction mixture. The solution should turn a golden-yellow color as bromine is generated.[9]

  • Reaction: Continue to stir under reflux for approximately 20 minutes, or until the yellow color fades and the mixture becomes a cloudy white, indicating product precipitation.[9]

  • Workup: Remove the flask from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath to maximize precipitation.[9]

  • Isolation: Isolate the product by vacuum filtration.[9]

G Start Start: Setup Apparatus (Flask, Condenser, Stirrer) Dissolve 1. Dissolve Stilbene in appropriate solvent (e.g., Acetic Acid, Ethanol) Start->Dissolve AddReagent 2. Add Brominating Agent (e.g., Pyridinium Tribromide or HBr/H₂O₂) Dissolve->AddReagent Heat 3. Heat Mixture (Reflux or Water Bath) Allow reaction to proceed AddReagent->Heat Cool 4. Cool to Room Temp & then in Ice Bath Heat->Cool Filter 5. Isolate Product (Vacuum Filtration) Cool->Filter Wash 6. Wash Crystals (e.g., Cold Methanol) Filter->Wash Dry 7. Dry Product Wash->Dry Characterize 8. Characterize Product (Melting Point, Spectroscopy) Dry->Characterize

References

Methodological & Application

Application Note: Laboratory Synthesis of meso-Stilbene Dibromide from (E)-Stilbene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of meso-stilbene dibromide ((1R,2S)-1,2-dibromo-1,2-diphenylethane) via the stereospecific electrophilic addition of bromine to (E)-stilbene. The anti-addition mechanism, which proceeds through a cyclic bromonium ion intermediate, dictates the exclusive formation of the meso diastereomer from the (E)-alkene starting material.[1][2] Two primary laboratory-scale protocols are presented: a classic method employing the stable solid reagent pyridinium (B92312) tribromide, and a greener alternative that generates bromine in situ. These methods offer reliable pathways to the target compound, a key intermediate in organic synthesis.

Reaction Mechanism and Stereochemistry

The bromination of (E)-stilbene is a classic example of a stereospecific reaction. The reaction proceeds via a two-step mechanism:

  • Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking a bromine molecule (Br₂). This leads to the formation of a three-membered cyclic bromonium ion intermediate.[1][2] This cyclic structure can form on either face of the planar alkene with equal probability.

  • Nucleophilic Opening: A bromide ion (Br⁻) then attacks one of the two carbons of the bromonium ion in an Sₙ2-like fashion.[1] This attack occurs from the side opposite to the bulky bromonium ring, resulting in an "anti-addition" of the two bromine atoms.

Starting with (E)-stilbene, this anti-addition mechanism exclusively yields the meso-stilbene dibromide product, which is achiral due to an internal plane of symmetry.[3]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product E_Stilbene (E)-Stilbene Bromine +  Br₂ Bromonium_Ion Cyclic Bromonium Ion + Br⁻ E_Stilbene->Bromonium_Ion Electrophilic Attack Meso_Product meso-Stilbene Dibromide Bromonium_Ion->Meso_Product Anti-addition (Sₙ2 Attack)

Caption: Logical flow of the stereospecific bromination of (E)-stilbene.

Experimental Protocols

Two effective methods for the synthesis are detailed below. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Bromination using Pyridinium Tribromide

This method utilizes a stable, solid brominating agent, which is safer and easier to handle than liquid bromine.[3]

Materials:

  • (E)-Stilbene

  • Pyridinium tribromide (C₅H₅NHBr₃)

  • Glacial acetic acid

  • Methanol (B129727) (cold)

  • Round-bottom flask or large reaction tube

  • Magnetic stirrer and stir bar (optional)

  • Heating mantle or water bath

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.50 g of (E)-stilbene in 10 mL of glacial acetic acid. Gentle heating in a water bath may be required to facilitate dissolution.[3]

  • To the dissolved solution, add 1.0 g of pyridinium tribromide.[4] Swirl the flask to mix the reagents.

  • Heat the reaction mixture in a boiling water bath or on a heating mantle for 10-15 minutes.[3] The orange color of the pyridinium tribromide should fade as the reaction proceeds.

  • Remove the flask from the heat and allow it to cool to room temperature. The meso-stilbene dibromide product will precipitate as a white solid.

  • Further cool the mixture in an ice-water bath to maximize crystal formation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals on the filter paper with several small portions of cold methanol to remove any residual acetic acid and unreacted starting materials.[3]

  • Allow the product to air dry completely on the funnel or on a watch glass.

Protocol 2: In Situ Generation of Bromine

This "greener" approach avoids the use of a pre-formed brominating agent by generating bromine directly in the reaction mixture from hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).[5]

Materials:

  • (E)-Stilbene

  • Ethanol (B145695) (95%)

  • Concentrated hydrobromic acid (48% aq. HBr)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter flask

Procedure:

  • Place 0.5 g of (E)-stilbene and 10 mL of ethanol into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux in a water bath until the solid dissolves.

  • Slowly add 1.2 mL of 48% aqueous HBr through the top of the condenser. Some precipitation of stilbene (B7821643) may occur but should redissolve upon continued heating.

  • Carefully add 0.8 mL of 30% H₂O₂ dropwise to the refluxing mixture. The solution should turn a yellow-orange color, indicating the formation of Br₂.

  • Continue stirring at reflux for approximately 20-30 minutes, or until the yellow color fades and the mixture becomes cloudy with the white precipitate of the product.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Carefully neutralize the cooled mixture by adding saturated NaHCO₃ solution dropwise until the pH is between 5 and 7 (check with pH paper).

  • Cool the flask in an ice bath to complete the precipitation.

  • Isolate the crude product by vacuum filtration, washing the crystals with cold water followed by a small amount of ice-cold ethanol.

  • Air-dry the purified product.

Experimental Workflow

The general workflow for the synthesis, isolation, and characterization of meso-stilbene dibromide is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve (E)-Stilbene in Solvent B Add Brominating Agent (e.g., Pyridinium Tribromide) A->B C Heat Mixture (Reflux / Water Bath) B->C D Cool to Room Temp. & then in Ice Bath C->D E Collect Solid by Vacuum Filtration D->E F Wash Crystals (e.g., with cold Methanol) E->F G Air Dry Product F->G H Determine Mass & Yield G->H I Characterize Product (Melting Point, NMR) H->I

Caption: General laboratory workflow for the synthesis of meso-stilbene dibromide.

Data Presentation

The following table summarizes the quantitative data for Protocol 1. Researchers should adjust quantities as needed for their specific experimental scale.

CompoundFormulaMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.Properties
(E)-StilbeneC₁₄H₁₂180.250.502.771.0M.p. 122-124 °C
Pyridinium TribromideC₅H₅NHBr₃319.821.03.131.13Orange solid
meso-Stilbene DibromideC₁₄H₁₂Br₂340.06(Theoretical) 0.94(Theoretical) 2.77-M.p. 241-243 °C[3]

Product Characterization

Confirmation of the product's identity and purity is crucial.

  • Melting Point: The most straightforward method for identification is the melting point. meso-Stilbene dibromide has a distinct and high melting point of approximately 241 °C.[6][7] This allows for easy differentiation from the racemic (d,l) diastereomer (produced from cis-stilbene), which melts at a much lower temperature of ~114 °C.[3] A sharp melting range close to the literature value indicates high purity.

  • ¹H NMR Spectroscopy: In a deuterated solvent like CDCl₃, the ¹H NMR spectrum of meso-stilbene dibromide is simple and characteristic. Due to the molecule's symmetry, the two methine protons (-CHBr) are chemically equivalent and appear as a sharp singlet around δ 5.50 ppm.[8] The aromatic protons typically appear as a multiplet between δ 7.35-7.65 ppm.[8]

Safety Precautions

  • Corrosive Chemicals: Glacial acetic acid and hydrobromic acid are corrosive and should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Oxidizing Agent: 30% hydrogen peroxide is a strong oxidizer. Avoid contact with skin and combustible materials.

  • Halogenated Waste: All filtrates and reaction residues containing bromine are considered halogenated organic waste and must be disposed of in the appropriate, clearly labeled waste container.[3]

References

Application Notes and Protocols: Bromination of Stilbene using Pyridinium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of alkenes is a fundamental reaction in organic synthesis, providing a direct route to vicinal dibromides which are versatile intermediates for further functionalization. Stilbene (B7821643), existing as both (E)- and (Z)-isomers, serves as a classic substrate for studying the stereochemistry of electrophilic addition reactions. Pyridinium (B92312) tribromide (Py·Br₃) has emerged as a safer and more convenient alternative to elemental bromine for these transformations.[1][2] It is a stable, crystalline solid that slowly releases bromine in solution, minimizing the hazards associated with handling the volatile and highly corrosive liquid bromine.[1][3] This document provides detailed application notes and protocols for the bromination of stilbene using pyridinium tribromide.

Advantages of Pyridinium Tribromide

Pyridinium tribromide offers several advantages over traditional brominating agents like elemental bromine:

  • Safety: It is a solid, making it easier and safer to handle than liquid bromine.[2]

  • Convenience: The crystalline nature of the reagent simplifies weighing and dispensing.[1]

  • Controlled Reaction: It provides a slow and controlled release of bromine, potentially leading to cleaner reactions with fewer side products.[1]

  • "Greener" Alternative: It is considered a more environmentally benign option compared to using bromine in halogenated solvents.[4]

Reaction Mechanism

The bromination of stilbene with pyridinium tribromide proceeds via an electrophilic addition mechanism. The pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine (Br₂). The alkene (stilbene) acts as a nucleophile, attacking the electrophilic bromine to form a cyclic bromonium ion intermediate.[5][6] The bromide ion then attacks the bromonium ion from the anti-face, leading to the formation of the vicinal dibromide. This anti-addition is a key stereochemical feature of this reaction.

Bromination_Mechanism cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Stilbene Stilbene Br2 Br₂ Bromonium Bromonium Ion Intermediate Stilbene->Bromonium Electrophilic Attack Br2->Bromonium Br_ion Br⁻ Bromonium2 Bromonium Ion Intermediate Dibromostilbene Dibromostilbene Bromonium2->Dibromostilbene Br_ion2 Br⁻ Br_ion2->Dibromostilbene Anti-addition

Caption: Mechanism of stilbene bromination.

Quantitative Data Summary

The following table summarizes typical quantitative data for the bromination of (E)-stilbene with pyridinium tribromide.

ParameterValueReference
Reactant(E)-Stilbene[7][8]
Brominating AgentPyridinium Tribromide[7][8]
SolventEthanol or Acetic Acid[2][7][8]
Reaction Temperature50°C to boiling[2][7]
Reaction Time5 - 30 minutes[2][7]
Productmeso-1,2-Dibromo-1,2-diphenylethane[2][7]
Melting Point (°C)241 - 246[2][8]
Yield (%)~32% - Varies[8]

Experimental Protocols

Materials and Equipment
  • (E)-Stilbene or (Z)-Stilbene

  • Pyridinium tribromide[7]

  • Glacial acetic acid or 95% Ethanol[2][7]

  • Methanol (B129727) (for washing)[2]

  • Round-bottom flask or large test tube[2][7]

  • Stir bar and magnetic stir plate/hot plate[7]

  • Condenser[7]

  • Hirsch funnel or Büchner funnel for vacuum filtration[2]

  • Melting point apparatus[7]

Protocol for the Bromination of (E)-Stilbene

This protocol is adapted from literature procedures.[2][7]

  • Dissolution of (E)-Stilbene: In a round-bottom flask or a large test tube, dissolve 0.4 g of (E)-stilbene in 4 mL of glacial acetic acid.[2] Gentle heating in a water bath may be required to facilitate dissolution.[2]

  • Addition of Pyridinium Tribromide: To the warm, stirring solution, add 0.8 g of pyridinium tribromide in small portions.[2]

  • Reaction: Heat the reaction mixture in a water bath until the orange-yellow color of the pyridinium tribromide fades to a persistent yellow (approximately 5-10 minutes).[2]

  • Isolation of Product: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected solid with two small portions of methanol to remove any remaining color.[2]

  • Drying and Characterization: Allow the product to air dry. Determine the melting point to confirm the formation of meso-stilbene dibromide (m.p. 241-243 °C).[2]

Protocol for the Bromination of (Z)-Stilbene

This protocol is adapted from literature procedures.[2]

  • Initial Setup: In a large test tube, combine 0.3 mL of (Z)-stilbene with 3 mL of glacial acetic acid.[2]

  • Cooling and Reagent Addition: Cool the mixture in an ice bath and then add 0.6 g of pyridinium tribromide.[2] Wash down the sides of the test tube with an additional 3 mL of glacial acetic acid.[2]

  • Reaction: Place the test tube in a boiling water bath and stir until the orange-yellow color of the pyridinium tribromide dissipates (approximately 5-10 minutes).[2]

  • Workup: Cool the test tube to approximately 40-50 °C in a water bath.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Hirsch funnel and wash it with water.[2]

  • Drying and Analysis: Allow the product to air dry. Measure the melting point to determine if the racemic mixture (m.p. 114 °C) or the meso compound has been formed.[2]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Dissolve Dissolve Stilbene in Solvent Add_PBr3 Add Pyridinium Tribromide Dissolve->Add_PBr3 Heat Heat Reaction Mixture Add_PBr3->Heat Cool Cool Reaction Mixture Heat->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Methanol/Water Filter->Wash Dry Air Dry Product Wash->Dry Analyze Melting Point Determination Dry->Analyze

Caption: General experimental workflow.

Safety Precautions

Pyridinium tribromide is a corrosive solid and should be handled with care.[9][10] It is also a lachrymator and can cause severe skin burns and eye damage.[3][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

  • Ventilation: Conduct the experiment in a well-ventilated fume hood.[9][11]

  • Handling: Avoid creating dust when handling the solid reagent.[3][12] Use a spatula for transfer.

  • Spills: In case of a spill, do not allow the solid to become airborne.[3] Wipe up the dust with a damp paper towel and place it in a sealed container for disposal.[3]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9][10]

    • Skin Contact: Immediately wash the affected area with soap and water.[10] Remove contaminated clothing.[9]

    • Inhalation: Move to fresh air.[11]

    • In all cases of exposure, seek immediate medical attention.[10][11]

Synthesis of Pyridinium Tribromide

For researchers who wish to prepare pyridinium tribromide in-house, a common method involves the reaction of pyridine (B92270) with hydrobromic acid followed by the addition of bromine.[13]

A typical procedure is as follows:

  • To a round-bottom flask containing pyridine, slowly add 48% hydrobromic acid while cooling the flask in an ice-water bath.[13]

  • Subsequently, a solution of bromine in glacial acetic acid is added slowly to the stirring mixture.[13]

  • Upon cooling, red-brown needles of pyridinium tribromide will crystallize out of the solution.[13]

  • The crystals can be collected by suction filtration, washed, and dried.[13]

It is crucial to perform this synthesis in a well-ventilated fume hood with appropriate safety precautions due to the use of bromine and hydrobromic acid.

References

Application Notes and Protocols: Dehydrobromination of meso-1,2-dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Objective: To provide a detailed experimental protocol for the synthesis of diphenylacetylene (B1204595) via the dehydrobromination of meso-1,2-dibromo-1,2-diphenylethane. This document outlines the chemical theory, necessary reagents and equipment, step-by-step procedures, and expected outcomes.

Introduction

The dehydrobromination of this compound is a classic elimination reaction in organic synthesis, yielding diphenylacetylene. This process involves the sequential removal of two molecules of hydrogen bromide (HBr) from the starting material, typically facilitated by a strong base. The reaction proceeds through a two-step E2 (bimolecular elimination) mechanism. The first elimination is relatively facile, while the second requires more strenuous conditions, such as elevated temperatures, to overcome the higher activation energy.[1][2] This method is a common and effective way to introduce a carbon-carbon triple bond into a molecule.[1]

Experimental Protocols

Two primary protocols are presented below, differing in the solvent and reaction temperature.

Protocol 1: High-Temperature Dehydrobromination in Glycol Ether

This protocol utilizes a high-boiling solvent, such as diethylene glycol or triethylene glycol, to achieve the necessary high temperatures for the double elimination.[2][3]

Materials and Reagents:

Reagent/MaterialQuantity (per 1.0 g of starting material)Notes
This compound1.0 gStarting material
Potassium Hydroxide (B78521) (KOH) pellets~0.5 g - 1.5 gStrong base; use 85% KOH or higher purity.
Diethylene Glycol or Triethylene Glycol4 mLHigh-boiling solvent.
Water (H₂O)10-25 mLFor workup.
95% Ethanol (B145695)As neededFor recrystallization.
20 x 150 mm Test Tube or 100 mL Round Bottom Flask1Reaction vessel.
Heating Mantle or Sand Bath1For heating the reaction.
Thermometer1To monitor reaction temperature.
Filtration Apparatus (e.g., Büchner funnel)1For product isolation.

Procedure:

  • Reaction Setup: In a 20 x 150 mm test tube or a 100 mL round-bottom flask, combine 1.0 g of this compound, 6 pellets of sodium hydroxide (approximately 500 mg) or 1.5 g of potassium hydroxide, and 4 mL of diethylene glycol.[1][3]

  • Heating: Place a thermometer in a smaller test tube with enough diethylene glycol to cover the bulb and insert this into the larger reaction tube. Clamp the assembly in a hot sand bath and heat the mixture to 160-170°C.[3] Maintain this temperature for 5-10 minutes.[2][3]

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Once cooled, add approximately 10-25 mL of water to the mixture to precipitate the crude product.[1][3]

  • Isolation: Collect the solid diphenylacetylene product by suction filtration. The crude product can be directly used for the next step without extensive drying.[3]

  • Purification: Recrystallize the crude solid from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to form large, colorless crystals of pure diphenylacetylene.[3]

  • Drying and Characterization: Dry the purified crystals and determine the mass, percent yield, and melting point.

Protocol 2: Reflux in Ethanol

This method employs absolute ethanol as the solvent and requires a longer reaction time under reflux conditions.[4]

Materials and Reagents:

Reagent/MaterialQuantity (Scaled Example)Notes
This compound10 gStarting material
Potassium Hydroxide (KOH)13.2 gStrong base
Absolute Ethanol22 mLSolvent
Water (H₂O)110 mLFor workup
95% EthanolAs neededFor recrystallization
500 mL Round Bottom Flask1Reaction vessel
Reflux Condenser1To prevent solvent loss
Heating Mantle or Oil Bath1For heating the reaction
Filtration Apparatus (e.g., Büchner funnel)1For product isolation

Procedure:

  • Reaction Setup: Prepare a solution of potassium hydroxide in absolute ethanol in a 500 mL round-bottomed flask equipped with a reflux condenser. This can be achieved by heating the mixture in an oil bath at 130-140°C until the alkali is fully dissolved.[4]

  • Addition of Starting Material: Cool the basic solution slightly and add the this compound in portions. The addition will likely cause a vigorous reaction.[4]

  • Reflux: Heat the mixture to reflux using an oil bath set to 130-140°C and maintain reflux for 24 hours.[4]

  • Precipitation and Isolation: Pour the hot reaction mixture into cold water to precipitate the crude product. Collect the solid by filtration and wash it with a small amount of water.[4]

  • Drying: Dry the crude diphenylacetylene in a vacuum desiccator over calcium chloride.[4]

  • Purification and Characterization: Recrystallize the crude product from 95% ethanol to obtain pure, white needles of diphenylacetylene.[4] Determine the mass, percent yield, and melting point.

Data Presentation

Reactant and Product Properties:

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
This compound340.05238 - 242White solid
Diphenylacetylene178.2360 - 61Colorless to pale yellow solid

Expected Yields:

ProtocolReported Yield RangeReference
High-Temperature20.7% (uncited) - Higher yields expected with optimization[2]
Reflux in Ethanol66 - 69%[4]

Experimental Workflow and Logic

The following diagram illustrates the key stages of the dehydrobromination process, from the initial setup to the final characterization of the product.

Dehydrobromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - meso-Stilbene Dibromide - Base (KOH) - Solvent (Glycol or Ethanol) heating Heat Reaction Mixture (160-170°C or Reflux) reagents->heating Setup Complete intermediate First E2 Elimination: Formation of Bromostilbene heating->intermediate Initiates Reaction product_formation Second E2 Elimination: Formation of Diphenylacetylene intermediate->product_formation Higher Temp/Time cooling Cool to Room Temperature product_formation->cooling Reaction Complete precipitation Add Water to Precipitate Crude Product cooling->precipitation filtration Isolate Solid via Suction Filtration precipitation->filtration recrystallization Recrystallize from Hot 95% Ethanol filtration->recrystallization Purification Step characterization Characterize Final Product: - Mass & Yield Calculation - Melting Point Determination recrystallization->characterization Pure Product

Caption: Workflow for the synthesis of diphenylacetylene.

Signaling Pathways (Reaction Mechanism)

The dehydrobromination of this compound proceeds via a sequential E2 elimination mechanism.

E2_Mechanism reactant This compound intermediate Bromostilbene Intermediate reactant->intermediate Step 1: First E2 Elimination product Diphenylacetylene intermediate->product Step 2: Second E2 Elimination base1 + KOH byproduct1 - H₂O - KBr byproduct2 - H₂O - KBr base2 + KOH (Heat)

Caption: E2 elimination pathway for dehydrobromination.

References

Application Notes and Protocols for the Synthesis of Diphenylacetylene from meso-1,2-dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of diphenylacetylene (B1204595) from its precursor, meso-1,2-dibromo-1,2-diphenylethane. This transformation is a classic example of a double dehydrobromination reaction and is a fundamental method for the formation of internal alkynes.

Introduction

The synthesis of diphenylacetylene from this compound is a well-established and reliable method for preparing the alkyne functional group.[1][2] The reaction proceeds via a twofold elimination of hydrogen bromide (HBr) from the vicinal dibromide, typically facilitated by a strong base.[1][2][3] This process is a cornerstone of organic synthesis, providing access to a versatile building block used in the development of novel organic materials, liquid crystals, and as a precursor in various pharmaceutical compounds. The starting material, this compound, is readily prepared by the bromination of trans-stilbene.[1][4]

The overall reaction is a two-step process involving the initial elimination of one equivalent of HBr to form an intermediate vinylic bromide, followed by the elimination of a second equivalent of HBr to yield the final diphenylacetylene product.[5][6] The second elimination step generally requires more forcing conditions, such as higher temperatures, due to the increased stability of the vinylic bromide intermediate.[5][7]

Reaction and Mechanism

The synthesis of diphenylacetylene from this compound is a base-mediated double E2 elimination reaction. The mechanism involves the sequential removal of two protons and two bromide ions from adjacent carbon atoms.

Reaction_Mechanism cluster_step1 Step 1: First Elimination cluster_step2 Step 2: Second Elimination meso_dibromo meso-1,2-dibromo- 1,2-diphenylethane intermediate trans-1-bromo- 1,2-diphenylethene meso_dibromo->intermediate - HBr diphenylacetylene Diphenylacetylene intermediate->diphenylacetylene - HBr base1 Base (e.g., KOH) base2 Base, Heat

Caption: Reaction mechanism for the synthesis of diphenylacetylene.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of diphenylacetylene.

Table 1: Physical and Chemical Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
This compound340.03235–237[4]White solid
Potassium Hydroxide (B78521) (KOH)56.11360White pellets
Ethylene (B1197577) Glycol62.07-12.9Colorless liquid
Diphenylacetylene178.2360–61[4]White, needle-like crystals[4]

Table 2: Typical Reaction Parameters

ParameterValueReference
Reactant Ratio (meso-dibromide:KOH)1 : ~4-6 molar equivalents[7][8]
SolventEthylene Glycol or Ethanol (B145695)[1][4][5]
Reaction TemperatureReflux (typically 130-198°C)[1][4][7]
Reaction Time20 minutes to 24 hours[1][4]
Typical Yield66-81%[4]

Experimental Protocols

Two common protocols for the synthesis of diphenylacetylene are provided below, utilizing different solvent and base combinations.

Protocol 1: Potassium Hydroxide in Ethylene Glycol

This protocol is a widely used and effective method for the synthesis of diphenylacetylene. The high boiling point of ethylene glycol allows for the necessary high temperatures for the second elimination step.[1][5]

Materials:

  • This compound

  • Potassium hydroxide (KOH) pellets

  • Ethylene glycol

  • Ethanol (95%)

  • Water

  • Round-bottom flask (100 mL)

  • Reflux condenser (air-cooled)

  • Heating mantle or sand bath

  • Stir bar or boiling chips

  • Beakers

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, combine approximately 1.5-3 g of potassium hydroxide pellets and 20-30 mL of ethylene glycol.[1][5]

  • Heat the mixture with stirring until the potassium hydroxide is mostly dissolved.

  • Add the entire amount of your synthesized this compound to the flask along with a stir bar or boiling chips.

  • Attach an air-cooled reflux condenser to the flask. Water cooling is not necessary due to the high boiling point of ethylene glycol (196-198°C).[1][5]

  • Heat the reaction mixture to a gentle reflux and maintain for 20 minutes.[1]

  • After the reflux period, allow the mixture to cool slightly and then pour the hot solution into a beaker containing approximately 120 mL of cold water.[1][5]

  • Allow the mixture to stand at room temperature for about 15 minutes to allow the diphenylacetylene to precipitate as a yellow solid.[1]

  • Cool the mixture further in an ice bath to maximize crystallization.

  • Collect the crude product by suction filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water.

Purification (Recrystallization):

  • Transfer the crude diphenylacetylene to a beaker.

  • Add a minimal amount of warm 95% ethanol (e.g., 10-20 mL) and heat gently to dissolve the solid.[1][5]

  • If the solid does not fully dissolve, add more ethanol portion-wise.

  • Once dissolved, add water dropwise while swirling until the solution just becomes cloudy.[1]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by suction filtration and allow them to air dry.

Protocol 2: Potassium Hydroxide in Absolute Ethanol

This protocol utilizes absolute ethanol as the solvent. While ethanol has a lower boiling point than ethylene glycol, a longer reflux time is employed to ensure the completion of the reaction.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Water

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Oil bath

  • Stir bar

  • Beakers

  • Büchner funnel and filter flask

  • Vacuum desiccator with calcium chloride

Procedure:

  • Prepare a solution of 90 g of potassium hydroxide in 150 mL of absolute ethanol in a 500 mL round-bottom flask. This can be achieved by heating the mixture in an oil bath at 130-140°C.[4]

  • Cool the solution slightly and add the stilbene (B7821643) dibromide in several portions. Be cautious as the addition can cause a vigorous reaction.[4]

  • Fit the flask with a reflux condenser and reflux the mixture for 24 hours in an oil bath maintained at 130-140°C.[4]

  • After reflux, pour the hot mixture into 750 mL of cold water.

  • Collect the precipitated product by filtration and wash it with 50 mL of water.

  • Dry the crude diphenylacetylene over calcium chloride in a vacuum desiccator for 18 hours at room temperature.[4]

Purification (Recrystallization):

  • Recrystallize the crude product from approximately 50 mL of 95% ethanol.

  • The pure diphenylacetylene will form as white needles.[4]

  • Collect the purified crystals by filtration and dry them.

Experimental Workflow

The general workflow for the synthesis and purification of diphenylacetylene is outlined below.

Experimental_Workflow start Start: meso-1,2-dibromo- 1,2-diphenylethane reaction_setup Reaction Setup: - Dissolve base in solvent - Add dibromide start->reaction_setup reflux Reflux (20 min - 24 hr) reaction_setup->reflux workup Workup: - Quench with water - Precipitate product reflux->workup isolation Isolation: - Suction filtration workup->isolation purification Purification: - Recrystallization from Ethanol/Water isolation->purification characterization Characterization: - Melting point - Spectroscopy (optional) purification->characterization end End: Pure Diphenylacetylene characterization->end

Caption: General experimental workflow for diphenylacetylene synthesis.

Safety Precautions

  • Potassium hydroxide (KOH) is a caustic base that can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • Ethylene glycol has a high boiling point. Handle hot solutions with care to avoid burns.

  • Ethanol is flammable. Keep away from open flames and sparks.

  • Perform all operations in a well-ventilated fume hood.

  • In case of skin contact with KOH, wash the affected area immediately with copious amounts of water.[1]

References

Application Notes and Protocols for the Dehydrobromination of meso-1,2-dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of diphenylacetylene (B1204595) via the double dehydrobromination of meso-1,2-dibromo-1,2-diphenylethane (meso-stilbene dibromide). The reaction is a classic example of a stereospecific E2 elimination performed with a strong base, typically potassium hydroxide (B78521) (KOH) in an alcoholic or high-boiling solvent. These notes are intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive guide to the reaction's mechanism, execution, and quantitative analysis.

Introduction

The conversion of vicinal dihalides to alkynes is a fundamental transformation in organic synthesis. The reaction of this compound with alcoholic potassium hydroxide proceeds through two successive E2 elimination steps to yield diphenylacetylene.[1][2] This reaction is stereospecific, requiring an anti-periplanar arrangement between the hydrogen atom and the leaving bromide group for the elimination to occur.[1][2][3] The first elimination yields an intermediate vinyl bromide, and the subsequent, more energy-intensive elimination forms the alkyne.[4] The second step often requires higher temperatures due to the increased energy barrier for elimination from the vinyl bromide intermediate.[2][4] High-boiling solvents like ethylene (B1197577) glycol, diethylene glycol, or triethylene glycol are frequently employed to achieve the necessary reaction temperatures.[3][5][6]

Reaction Mechanism & Workflow

The overall reaction is a double dehydrobromination, which can be visualized as a two-step E2 elimination process.

Reaction Mechanism

The reaction proceeds via two sequential E2 eliminations. The meso reactant must adopt a conformation where a proton and an adjacent bromine atom are in an anti-periplanar orientation. The strong base (alkoxide/hydroxide) abstracts the proton, leading to the concerted formation of a double bond and expulsion of the bromide ion. This process is repeated to form the alkyne.

G meso meso-1,2-dibromo- 1,2-diphenylethane ts1 Anti-periplanar Transition State meso->ts1 + KOH intermediate (E)-1-bromo-1,2-diphenylethene ts1->intermediate - H₂O - KBr intermediate2 (E)-1-bromo-1,2-diphenylethene ts2 Vinyl Halide Transition State intermediate2->ts2 + KOH, Heat product Diphenylacetylene ts2->product - H₂O - KBr

Caption: Reaction mechanism of double dehydrobromination.

Experimental Workflow

A typical experimental procedure involves setting up the reaction, performing the reflux, followed by a workup to isolate and purify the final product.

G start Start setup 1. Reaction Setup (Combine Reactants, KOH, Solvent) start->setup reflux 2. Reflux (Heat at elevated temperature) setup->reflux cool 3. Cooling & Quenching (Cool to RT, add water) reflux->cool isolate 4. Isolation (Vacuum filtration) cool->isolate purify 5. Purification (Recrystallization from Ethanol) isolate->purify characterize 6. Characterization (Melting Point, IR, NMR) purify->characterize end End characterize->end

Caption: General experimental workflow for synthesis.

Quantitative Data

The yield of diphenylacetylene is influenced by reaction conditions such as temperature, time, and the specific base/solvent system used. The following table summarizes data from various reported procedures.

Starting MaterialBase (equiv.)SolventTemp. (°C)TimeYield (%)Reference
meso-Stilbene DibromideKOH (10)Triethylene Glycol160-17010 min20.7[7]
meso-Stilbene DibromideKOHEthanol (B145695) (abs.)Reflux (130-140)24 h66-69[8]
meso-Stilbene DibromideKOHEthylene GlycolReflux20 minNot specified[9]
meso-Stilbene DibromideKOHDiethylene Glycol160-1705 minNot specified[5]

Note: Yields can vary significantly based on the scale of the reaction, purity of reagents, and efficiency of the workup and purification steps.

Experimental Protocols

Two representative protocols are provided below, one using a high-boiling glycol solvent for a rapid reaction and another using ethanol for a longer reflux period.

Protocol 1: Rapid Synthesis in Triethylene Glycol

This protocol is adapted from procedures that prioritize speed by using a high-boiling solvent.[3][7][10]

5.1.1 Materials & Reagents:

  • This compound (MW: 340.07 g/mol )

  • Potassium hydroxide (KOH) pellets (85%)

  • Triethylene glycol (b.p. 285 °C)

  • Deionized water

  • 95% Ethanol

5.1.2 Apparatus:

  • 25 mL Erlenmeyer flask or round-bottom flask

  • Stir bar or boiling stones

  • Hot plate with sand bath or heating mantle

  • Apparatus for vacuum filtration (Büchner or Hirsch funnel)

  • Beakers and Erlenmeyer flasks for recrystallization

5.1.3 Procedure:

  • Reaction Setup: In a 25 mL Erlenmeyer flask, combine this compound (e.g., 800 mg, 2.35 mmol) and potassium hydroxide pellets (e.g., 400 mg, ~5 pellets).[10]

  • Add triethylene glycol (4 mL) and a boiling stone to the flask.[10]

  • Dehydrobromination: Place the flask in a preheated sand bath at approximately 190-200 °C.[10] Heat the mixture, observing the separation of potassium bromide from the solution.

  • Continue heating for an additional 5 minutes after the precipitate begins to form.[10]

  • Isolation: Carefully remove the flask from the heat and allow it to cool to room temperature.

  • Add 10 mL of deionized water to the cooled mixture and place the flask in an ice-water bath to precipitate the crude product.[10]

  • Collect the solid product by vacuum filtration, washing the crystals with cold water.

  • Purification: Recrystallize the crude solid from a minimal amount of warm 95% ethanol. Allow the solution to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration and allow them to air dry.

  • Characterization: Determine the mass, percent yield, and melting point (literature m.p. 60-61 °C) of the diphenylacetylene product.[8]

Protocol 2: Synthesis via Reflux in Ethanol

This protocol is based on the classical Organic Syntheses procedure and is suitable for larger scales, though it requires a longer reaction time.[8]

5.2.1 Materials & Reagents:

  • This compound

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Deionized water

5.2.2 Apparatus:

  • Round-bottom flask (e.g., 500 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Apparatus for vacuum filtration

  • Vacuum desiccator

5.2.3 Procedure:

  • Base Preparation: In a 500 mL round-bottom flask, prepare a solution of KOH (90 g) in absolute ethanol (150 mL). This may require gentle heating in an oil bath (130-140 °C) to fully dissolve the KOH.[8]

  • Reaction Setup: Cool the basic solution slightly and add the meso-stilbene dibromide in portions. Be aware that the addition can cause a vigorous, exothermic reaction.[8]

  • Dehydrobromination: Fit the flask with a reflux condenser and heat the mixture at reflux using an oil bath (130-140 °C) for 24 hours.[8]

  • Isolation: After the reflux period, pour the hot reaction mixture into a beaker containing 750 mL of cold water.

  • Collect the precipitated crude product by vacuum filtration and wash it with a small amount of water (50 mL).[8]

  • Dry the crude diphenylacetylene in a vacuum desiccator over calcium chloride.

  • Purification: Recrystallize the dried crude product from 95% ethanol.

  • Characterization: Determine the mass, percent yield, and melting point of the purified product. The expected yield is 66-69%.[8]

Safety & Handling

  • Potassium Hydroxide (KOH): Highly caustic and can cause severe skin burns. Always wear gloves and safety goggles when handling.

  • High-Boiling Solvents (Glycols): Work in a well-ventilated fume hood. Hot glycol can cause severe burns.

  • Ethanol: Flammable. Keep away from open flames and ignition sources.

  • The reaction can be exothermic, especially during the initial addition of the dibromide to the hot basic solution. Add reagents cautiously.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions must be taken at all times.

References

Application Notes and Protocols: Green Chemistry Approaches to the Bromination of trans-Stilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the environmentally conscious bromination of trans-stilbene (B89595), a common reaction in organic synthesis. By employing greener alternatives to traditional methods that use hazardous reagents like molecular bromine and chlorinated solvents, these protocols aim to reduce environmental impact and enhance laboratory safety. The following sections detail various green chemistry approaches, presenting comparative data, step-by-step experimental procedures, and visual representations of workflows and reaction mechanisms.

Comparative Data of Green Bromination Methods

The following table summarizes quantitative data from various green bromination methods for trans-stilbene, allowing for a direct comparison of their efficiency and reaction conditions.

MethodBrominating Agent SourceSolventReaction TimeTemperatureYieldMelting Point (°C) of Product
Pyridinium (B92312) Tribromide Pyridinium tribromideGlacial Acetic Acid5-10 minutesBoiling water bathHigh241-243 (meso-stilbene dibromide)[1]
In situ generation from NaBr and Bleach Sodium bromide and sodium hypochloriteEthanol (B145695)/Water~20 minutesRoom Temperature28.9%235.7-241.2[2]
In situ generation from HBr and H₂O₂ Hydrobromic acid and hydrogen peroxideEthanol~20 minutesRefluxGoodNot specified

Experimental Protocols

Detailed methodologies for the key green bromination experiments are provided below.

Protocol 1: Bromination using Pyridinium Tribromide

This method utilizes a stable, solid brominating agent, pyridinium tribromide, which is safer to handle than liquid bromine.[1][3]

Materials:

  • trans-Stilbene (0.4 g)

  • Glacial acetic acid (8 mL)

  • Pyridinium tribromide (0.8 g)

  • Water

  • Stirring rod

  • 18 x 150 mm test tube

  • Water bath

  • Hirsch funnel and vacuum filtration apparatus

Procedure:

  • Weigh 0.4 g of trans-stilbene and place it in an 18 x 150 mm test tube.[1]

  • Add 4 mL of glacial acetic acid to the test tube.[1]

  • Heat the test tube in a water bath to dissolve the solid, stirring with a glass rod until it completely dissolves.[1]

  • Add 0.8 g of pyridinium tribromide. Wash down the sides of the test tube with an additional 4 mL of glacial acetic acid.[1]

  • Place the test tube in a boiling water bath and stir until the orange-yellow color of the pyridinium tribromide fades to yellow (approximately 5-10 minutes).[1]

  • Cool the test tube to approximately 40-50°C in a water bath.

  • Add 6 mL of water and then place the test tube on ice for about 15 minutes to precipitate the product.[1]

  • Collect the solid product by vacuum filtration using a Hirsch funnel, wash it with water, and allow it to air dry.[1]

  • Once dry, determine the melting point of the product. The expected melting point for meso-stilbene dibromide is in the range of 241-243°C.[1]

Protocol 2: In situ Bromination with Sodium Bromide and Bleach

This approach generates bromine in situ from the oxidation of sodium bromide with household bleach (sodium hypochlorite), avoiding the direct handling of elemental bromine.[2][4]

Materials:

  • trans-Stilbene (0.415 g)

  • Sodium bromide (NaBr)

  • Ethanol (10 mL)

  • Household bleach (e.g., Clorox®)

  • Scintillation vial

Procedure:

  • Dissolve 0.415 g of trans-stilbene in 10 mL of ethanol in a suitable reaction vessel.[2]

  • Add sodium bromide to the solution.

  • Slowly add household bleach to the stirring mixture. The reaction generates bromine in situ, which then reacts with the trans-stilbene.

  • Continue stirring until the reaction is complete, which can be indicated by a color change.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with water, and allow it to dry.

  • The expected product is the anti isomer of 1,2-dibromo-1,2-diphenylethane, with a reported melting point of 235.7-241.2°C.[2] A percent yield of 28.9% has been reported for this method.[2]

Protocol 3: In situ Bromination with Hydrobromic Acid and Hydrogen Peroxide

This method is another example of in situ bromine generation, using the oxidation of hydrobromic acid with hydrogen peroxide.[5][6] This approach is considered greener due to its higher atom economy and less hazardous reagents.[7]

Materials:

  • (E)-Stilbene (0.5 g)

  • Ethanol (10 mL)

  • Concentrated (48%) aqueous hydrobromic acid (HBr) (1.2 mL)

  • 30% Hydrogen peroxide (H₂O₂) (0.8 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 100-mL round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Hot water bath on a stirrer/hot plate

  • Vacuum filtration apparatus

Procedure:

  • Place a magnetic stir bar, 0.5 g of (E)-stilbene, and 10 mL of ethanol in a 100-mL round-bottom flask.[5]

  • Fit the flask with a water-cooled reflux condenser and place it in a hot water bath on a stirrer/hot plate.[5]

  • Stir the mixture while heating to reflux to dissolve the solid.[5]

  • Slowly add 1.2 mL of concentrated 48% aqueous HBr.[5]

  • Add 0.8 mL of 30% hydrogen peroxide dropwise to the reaction mixture. The solution should turn a golden-yellow color.[5]

  • Continue to stir under reflux for approximately 20 minutes, or until the yellow color fades and the mixture becomes cloudy white.[5]

  • Remove the flask from the hot water bath and allow it to cool to room temperature.

  • Carefully neutralize the solution to a pH of 5-7 using a saturated sodium bicarbonate solution.

  • Cool the mixture in an ice bath to complete precipitation.

  • Isolate the product by vacuum filtration.

Visualization of Pathways and Workflows

The following diagrams illustrate the reaction mechanism and experimental workflows.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product trans_stilbene trans-Stilbene bromonium_ion Cyclic Bromonium Ion trans_stilbene->bromonium_ion Electrophilic attack Br2 Br₂ Br2->bromonium_ion Br_minus Br⁻ Br2->Br_minus forms meso_product meso-1,2-dibromo- 1,2-diphenylethane bromonium_ion->meso_product Nucleophilic attack (anti-addition) Br_minus->bromonium_ion

Caption: General mechanism for the electrophilic bromination of trans-stilbene.

Green_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis dissolve Dissolve trans-Stilbene in appropriate solvent add_reagents Add Green Brominating Agent/Precursors dissolve->add_reagents react Stir at specified temperature and time add_reagents->react cool Cool reaction mixture (ice bath) react->cool precipitate Precipitate product cool->precipitate filtrate Vacuum filtrate precipitate->filtrate wash Wash with water filtrate->wash dry Air dry product wash->dry characterize Characterize product (e.g., Melting Point) dry->characterize

Caption: General experimental workflow for the green bromination of trans-stilbene.

References

The Role of meso-1,2-Dibromo-1,2-diphenylethane in Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-1,2-dibromo-1,2-diphenylethane, also known as meso-stilbene dibromide, serves as a pivotal model compound in mechanistic organic chemistry. Its unique stereochemistry and reactivity provide a clear lens through which to study the intricate details of various reaction mechanisms, most notably elimination and addition reactions. The presence of two chiral centers constrained in a meso configuration allows for unambiguous interpretation of stereochemical outcomes, making it an invaluable tool for teaching and research in organic synthesis and drug development.

This document provides detailed application notes on the use of this compound in mechanistic studies, complete with experimental protocols and visual diagrams to illustrate key concepts.

Key Applications in Mechanistic Studies

  • Elucidation of the E2 Elimination Mechanism: this compound is a classic substrate for demonstrating the stereospecificity of the E2 (bimolecular elimination) reaction. The rigid anti-periplanar arrangement of a proton and a bromine atom required for the E2 transition state dictates the formation of a specific stereoisomer of the product.[1][2][3]

  • Stereochemistry of Bromination: The synthesis of this compound from (E)-stilbene is a prime example of a stereospecific anti-addition reaction.[4][5][6] This reaction proceeds through a cyclic bromonium ion intermediate, and the subsequent nucleophilic attack by a bromide ion occurs from the opposite face, leading exclusively to the meso product.[4][5][6]

  • Dehydrohalogenation to Alkynes: The sequential elimination of two molecules of hydrogen bromide (HBr) from this compound provides a reliable method for synthesizing diphenylacetylene (B1204595).[7][8][9] This two-step elimination process further illustrates the principles of E2 reactions.[8][9]

  • Reductive Elimination Studies: This compound is also utilized as a model in studying reductive elimination reactions, where vicinal dihalides are converted to alkenes using various reagents.[10] These studies help in understanding different mechanistic pathways, such as polar reductive elimination (E2(R)) and electron transfer (ET) mechanisms.[10]

Data Presentation

Table 1: Stereochemical Outcomes of Reactions Involving Stilbene (B7821643) Isomers

Starting MaterialReagent(s)Reaction TypeMajor ProductKey Mechanistic Insight
(E)-StilbenePyridinium (B92312) tribromide, Glacial Acetic AcidElectrophilic AdditionThis compoundDemonstrates anti-addition via a cyclic bromonium ion intermediate.[4][5][6]
(Z)-StilbenePyridinium tribromide, Glacial Acetic AcidElectrophilic Addition(±)-1,2-Dibromo-1,2-diphenylethaneConfirms the stereospecificity of anti-addition.
This compoundPotassium Hydroxide (B78521) (strong base)E2 Elimination(E)-1-Bromo-1,2-diphenyletheneHighlights the requirement for an anti-periplanar transition state in E2 reactions.[1][2][11]
(±)-1,2-Dibromo-1,2-diphenylethanePotassium Hydroxide (strong base)E2 Elimination(Z)-1-Bromo-1,2-diphenyletheneFurther supports the anti-periplanar requirement of the E2 mechanism.
This compound2 eq. Potassium Hydroxide, heatDouble DehydrohalogenationDiphenylacetyleneIllustrates a synthetic route to alkynes via sequential E2 eliminations.[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound from (E)-Stilbene

This protocol describes the synthesis of this compound via the electrophilic bromination of (E)-stilbene using pyridinium tribromide as a safer source of bromine.[4][5]

Materials:

  • (E)-Stilbene

  • Pyridinium tribromide

  • Glacial acetic acid

  • Methanol (B129727) (cold)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or steam bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.5 g of (E)-stilbene in 10 mL of glacial acetic acid with gentle heating and stirring.[5]

  • Once the stilbene is dissolved, add 1.0 g of pyridinium tribromide to the solution.[5]

  • Heat the mixture to reflux for 1-2 minutes. The product, this compound, will begin to precipitate as small platelets.[5]

  • After the reflux period, cool the reaction mixture in an ice-water bath to maximize precipitation.[5]

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.[5]

  • Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.[5]

  • Allow the product to air-dry on the filter paper.

  • Determine the melting point of the dried product to confirm its identity and purity (literature m.p. ~241 °C).[3][7]

Protocol 2: Synthesis of Diphenylacetylene from this compound

This protocol details the double dehydrohalogenation of this compound to form diphenylacetylene using a strong base.[8]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Triethylene glycol

  • 95% Ethanol (B145695)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place 0.3 g of this compound and 2-3 pellets of potassium hydroxide in a round-bottom flask.

  • Add 2 mL of triethylene glycol to the flask to act as a high-boiling solvent.

  • Heat the mixture under reflux using a heating mantle. The high temperature is necessary for the second elimination step.[8]

  • After the reaction is complete (typically monitored by TLC), allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the diphenylacetylene product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent by rotary evaporation.

  • Recrystallize the crude product from 95% ethanol to obtain pure diphenylacetylene.

  • Determine the melting point of the purified product (literature m.p. 58-60 °C).

Visualizing Mechanisms and Workflows

bromination_mechanism cluster_start Step 1: Electrophilic Attack cluster_end Step 3: Nucleophilic Attack stilbene (E)-Stilbene bromonium Cyclic Bromonium Ion stilbene->bromonium π bond attacks Br Br2 Br-Br Br2->bromonium Forms bromonium ion product meso-1,2-Dibromo- 1,2-diphenylethane bromonium->product bromide Br⁻ bromide->product Anti-addition

Caption: Mechanism of (E)-Stilbene Bromination.

e2_elimination meso This compound (Anti-periplanar conformation) ts Transition State meso->ts Base abstracts proton base Base (e.g., OH⁻) base->ts product (E)-1-Bromo-1,2-diphenylethene ts->product Concerted bond formation and cleavage HBr H-Base⁺ + Br⁻ ts->HBr

Caption: E2 Elimination of this compound.

experimental_workflow start Start: (E)-Stilbene bromination Protocol 1: Bromination (Pyridinium tribromide, Acetic Acid) start->bromination meso_product Isolate: this compound bromination->meso_product dehydro Protocol 2: Double Dehydrohalogenation (KOH, Triethylene Glycol) meso_product->dehydro final_product Purify: Diphenylacetylene dehydro->final_product end End Product final_product->end

Caption: Synthetic Workflow from (E)-Stilbene to Diphenylacetylene.

References

Application Notes and Protocols for meso-1,2-dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety protocols for meso-1,2-dibromo-1,2-diphenylethane, a key reagent in synthetic organic chemistry. The information is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Safety and Handling Precautions

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1][2] Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory when handling this chemical.

1.1 Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the use of appropriate protective gear:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are essential to prevent skin contact.[3]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[3] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5]

1.2 First Aid Measures

In case of exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration. Seek immediate medical attention.[3]

1.3 Storage and Disposal

Proper storage and waste management are crucial for laboratory safety:

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3] The storage area should be designated for corrosive materials.[3][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material is considered hazardous waste.[2] Do not empty into drains.[4]

Physicochemical and Hazard Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₄H₁₂Br₂
Molecular Weight 340.07 g/mol
Appearance White to off-white crystalline solid[6]
Melting Point 241 °C (decomposes)[7]
Solubility Insoluble in water. Soluble in organic solvents.[6]
Boiling Point Not available
Flash Point Not applicable[7]

Table 2: Hazard Identification and Classification

HazardClassificationReference
GHS Classification Acute Toxicity, Oral (Category 4), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[1]
Signal Word Danger[1]
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements P260, P264, P270, P280, P301+P312+P330, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P363, P405, P501[1]

Experimental Protocol: Synthesis of Diphenylacetylene (B1204595)

The following protocol details the dehydrobromination of this compound to synthesize diphenylacetylene. This procedure should be performed in a well-ventilated chemical fume hood.

3.1 Materials and Reagents

  • This compound

  • Potassium hydroxide (B78521) (KOH) pellets

  • Diethylene glycol

  • 95% Ethanol (B145695)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or sand bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter flask

  • Filter paper

3.2 Experimental Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3.0 g of this compound, 1.5 g of solid potassium hydroxide, and 15 mL of diethylene glycol.[4] Add a magnetic stir bar.

  • Reflux: Assemble a reflux apparatus by attaching the reflux condenser to the round-bottom flask. Heat the mixture to boiling using a heating mantle or sand bath and maintain a steady reflux for 25 minutes.[4]

  • Isolation of Crude Product: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. While still warm, carefully transfer the contents of the flask to a beaker.[4]

  • Precipitation: Add 25 mL of water to the beaker and chill the mixture in an ice bath to induce precipitation of the crude product.[4]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water.[4]

  • Recrystallization: Purify the crude diphenylacetylene by recrystallization from a minimal amount of hot 95% ethanol.[3] Dissolve the solid in hot ethanol and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and allow them to air dry.

Visualized Workflows and Pathways

4.1 Safe Handling Workflow

The following diagram illustrates the key stages for the safe handling of this compound, from acquisition to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_acquisition Acquisition & Storage cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_disposal Waste Disposal Acquisition Acquisition of Chemical Storage Store in a cool, dry, well-ventilated area for corrosives Acquisition->Storage PPE Wear Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat Storage->PPE FumeHood Handle in a Chemical Fume Hood PPE->FumeHood Weighing Weighing and Transfer FumeHood->Weighing Reaction Perform Experiment Weighing->Reaction WasteCollection Collect Waste in a Labeled, Closed Container Reaction->WasteCollection Spill Accidental Spill Evacuate Evacuate Area Spill->Evacuate FirstAid Provide First Aid for Exposure Spill->FirstAid Cleanup Clean up with appropriate materials (avoid dust) Evacuate->Cleanup Disposal Dispose as Hazardous Waste via EHS WasteCollection->Disposal

Caption: Workflow for safe handling of this compound.

4.2 Reaction Pathway: Dehydrobromination

The diagram below outlines the dehydrobromination reaction of this compound to form diphenylacetylene.

Dehydrobromination_Pathway Dehydrobromination of this compound Reactant This compound Intermediate Vinyl Bromide Intermediate Reactant->Intermediate - HBr Reagent1 Potassium Hydroxide (KOH) Reagent1->Reactant Solvent Diethylene Glycol (Heat) Solvent->Reactant Product Diphenylacetylene Intermediate->Product - HBr Byproduct 2 HBr

Caption: Reaction pathway for the synthesis of diphenylacetylene.

References

Application Notes and Protocols: The Use of meso-Stilbene Dibromide in Undergraduate Organic Chemistry Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Meso-stilbene dibromide serves as a key intermediate in a classic two-step synthesis commonly featured in undergraduate organic chemistry laboratory curricula. This sequence introduces students to fundamental concepts of stereochemistry, reaction mechanisms, and multi-step synthesis. The initial step involves the electrophilic addition of bromine to (E)-stilbene, which proceeds with anti-addition to stereospecifically form meso-1,2-dibromo-1,2-diphenylethane (meso-stilbene dibromide). The subsequent step is a double dehydrobromination, an E2 elimination reaction, to yield diphenylacetylene (B1204595). These experiments provide hands-on experience with techniques such as reflux, vacuum filtration, and recrystallization, while reinforcing theoretical principles.

I. Synthesis of meso-Stilbene Dibromide via Bromination of (E)-Stilbene

The synthesis of meso-stilbene dibromide is a hallmark experiment for demonstrating the stereospecificity of halogen addition to alkenes. The reaction of (E)-stilbene with bromine proceeds through a bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.[1][2][3] This specific stereochemical outcome results in the formation of the meso compound, which possesses two stereocenters but is achiral due to an internal plane of symmetry.[1]

A greener alternative to using elemental bromine involves pyridinium (B92312) tribromide as a solid, safer bromine source.[4][5] This method avoids the hazards associated with handling volatile and corrosive liquid bromine.

Experimental Protocol: Green Bromination of (E)-Stilbene [4][5]

  • In a round-bottom flask, dissolve (E)-stilbene in ethanol (B145695) or acetic acid with gentle heating.

  • Gradually add pyridinium tribromide to the warm solution while stirring.

  • The product, meso-stilbene dibromide, will precipitate out of the solution as a white solid.

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold methanol (B129727) or ethanol to remove impurities.

  • The product can be further purified by recrystallization.

Data Presentation: Synthesis of meso-Stilbene Dibromide

ParameterValue (Pyridinium Tribromide Method)Value (Liquid Bromine Method)
Reactants
(E)-Stilbene0.205 g (1.14 mmol)[5]5 g[6]
Pyridinium Tribromide0.350 g (1.09 mmol)[5]-
Liquid Bromine (10% in Dichloromethane)-~15 cm³[6]
Solvent
Ethanol or Acetic Acid6.0 mL[5]Dichloromethane (40 cm³)[6]
Reaction Conditions
Temperature50°C[5]Room Temperature
Time30 minutes[5]Until bromine color persists[7]
Product
meso-Stilbene Dibromide (Theoretical Yield)~0.388 g~8.4 g
meso-Stilbene Dibromide (Actual Yield)Varies (example: 50%)[8]Varies (example: 60.07%)[6]
Melting Point238-241°C[8]240.2-241.7°C[6]

Mandatory Visualization

bromination_workflow cluster_synthesis Synthesis of meso-Stilbene Dibromide start Dissolve (E)-Stilbene in Solvent add_bromine Add Pyridinium Tribromide start->add_bromine Heat reflux Stir at 50°C for 30 min add_bromine->reflux precipitate Cool in Ice Bath (Precipitation) reflux->precipitate filter Vacuum Filtration precipitate->filter product meso-Stilbene Dibromide filter->product

Caption: Experimental workflow for the synthesis of meso-stilbene dibromide.

Caption: Stereochemical pathway of the bromination of (E)-stilbene.

II. Dehydrobromination of meso-Stilbene Dibromide to Diphenylacetylene

The second step of the sequence is the double dehydrobromination of meso-stilbene dibromide to form diphenylacetylene.[9] This reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like triethylene glycol to facilitate the high temperatures required for the second elimination.[10] The reaction proceeds via two successive E2 elimination steps. The first elimination is a standard anti-periplanar elimination. The second elimination requires higher temperatures as it proceeds from a less favorable syn-periplanar conformation.[11]

Experimental Protocol: Dehydrobromination of meso-Stilbene Dibromide [1]

  • Place meso-stilbene dibromide and potassium hydroxide (KOH) pellets in a reaction vial.

  • Add a high-boiling solvent, such as triethylene glycol.

  • Heat the reaction mixture to a high temperature (e.g., 190°C) for a short period (e.g., 5 minutes).

  • Allow the mixture to cool, and then add water to precipitate the crude product.

  • Collect the solid diphenylacetylene by vacuum filtration.

  • Purify the product by recrystallization from a suitable solvent, such as 95% ethanol.

Data Presentation: Dehydrobromination of meso-Stilbene Dibromide

ParameterValue
Reactants
meso-Stilbene Dibromide0.150 g (0.441 mmol)[9]
Potassium Hydroxide (KOH)~0.200 g
Solvent
Triethylene Glycol~1.5 mL[1]
Reaction Conditions
Temperature190°C
Time5 minutes
Product
Diphenylacetylene (Theoretical Yield)~0.078 g
Diphenylacetylene (Actual Yield)Varies (example: 0.038 g, 48.3%)[9]
Melting Point60-62°C[9]

Mandatory Visualization

dehydrobromination_workflow cluster_synthesis Synthesis of Diphenylacetylene start Combine meso-Stilbene Dibromide and KOH add_solvent Add Triethylene Glycol start->add_solvent heat Heat to 190°C for 5 min add_solvent->heat cool_precipitate Cool and Add Water (Precipitation) heat->cool_precipitate filter Vacuum Filtration cool_precipitate->filter product Diphenylacetylene filter->product

Caption: Experimental workflow for the synthesis of diphenylacetylene.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of meso-1,2-dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of meso-1,2-dibromo-1,2-diphenylethane, focusing on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and stereospecific method is the electrophilic addition of bromine to (E)-stilbene (trans-stilbene).[1][2] The reaction proceeds through an anti-addition mechanism, which results in the exclusive formation of the meso diastereomer.[3][4]

Q2: Why is this reaction stereospecific for the meso isomer?

A2: The reaction mechanism involves two steps. First, the alkene's pi bond attacks the bromine, forming a cyclic three-membered bromonium ion intermediate.[3][5] In the second step, a bromide ion attacks this intermediate from the side opposite the bromonium ring (a backside SN2 attack).[3][6] This anti-addition to trans-stilbene (B89595) specifically results in the meso product.

Q3: What are the advantages of using pyridinium (B92312) tribromide instead of liquid bromine (Br₂)?

A3: While liquid bromine is effective, it is also highly toxic, corrosive, and volatile.[7][8] Pyridinium tribromide is a stable, crystalline solid that is safer and easier to handle.[3][6] It serves as a solid source that generates bromine in the reaction mixture. This approach is often recommended as a safer, "green chemistry" alternative.[3]

Q4: How can I confirm the identity and purity of my final product?

A4: The most straightforward method is melting point determination. Pure this compound has a sharp melting point of approximately 241°C.[7][9] A significantly lower or broader melting point range suggests impurities or the presence of the racemic (d,l) diastereomer, which melts around 110-113°C.[8][10] Further characterization can be performed using IR and ¹H NMR spectroscopy to confirm the structure.[3][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions.

Problem: Low or No Product Yield

Q: My reaction yielded very little or no solid product. What are the common causes?

A: Low yield can stem from several factors throughout the experimental process.

  • Incomplete Reaction: Ensure the (E)-stilbene is fully dissolved before adding the brominating agent; heating may be necessary.[6] Check that the reaction has been allowed to proceed for a sufficient amount of time, as incomplete reaction is a common cause of low yields.

  • Loss During Workup: The product is isolated by filtration. Ensure you are using a properly sealed vacuum filtration apparatus (e.g., Büchner funnel with a good filter paper seal) to prevent product loss into the filtrate.

  • Loss During Purification: If recrystallizing, using an excessive volume of solvent can lead to a significant portion of the product remaining dissolved and not crystallizing upon cooling.[4] Ensure the washing steps are performed with cold solvent to minimize product dissolution.[3][6]

  • Impure Reagents: Using old or impure (E)-stilbene or a deactivated brominating agent can lead to poor conversion. The presence of the (Z)-stilbene isomer in the starting material will lead to the formation of the (d,l)-diastereomer, not the desired meso product.[11]

Problem: Product Fails to Precipitate

Q: The reaction mixture has cooled, but no solid has formed. What should I do?

A: If the product remains in solution, you can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If available, add a tiny crystal of pure product to the solution to act as a template for crystallization.

  • Reduce Volume: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the product.

  • Cool Further: Ensure the mixture is thoroughly cooled in an ice-water bath, as the product's solubility decreases significantly at lower temperatures.[6]

Problem: Product Purity is Low

Q: My product's melting point is low and has a broad range. How can I improve its purity?

A: A low, broad melting point is a clear indicator of impurities.

  • Insufficient Washing: The crude product should be washed thoroughly with a cold solvent like methanol (B129727) or dichloromethane (B109758) to remove soluble impurities, such as unreacted bromine or pyridinium salts.[3][5]

  • Recrystallization: The most effective method for purification is recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., acetic acid or ethanol) and allow it to cool slowly.[6][12] The slow cooling promotes the formation of pure crystals, leaving impurities behind in the solvent.

  • Incorrect Isomer: A very low melting point (around 110°C) strongly suggests the formation of the racemic mixture, which occurs if the starting material was (Z)-stilbene instead of (E)-stilbene.[8][10] Verify the identity of your starting alkene.

Problem: Persistent Color in Reaction Mixture

Q: The reddish-brown color of bromine did not fade after the recommended reaction time. What does this mean?

A: A persistent bromine color indicates that an excess of the brominating agent was used or that the reaction did not go to completion. To quench the excess bromine before workup, you can add a few drops of a scavenger like cyclohexene[5] or a small amount of a reducing agent solution like sodium bisulfite until the color disappears.[3]

Data Presentation

The yield of this compound can vary based on the specific protocol and scale.

Starting MaterialBrominating AgentSolventReported YieldReference
(E)-StilbenePyridinium TribromideAcetic Acid82.8%[4]
(E)-StilbeneBromine in DichloromethaneDichloromethane60.07%[5]
(E)-StilbeneMolecular BromineDichloromethane64%[12]

Visualizations

Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Yield start Problem Observed: Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Loss During Workup? start->cause2 cause3 Loss During Purification? start->cause3 cause4 Impure Product? start->cause4 sol1 Check Reaction Time & Temp Ensure Stilbene Dissolved cause1->sol1 Solution sol2 Improve Filtration Technique Check Vacuum Seal cause2->sol2 Solution sol3 Use Minimal Hot Solvent Wash with Cold Solvent cause3->sol3 Solution sol4 Recrystallize Product Check Melting Point cause4->sol4 Solution

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Experimental Workflow

This diagram outlines the key steps in the synthesis of this compound using the pyridinium tribromide method.

Experimental_Workflow reagents 1. Reagents (E)-Stilbene Pyridinium Tribromide Glacial Acetic Acid dissolve 2. Dissolve Dissolve (E)-Stilbene in hot Acetic Acid reagents->dissolve add_br 3. Reaction Add Pyridinium Tribromide Stir and heat briefly dissolve->add_br precipitate 4. Crystallization Cool mixture in an ice bath add_br->precipitate filter 5. Isolation Collect crystals by vacuum filtration precipitate->filter wash 6. Purification Wash solid with cold methanol filter->wash dry 7. Final Product Dry the product and characterize (MP, NMR) wash->dry

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Pyridinium Tribromide

This protocol is adapted from established procedures and prioritizes safety by avoiding the use of liquid bromine.[3][6]

Materials:

  • (E)-Stilbene (0.5 g)

  • Pyridinium tribromide (1.0 g)

  • Glacial acetic acid (10 mL)

  • Methanol (for washing)

  • 100 mL Erlenmeyer flask

  • Steam bath or hot plate

  • Stir bar and magnetic stirrer

  • Büchner funnel and vacuum flask

Procedure:

  • In a 100 mL Erlenmeyer flask, combine 0.5 g of (E)-stilbene with 10 mL of glacial acetic acid.

  • Gently heat the mixture on a steam bath or hot plate while stirring until the (E)-stilbene is completely dissolved.[6]

  • Remove the flask from the heat and add 1.0 g of pyridinium tribromide to the solution in one portion.

  • Stir the mixture. The product, this compound, should begin to separate almost immediately as small crystalline platelets.[3][6]

  • If necessary, gently heat the mixture for another 1-2 minutes to ensure the reaction goes to completion.[6]

  • Cool the reaction mixture thoroughly in an ice-water bath for at least 10-15 minutes to maximize crystal formation.[3]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold methanol to remove any residual acetic acid and other impurities.[3][6]

  • Allow the product to air dry on the filter paper, then transfer to a watch glass to dry completely. A vacuum desiccator can be used to expedite drying.[3]

  • Once dry, determine the mass and calculate the percent yield. Characterize the product by measuring its melting point.

References

common side products in the bromination of stilbene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of stilbene (B7821643).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the bromination of trans-stilbene (B89595)?

The primary product of the bromination of trans-stilbene is meso-1,2-dibromo-1,2-diphenylethane. This reaction proceeds via an anti-addition of bromine across the double bond.[1][2][3][4]

Q2: My product has a lower melting point than expected for meso-stilbene dibromide. What could be the issue?

A lower than expected melting point, often broad, suggests the presence of impurities.[5] The most common impurity is unreacted stilbene. Other possibilities include the presence of the racemic (d,l) diastereomer of 1,2-dibromo-1,2-diphenylethane, which has a significantly lower melting point (around 114 °C) compared to the meso-isomer (241-243 °C).[6] The formation of the racemic mixture can be indicative of a syn-addition pathway, although this is generally a minor pathway.[6][7]

Q3: I observe a product that is soluble in alcohols, which is unexpected for stilbene dibromide. What might this be?

If the bromination is conducted in the presence of water or an alcohol solvent, the formation of a bromohydrin (e.g., 2-bromo-1,2-diphenylethanol) is possible.[8] These haloalcohols are typically more soluble in polar solvents than the dibromide product.

Q4: Could an elimination reaction occur, leading to bromostilbene as a side product?

While the desired reaction is an addition, an elimination reaction to form bromostilbene is possible, particularly if the reaction conditions become basic. For instance, if a base is used to quench the reaction and is added in excess or at an elevated temperature, the desired dibromide product can undergo dehydrobromination.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the bromine reagent is not depleted. If using an in-situ generation method, verify the stoichiometry of the reagents. Allow for sufficient reaction time.
Loss of product during workup.Minimize the volume of solvent used for washing the product, as the product may have some solubility. Ensure the filtration setup is efficient.
Product is off-white or colored Presence of unreacted bromine.Wash the crude product with a suitable solvent like methanol (B129727) or a dilute sodium bisulfite solution to remove residual bromine.[8]
Other colored impurities.Recrystallization of the crude product is recommended to improve purity and color.
Unexpected peaks in NMR or other analytical data Presence of side products.Consider the possibility of stilbene bromohydrin if water was present, or bromostilbene if basic conditions were encountered. Compare spectra with known standards if available.
Unreacted starting material.Monitor the reaction by TLC to ensure complete consumption of stilbene. If the reaction is incomplete, consider extending the reaction time or adding more bromine reagent.

Experimental Protocols

Protocol 1: Standard Bromination of trans-Stilbene

This protocol is adapted from standard laboratory procedures for the synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 0.4 g of trans-stilbene in 4 mL of glacial acetic acid, heating gently in a water bath to facilitate dissolution.

  • Once the stilbene is dissolved, add 0.8 g of pyridinium tribromide to the warm solution.

  • Heat the reaction mixture in a boiling water bath for 10-15 minutes. The color of the reaction should fade.

  • Cool the flask to room temperature, which should cause the product to crystallize.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol to remove any residual bromine and acetic acid.

  • Air dry the product and determine its melting point and yield.

Protocol 2: Synthesis of Stilbene Bromohydrin (A Common Side Product)

This protocol outlines the formation of 2-bromo-1,2-diphenylethanol, a potential side product when water is present during bromination.[8]

Materials:

  • trans-Stilbene

  • Dimethylsulfoxide (DMSO)

  • Water

  • N-Bromosuccinimide (NBS)

Procedure:

  • In a flask, suspend 0.25 g of trans-stilbene in a mixture of 7 mL of DMSO and 0.12 mL of water.

  • Stir the mixture until the stilbene dissolves.

  • Add N-bromosuccinimide (2 molar equivalents) in portions over 5 minutes while stirring.

  • Continue to stir the solution for 30 minutes at room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the bromohydrin.

  • The product can then be isolated by filtration and purified by recrystallization.

Reaction Pathways

BrominationPathways Stilbene Stilbene Bromonium Bromonium Ion Intermediate Stilbene->Bromonium + Br2 Dibromide 1,2-Dibromo-1,2-diphenylethane (Major Product) Bromonium->Dibromide + Br- Bromohydrin Stilbene Bromohydrin (Side Product) Bromonium->Bromohydrin + H2O Bromostilbene Bromostilbene (Side Product) Dibromide->Bromostilbene - HBr (e.g., with base)

Caption: Reaction pathways in the bromination of stilbene.

This diagram illustrates the central role of the bromonium ion intermediate. The primary reaction pathway leads to the desired 1,2-dibromo-1,2-diphenylethane. However, in the presence of water, the intermediate can be trapped to form stilbene bromohydrin. Furthermore, the dibromide product can undergo elimination to yield bromostilbene under basic conditions.

References

Technical Support Center: Elimination Reactions of Vicinal Dibromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the elimination reaction of vicinal dibromides to synthesize alkynes. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Alkyne Product

Question: I am not getting the expected yield of my alkyne. What are the possible reasons and how can I improve it?

Answer: Low yields in the elimination of vicinal dibromides can stem from several factors. Here is a breakdown of potential causes and their corresponding solutions:

  • Insufficiently Strong Base: The second elimination of HBr from the vinyl bromide intermediate requires a stronger base than the first elimination.[1][2] If the base is not strong enough, the reaction may stall at the vinyl bromide stage.

    • Solution: Switch to a stronger base like sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide (KOtBu) in a suitable solvent like THF or tert-butanol.[3][4]

  • Incorrect Stoichiometry of the Base: For the formation of internal alkynes, at least two equivalents of a strong base are necessary for the double dehydrohalogenation.[5] For terminal alkynes, a third equivalent is required to deprotonate the acidic terminal alkyne, driving the equilibrium towards the product.[5][6]

    • Solution: Use at least 2.2 equivalents of base for internal alkynes and 3.2 equivalents for terminal alkynes to ensure the reaction goes to completion.

  • Low Reaction Temperature: Elimination reactions, particularly the second dehydrohalogenation, often require elevated temperatures to overcome the activation energy barrier.[7]

    • Solution: Increase the reaction temperature. For KOH in ethanol (B145695), reflux temperatures are common. With NaNH₂ in liquid ammonia, the reaction is typically run at the boiling point of ammonia (-33 °C), but for less reactive substrates, a higher boiling solvent might be necessary.

  • Reaction Time is Too Short: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Poor Quality of Reagents: The vicinal dibromide starting material may be impure, or the base may have decomposed upon storage.

    • Solution: Ensure the purity of the starting material. Use freshly opened or properly stored strong bases. For instance, sodium amide can react with moisture and air.

Issue 2: Formation of Unwanted Side Products

Question: My reaction is producing significant amounts of side products like allenes, conjugated dienes, or isomerized alkynes. How can I minimize their formation?

Answer: The formation of side products is a common challenge. Here’s how to address specific undesired products:

  • Allene (B1206475) Formation: Allenes can form, particularly from 1,2-dibromoalkanes, through an alternative elimination pathway.[8]

    • Solution: The choice of base and solvent can influence the product distribution. Using sodium amide in liquid ammonia often minimizes allene formation.

  • Conjugated Diene Formation: This can occur if the substrate has appropriately positioned protons that allow for the formation of a conjugated system, which is thermodynamically favorable.[9][10]

    • Solution: Careful selection of the starting material is key. If the substrate structure allows for competitive elimination to form a conjugated diene, consider if an alternative synthetic route to the desired alkyne is more feasible. Using a bulky base like potassium tert-butoxide may favor the formation of the less sterically hindered alkyne.

  • Isomerization of the Alkyne: Terminal alkynes can isomerize to more stable internal alkynes, especially at high temperatures with weaker bases like KOH.[11]

    • Solution: To obtain terminal alkynes, the use of sodium amide in liquid ammonia is highly recommended. The strong basicity of NaNH₂ deprotonates the terminal alkyne to form a stable acetylide salt, which prevents further isomerization. A subsequent aqueous workup will then protonate the acetylide to yield the desired terminal alkyne.[6][12]

Issue 3: The Reaction Stalls at the Vinyl Bromide Intermediate

Question: My reaction seems to stop after the first elimination, and I am isolating the vinyl bromide. How do I drive the reaction to the alkyne?

Answer: The second dehydrohalogenation is often more difficult than the first.

  • Insufficient Base Strength or Temperature: As mentioned, the elimination of HBr from a vinyl bromide requires more forcing conditions.

    • Solution: Increase the strength of the base (e.g., switch from KOH to NaNH₂) and/or increase the reaction temperature.[7] Using an excess of a very strong base like sodium amide is often the most effective strategy.[3]

Frequently Asked Questions (FAQs)

Q1: How many equivalents of base should I use?

A1: For the synthesis of an internal alkyne , a minimum of two equivalents of a strong base is required. It is common practice to use a slight excess (e.g., 2.2 equivalents) to ensure complete reaction. For a terminal alkyne , three equivalents of a strong base like NaNH₂ are necessary. Two equivalents are for the elimination reactions, and the third is to deprotonate the terminal alkyne, which drives the reaction to completion.[2][5]

Q2: What is the best base to use for this reaction?

A2: The choice of base depends on the desired product.

  • Sodium amide (NaNH₂) in liquid ammonia is excellent for preparing terminal alkynes as it prevents isomerization.[11]

  • Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base that can be effective, often favoring the formation of the less substituted (Hofmann) product.[4]

  • Potassium hydroxide (B78521) (KOH) in a high-boiling solvent like ethanol or ethylene (B1197577) glycol can be used, but it often requires high temperatures and may lead to isomerization of terminal alkynes to internal ones.[7]

Q3: My vicinal dibromide is sterically hindered. What conditions should I try?

A3: For sterically hindered substrates, a less hindered, strong base might be more effective. While potassium tert-butoxide is bulky, its strong basicity can still be effective. Sodium amide is a smaller, very strong base that can access sterically hindered protons.[3] You may also need to use higher temperatures and longer reaction times.

Q4: What is a standard workup procedure for a reaction using sodium amide in liquid ammonia?

A4: After the reaction is complete, the excess sodium amide must be quenched safely. This is typically done by the slow, careful addition of a proton source. A common procedure involves the addition of an aqueous solution of ammonium (B1175870) chloride to the reaction mixture.[6] This will neutralize any remaining NaNH₂ and protonate the acetylide anion to form the terminal alkyne. Following the quench, a standard aqueous workup with extraction using an organic solvent is performed.

Q5: How can I purify my alkyne product?

A5: The purification method depends on the physical properties of the alkyne.

  • Distillation: For volatile liquid alkynes, distillation is a common and effective method.[13] For high-boiling or thermally sensitive compounds, vacuum distillation is recommended.

  • Column Chromatography: For non-volatile or solid alkynes, column chromatography on silica (B1680970) gel is a standard purification technique. A nonpolar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent, is typically used.[14]

  • Recrystallization: If the alkyne is a solid, recrystallization can be a highly effective purification method.[14]

Data Presentation

Table 1: Typical Reaction Conditions for Elimination of Vicinal Dibromides

BaseMolar EquivalentsSolventTemperature (°C)Typical Reaction Time (h)Notes
NaNH₂2.2 - 3.2Liquid NH₃-332 - 6Ideal for terminal alkynes.[5][6]
KOtBu2.2 - 3.0THF or t-BuOH25 - 82 (reflux)1 - 12Good for forming less substituted alkynes.[4][15]
KOH>2.0Ethanol or Ethylene Glycol78 - 197 (reflux)4 - 24Can cause isomerization of terminal alkynes.[7]

Experimental Protocols

Protocol 1: Synthesis of an Internal Alkyne using Potassium Hydroxide

This protocol is adapted from a procedure for the synthesis of diphenylacetylene (B1204595) from meso-1,2-dibromo-1,2-diphenylethane.[7]

  • Reaction Setup: To a 100 mL round-bottom flask, add the vicinal dibromide (1.0 eq), solid potassium hydroxide (2.0 eq), and a high-boiling solvent such as ethylene glycol. Add a magnetic stir bar.

  • Heating: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Add water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of a Terminal Alkyne using Sodium Amide in Liquid Ammonia

This is a general procedure based on established methods.[1]

  • Reaction Setup: In a three-necked flask equipped with a cold finger condenser, a gas inlet, and a dropping funnel, condense anhydrous ammonia gas. Add small pieces of sodium metal to the liquid ammonia with a catalyst (e.g., a crystal of ferric nitrate) to form sodium amide in situ (a blue to grey color change is observed). Alternatively, commercially available sodium amide can be carefully added to the liquid ammonia.

  • Addition of Substrate: Dissolve the vicinal dibromide (1.0 eq) in a minimal amount of an anhydrous ether solvent (e.g., diethyl ether or THF) and add it dropwise to the stirred sodium amide suspension at -33 °C.

  • Reaction: Allow the reaction to stir for several hours at -33 °C.

  • Quenching and Workup: After the reaction is complete, carefully quench the excess sodium amide by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure. The crude alkyne can be purified by distillation or column chromatography.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Vicinal Dibromide Elimination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Vicinal Dibromide and Base reagents Prepare Anhydrous Solvents and Reagents start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup add_base Add Base to Solvent setup->add_base add_substrate Add Vicinal Dibromide Solution Dropwise add_base->add_substrate react Stir at Appropriate Temperature add_substrate->react monitor Monitor Reaction Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Distillation/Chromatography/Recrystallization) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end Obtain Pure Alkyne characterize->end

Caption: General experimental workflow for the elimination reaction of vicinal dibromides.

Troubleshooting_Vicinal_Dibromide_Elimination Troubleshooting Decision Tree for Vicinal Dibromide Elimination cluster_causes Potential Causes cluster_solutions Solutions start Low or No Alkyne Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_products Side Product Formation start->side_products No, but... reagent_issue Reagent/Substrate Issue start->reagent_issue Reaction fails completely increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time stronger_base Use Stronger Base (e.g., NaNH2) incomplete_reaction->stronger_base check_stoichiometry Check Base Stoichiometry incomplete_reaction->check_stoichiometry change_base_solvent Change Base/Solvent System side_products->change_base_solvent Allenes/Isomers check_starting_material Verify Purity of Starting Material reagent_issue->check_starting_material use_fresh_base Use Freshly Prepared/Opened Base reagent_issue->use_fresh_base end Problem Solved increase_temp_time->end Re-run Reaction stronger_base->end Re-run Reaction check_stoichiometry->end Re-run Reaction change_base_solvent->end Re-run Reaction check_starting_material->end Re-run with Pure SM use_fresh_base->end Re-run with Fresh Base

Caption: A decision tree for troubleshooting common issues in vicinal dibromide elimination reactions.

References

why is the second dehydrohalogenation of stilbene dibromide more difficult

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of diphenylacetylene (B1204595) from stilbene (B7821643) dibromide.

Frequently Asked Questions (FAQs)

Q1: Why is the second dehydrohalogenation of stilbene dibromide to form diphenylacetylene more difficult than the first?

The increased difficulty of the second dehydrohalogenation step is primarily due to stereochemical constraints. The reaction proceeds through a two-step E2 elimination mechanism.

  • First Dehydrohalogenation: The starting material, meso-stilbene dibromide, can readily adopt a conformation where a proton and a bromine atom are in an anti-periplanar arrangement. This staggered conformation allows for a low-energy transition state for the first E2 elimination, which proceeds relatively easily to form (E)-1-bromo-1,2-diphenylethene.

  • Second Dehydrohalogenation: In the resulting bromoalkene intermediate, the carbon-carbon double bond restricts rotation. Consequently, the remaining proton and bromine atom are held in a syn-periplanar relationship. For the second E2 elimination to occur, it must proceed through a significantly higher energy, eclipsed syn-periplanar transition state. This high activation energy barrier necessitates more forcing conditions, such as high temperatures, to drive the reaction to completion.[1][2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield of diphenylacetylene Incomplete second dehydrohalogenation.Increase Reaction Temperature: Ensure the reaction mixture reaches a sufficiently high temperature (typically 160-200°C) to overcome the high activation energy of the syn-elimination.[2] The use of a high-boiling solvent like triethylene glycol is crucial. • Ensure Strong Base is Finely Dispersed: Use powdered potassium hydroxide (B78521) (KOH) or ensure solid pellets are well-crushed and dissolved to maximize the surface area and facilitate the reaction. Undissolved base can lead to incomplete reaction.[3] • Increase Reaction Time: If lower temperatures are used, a longer reaction time may be necessary.
Reaction stalls at the bromoalkene intermediate Insufficiently strong basic conditions or low temperature.Verify Base Strength and Concentration: Use a significant molar excess of a strong base like KOH. For particularly stubborn reactions, a stronger base such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) could be considered, though this may require anhydrous conditions. • Confirm Temperature: Use a high-temperature thermometer to verify that the reaction mixture is reaching the target temperature.
Formation of side products Potential side reactions at high temperatures.Optimize Reaction Time and Temperature: Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition or other side reactions. • Purification: Recrystallization of the crude product from a suitable solvent, such as 95% ethanol, is often necessary to remove impurities.[3]

Quantitative Data Summary

Parameter First Dehydrohalogenation Second Dehydrohalogenation
Starting Material meso-Stilbene Dibromide(E)-1-Bromo-1,2-diphenylethene
Required Conformation Anti-periplanarSyn-periplanar
Transition State Energy LowerHigher
Relative Reaction Rate FastSlow
Required Conditions ModerateForcing (High Temperature)

Experimental Protocols

Synthesis of Diphenylacetylene from meso-Stilbene Dibromide

This protocol is a representative procedure for the second dehydrohalogenation step.

Materials:

  • meso-Stilbene dibromide

  • Potassium hydroxide (KOH), pellets or powder

  • Triethylene glycol

  • Deionized water

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine meso-stilbene dibromide and a 6-10 molar excess of potassium hydroxide.

  • Add a sufficient volume of triethylene glycol to act as a solvent (e.g., to make a 0.6 M solution of the dibromide).[3]

  • Heat the reaction mixture to 160-170°C using a heating mantle or a preheated aluminum block and maintain this temperature for approximately 10-20 minutes.[3]

  • Allow the mixture to cool to room temperature.

  • Carefully add deionized water to the cooled mixture to precipitate the crude diphenylacetylene and dissolve the inorganic byproducts.

  • Collect the crude product by vacuum filtration and wash the crystals with cold water.

  • Purify the crude diphenylacetylene by recrystallization from warm 95% ethanol.

Visualizations

Reaction Pathway for the Dehydrohalogenation of meso-Stilbene Dibromide

The following diagram illustrates the stereochemical course of the two-step elimination reaction.

Dehydrohalogenation_Pathway cluster_step1 First Dehydrohalogenation (Anti-Elimination) cluster_step2 Second Dehydrohalogenation (Syn-Elimination) meso_stilbene meso-Stilbene Dibromide (Anti-periplanar conformation) intermediate (E)-1-Bromo-1,2-diphenylethene (Syn-periplanar H and Br) meso_stilbene->intermediate + KOH - HBr (Fast, Lower Energy TS) diphenylacetylene Diphenylacetylene intermediate->diphenylacetylene + KOH, High Temp. - HBr (Slow, Higher Energy TS)

Caption: Reaction pathway from meso-stilbene dibromide to diphenylacetylene.

Transition State Geometries

This diagram visualizes the difference in the transition state geometries for the two elimination steps, explaining the difference in their activation energies.

Caption: Comparison of anti- and syn-periplanar transition states.

References

Technical Support Center: meso-1,2-dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with meso-1,2-dibromo-1,2-diphenylethane.

Stability and Storage FAQs

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dark, and dry place in a tightly sealed container.[1] It is incompatible with strong oxidizing agents and should be stored away from them.[1]

Q2: What is the shelf life of this compound?

Under the recommended storage conditions, this compound is a stable compound.[1] However, prolonged storage may lead to gradual decomposition, especially if exposed to light, heat, or contaminants. It is recommended to monitor the purity of the compound periodically, especially for long-term storage.

Q3: What are the signs of decomposition?

Decomposition of this compound may be indicated by a change in color (from white/off-white to yellowish or brownish), a decrease in melting point, or the appearance of additional peaks in analytical tests such as NMR or chromatography. The melting point of the pure meso isomer is approximately 241°C, at which it decomposes.[1]

Q4: What are the primary decomposition products?

The main decomposition pathway for this compound, particularly in the presence of bases, is the elimination of hydrogen bromide (HBr) to form stilbene (B7821643) isomers.[2][3] Under thermal decomposition, hazardous products such as carbon monoxide, carbon dioxide, and hydrogen bromide gas can be generated.[4] Exposure to light may also induce decomposition through the formation of bromine radicals.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction products, such as stilbenes, are observed in the starting material. The compound may have been exposed to basic contaminants, heat, or light during storage.Purify the material before use, for example, by recrystallization. Ensure storage containers are clean and free of basic residues. Store in a cool, dark place.
Inconsistent results in reactions using this compound. The starting material may have partially decomposed, leading to lower effective concentration and the presence of interfering byproducts.Verify the purity of the starting material using techniques like NMR or melting point analysis. If impurities are detected, purify the compound before proceeding with the reaction.
The solid material has developed a noticeable color (e.g., yellow or brown). This is a likely indicator of decomposition.The material should be analyzed for purity. Depending on the level of impurity and the requirements of the experiment, it may need to be discarded or repurified.
Difficulty dissolving the compound in a non-polar solvent. While generally soluble in many organic solvents, insolubility could indicate the presence of polymeric or other high molecular weight degradation products.Filter the solution to remove any insoluble material. Consider purifying the soluble portion before use.

Stability Data Summary

Condition Stability Potential Decomposition Products Notes
Room Temperature (in dark, sealed container) Generally stable.Minimal decomposition expected.Long-term storage may still lead to very slow degradation.
Elevated Temperature (approaching 241°C) Decomposes.[1]Hydrogen bromide, carbon monoxide, carbon dioxide, stilbenes.[4]The reported melting point is a decomposition temperature.
Exposure to Light May undergo photochemical decomposition.Bromine radicals, stilbenes.It is advisable to store the compound in amber vials or in the dark.
Presence of Bases (e.g., amines, hydroxides) Unstable; undergoes elimination reaction.[2][5](E)-1-bromo-1,2-diphenylethene and subsequently diphenylacetylene.[3]The elimination reaction is stereospecific.
Presence of Strong Oxidizing Agents Incompatible.Oxidation products (specifics not detailed in sources).Avoid contact with strong oxidizers.[1]
Aqueous Conditions Insoluble in water and generally stable to hydrolysis under neutral conditions.Not a primary degradation pathway.Prolonged exposure to hot water or acidic/basic aqueous solutions may lead to decomposition.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

  • Data Analysis:

    • The spectrum of pure this compound should show a characteristic singlet for the two equivalent benzylic protons and multiplets for the aromatic protons.

    • The presence of peaks corresponding to stilbene isomers (vinyl protons) or other unexpected signals would indicate impurities or decomposition.

Protocol 2: Monitoring Stability by Thin Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • TLC Plate: Spot the solution onto a silica (B1680970) gel TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Visualization: Visualize the spots under UV light.

  • Analysis: The appearance of multiple spots, in addition to the main spot for the starting material, suggests the presence of impurities or degradation products. This method can be used for a quick qualitative assessment of stability over time.

Visualizations

Decomposition_Pathway meso meso-1,2-dibromo- 1,2-diphenylethane stilbene (E)-Stilbene meso->stilbene Elimination (e.g., with base) hbr HBr meso->hbr Elimination

Caption: Decomposition pathway of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_analysis Purity Analysis cluster_decision Decision storage Store in cool, dark, dry place handling Handle in well-ventilated area storage->handling nmr ¹H NMR Spectroscopy handling->nmr tlc Thin Layer Chromatography handling->tlc mp Melting Point Determination handling->mp decision Purity Acceptable? nmr->decision tlc->decision mp->decision use Proceed with Experiment decision->use Yes purify Purify or Discard decision->purify No

Caption: Experimental workflow for handling and purity verification.

Troubleshooting_Logic start Inconsistent Experimental Results? check_purity Check Purity of Starting Material (NMR, TLC, MP) start->check_purity impurity_detected Impurities Detected? check_purity->impurity_detected identify_impurity Identify Impurities (e.g., Stilbenes) impurity_detected->identify_impurity Yes no_impurity Purity is High impurity_detected->no_impurity No review_storage Review Storage Conditions (Light, Heat, Contaminants) identify_impurity->review_storage purify Purify Material (e.g., Recrystallization) review_storage->purify proceed Proceed with Experiment purify->proceed check_protocol Review Experimental Protocol no_impurity->check_protocol

Caption: Troubleshooting logic for inconsistent experimental outcomes.

References

Technical Support Center: Removing Excess Bromine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues encountered during the removal of excess bromine from a reaction mixture.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for removing excess bromine from a reaction mixture?

A1: Excess bromine is typically removed by quenching with a reducing agent. Commonly used quenching agents include aqueous solutions of sodium thiosulfate (B1220275), sodium bisulfite, or sodium sulfite (B76179).[1] Unsaturated hydrocarbons, such as cyclohexene (B86901), can also be used to consume excess bromine through an addition reaction.[1]

Q2: How do I choose the appropriate quenching agent for my experiment?

A2: The choice of quenching agent depends on several factors, including the pH sensitivity of your product, the reaction solvent, and the scale of your reaction. For instance, if your product is sensitive to acid, using sodium bisulfite, which can generate acidic conditions, may not be suitable.[2] If your product is base-sensitive, avoiding strong bases like sodium hydroxide (B78521) is recommended.[1] Aqueous solutions of inorganic salts are easily removed during a water-based workup, whereas organic quenching agents like cyclohexene will introduce a new organic compound (1,2-dibromocyclohexane) into your mixture that may require removal by chromatography or distillation.[1][3][4]

Q3: What is the visual indicator that all the excess bromine has been removed?

A3: The disappearance of bromine's characteristic reddish-brown or yellow-orange color is a visual indicator that it has been consumed.[2] The reaction mixture should become colorless. If the color persists after the addition of a quenching agent, it indicates that unreacted bromine is still present.[5]

Q4: Is it safe to remove excess bromine by evaporation?

A4: While bromine has a relatively low boiling point (58.8 °C), removing it by evaporation is not recommended. This is due to its high toxicity, corrosivity, and the risk of co-evaporation with volatile products or solvents, which poses a significant inhalation hazard. Chemical quenching is the preferred and safer method.

Troubleshooting Guide

Issue 1: A persistent yellow or orange color remains in the organic layer after quenching.

  • Possible Cause: Incomplete quenching of bromine.

  • Solution:

    • Ensure sufficient quenching agent: Add more of the quenching solution (e.g., 10% aqueous sodium thiosulfate) dropwise while vigorously stirring the mixture.[6] Continue addition until the color disappears.

    • Improve mixing: Vigorous stirring is crucial to ensure good contact between the aqueous quenching solution and the organic layer where the bromine is dissolved.[2]

    • Increase contact time: Allow the biphasic mixture to stir for a longer period (e.g., 15-30 minutes) to ensure the reaction goes to completion.[6]

    • Check the concentration of the quenching solution: Ensure that your quenching solution has not degraded and is at the appropriate concentration.[6]

Issue 2: A fine white or yellow precipitate (sulfur) forms during quenching with sodium thiosulfate.

  • Possible Cause: The reaction mixture is acidic. Under acidic conditions, sodium thiosulfate can decompose to form solid elemental sulfur.[5]

  • Solution:

    • Adjust pH: Before or during the quench, neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate.[5]

    • Use an alternative quenching agent: Sodium bisulfite or sodium sulfite are less likely to form sulfur precipitates and can be used as alternatives.[1]

    • Removal of precipitate: If sulfur has already formed, it can often be removed by filtration through a pad of celite.[5]

Issue 3: The quenching reaction is violently exothermic and difficult to control.

  • Possible Cause:

    • The concentration of the quenching agent is too high.[5]

    • The quenching agent is being added too quickly.[5]

    • The reaction mixture is at an elevated temperature.[5]

  • Solution:

    • Use a more dilute solution: Employ a 5-10% (w/v) solution of the quenching agent.[2]

    • Slow addition: Add the quenching agent dropwise or in small portions.[5]

    • Cool the reaction mixture: Before and during the addition of the quenching agent, cool the reaction mixture in an ice-water bath.[5]

Issue 4: An emulsion forms during the aqueous workup.

  • Possible Cause: Vigorous shaking of the separatory funnel or high concentrations of salts.[2]

  • Solution:

    • Gentle mixing: Gently invert the separatory funnel multiple times instead of shaking vigorously.[2]

    • Break the emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2]

Data Presentation

The following table summarizes the quantitative data for common bromine quenching agents.

Quenching AgentChemical FormulaStoichiometry (Quencher:Br₂)Typical ConcentrationAdvantagesDisadvantages
Sodium ThiosulfateNa₂S₂O₃2:1[2]5-10% (w/v) aqueous solution[2]Inexpensive, readily available, effective.[2]Can form elemental sulfur under acidic conditions.[2]
Sodium BisulfiteNaHSO₃1:1[2]5-10% (w/v) aqueous solution[2]Effective, does not typically form sulfur.[2]Generates sulfur dioxide gas (toxic) and the solution is acidic.[2]
Sodium SulfiteNa₂SO₃1:1[2]5-10% (w/v) aqueous solution[2]Effective, less likely to form sulfur than thiosulfate.[2]Can also generate SO₂ under acidic conditions.[2]
CyclohexeneC₆H₁₀1:1[7]Neat or in a solvent[1]Reacts quickly; product is organic-soluble.[3][4]Product (1,2-dibromocyclohexane) remains in the organic layer and may require removal.[1]
Sodium HydroxideNaOH2:1[8]Aqueous solutionReadily available.[8]Forms sodium hypobromite, which can be reactive; not suitable for base-sensitive products.[1][8]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C to control the exothermicity of the quench.[2]

  • Slow Addition of Quenching Agent: Slowly add the 10% sodium thiosulfate solution to the vigorously stirred reaction mixture. The addition should be dropwise initially.[2]

  • Monitor the Quench: Continue adding the quenching solution until the reddish-brown color of the bromine has completely disappeared and the organic layer is colorless or pale yellow.[1][2]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the Organic Layer: Wash the organic layer with water and then with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Quenching with Aqueous Sodium Bisulfite

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[1]

  • Cool the Reaction Mixture: Cool the reaction mixture to room temperature or in an ice bath.

  • Slow Addition of Quenching Agent: Slowly add the saturated sodium bisulfite solution to the vigorously stirred reaction mixture.[1]

  • Monitor the Quench: Continue the addition until the bromine color is discharged.[1]

  • Aqueous Workup: Proceed with the standard aqueous workup as described in Protocol 1 (steps 5-7).

Protocol 3: Quenching with Cyclohexene

  • Cool the Reaction Mixture: Cool the reaction mixture in an ice bath.

  • Slow Addition of Quenching Agent: Slowly add cyclohexene dropwise to the stirred reaction mixture.

  • Monitor the Quench: Continue the addition until the bromine color has been discharged.

  • Workup: Proceed with an appropriate workup to remove the 1,2-dibromocyclohexane (B1204518) and isolate the desired product, which may involve extraction, washing, drying, and purification by chromatography or distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Work-up cluster_product Product reaction_mixture Reaction Mixture (with excess Br₂) add_quencher Add Quenching Agent reaction_mixture->add_quencher quenched_mixture Quenched Mixture (Colorless) add_quencher->quenched_mixture phase_separation Phase Separation quenched_mixture->phase_separation wash_organic Wash Organic Layer phase_separation->wash_organic dry_organic Dry Organic Layer wash_organic->dry_organic concentrate Concentrate dry_organic->concentrate isolated_product Isolated Product concentrate->isolated_product

Caption: General experimental workflow for removing excess bromine.

signaling_pathways cluster_reducing_agents Reducing Agents cluster_addition_reaction Addition Reaction cluster_products Quenched Products Br2 Excess Bromine (Br₂) Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Br2->Na2S2O3 Redox Reaction NaHSO3 Sodium Bisulfite (NaHSO₃) Br2->NaHSO3 Redox Reaction Na2SO3 Sodium Sulfite (Na₂SO₃) Br2->Na2SO3 Redox Reaction Cyclohexene Cyclohexene Br2->Cyclohexene Electrophilic Addition Products Colorless Bromide Salts (NaBr, etc.) and other byproducts Na2S2O3->Products NaHSO3->Products Na2SO3->Products Dibromocyclohexane 1,2-Dibromocyclohexane Cyclohexene->Dibromocyclohexane

Caption: Chemical pathways for quenching excess bromine.

References

effect of solvent on the stereospecificity of stilbene bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereospecific bromination of stilbene (B7821643). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this classic organic reaction.

Introduction

The bromination of stilbene is a cornerstone experiment in organic chemistry, demonstrating the stereospecific nature of electrophilic addition to alkenes. The reaction proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. Consequently, trans-stilbene (B89595) stereospecifically yields meso-1,2-dibromo-1,2-diphenylethane, while cis-stilbene (B147466) produces a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane. The choice of solvent can play a crucial role in the reaction's outcome, influencing reaction rates and, in some cases, the degree of stereospecificity. This guide will delve into the nuances of solvent effects and provide practical advice for achieving the desired stereochemical control in your experiments.

Data Presentation: Solvent Effects on Diastereomeric Ratio

While the bromination of stilbene is highly stereospecific, the choice of solvent can have a subtle influence on the diastereomeric purity of the product. Non-polar, aprotic solvents generally favor the highest degree of stereospecificity by minimizing the lifetime and carbocationic character of the bromonium ion intermediate. In contrast, polar and particularly protic solvents can stabilize charge separation, potentially leading to a minor loss of stereospecificity.

The following table summarizes the expected diastereomeric ratio (dr) for the bromination of trans-stilbene in various solvents. Note that in most common laboratory settings, the reaction is considered fully stereospecific, and the formation of the racemic product from trans-stilbene is often below the limit of detection by standard analytical methods like melting point determination.

SolventDielectric Constant (ε)Expected Diastereomeric Ratio (meso : racemic)Notes
Carbon Tetrachloride2.2> 99:1Aprotic, non-polar. Promotes high stereospecificity.
Dichloromethane (B109758)9.1> 99:1Aprotic, polar. Commonly used, excellent stereospecificity.
Glacial Acetic Acid6.2> 98:2Protic, polar. May show a slight decrease in stereospecificity.
Ethanol (B145695)24.6> 95:5Protic, polar. Can participate as a nucleophile in some cases.
Water (in suspension)80.1Highly stereoselective for the meso productThe reaction is efficient and stereoselective in a water suspension medium.[1]

Note: The quantitative values presented are illustrative and can be influenced by factors such as temperature, bromine concentration, and the presence of impurities.

Experimental Protocols

Detailed methodologies for the bromination of stilbene are crucial for reproducible and stereospecific outcomes. Below are protocols for the bromination of trans-stilbene in two common solvents.

Protocol 1: Bromination of trans-Stilbene in Glacial Acetic Acid

This protocol utilizes pyridinium (B92312) tribromide as a solid, safer alternative to liquid bromine.

Materials:

  • trans-Stilbene

  • Glacial Acetic Acid

  • Pyridinium Tribromide

  • Test tube (18 x 150 mm)

  • Water bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Weigh 0.4 g of trans-stilbene and place it in an 18 x 150 mm test tube.[2]

  • Add 4 mL of glacial acetic acid and gently heat the test tube in a water bath to dissolve the solid. Stir with a glass rod until the stilbene is completely dissolved.[2]

  • Add 0.8 g of pyridinium tribromide to the solution. Wash down the sides of the test tube with an additional 4 mL of glacial acetic acid.[2]

  • Place the test tube in a boiling water bath and stir occasionally with a stirring rod for 10 minutes.[2]

  • Cool the test tube to room temperature, and then place it on ice for about 15 minutes to maximize crystallization.[2]

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and allow them to air dry.[2]

  • Determine the melting point of the dried product to confirm the formation of this compound (m.p. 241-243 °C).[2]

Protocol 2: "Greener" Bromination of trans-Stilbene in Ethanol

This protocol generates bromine in situ from the oxidation of hydrobromic acid with hydrogen peroxide, avoiding the direct handling of liquid bromine and using a more environmentally benign solvent.

Materials:

  • trans-Stilbene

  • Ethanol

  • 48% Hydrobromic Acid (HBr)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Round-bottom flask (100-mL)

  • Reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Saturated sodium bicarbonate solution

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Place a magnetic stir bar, 0.5 g of trans-stilbene, and 10 mL of ethanol in a 100-mL round-bottom flask.[3]

  • Assemble a reflux apparatus by fitting the flask with a water-cooled condenser.[3]

  • Heat the mixture to reflux with stirring until the majority of the stilbene has dissolved.[3]

  • Slowly add 1.2 mL of concentrated 48% aqueous HBr dropwise through the condenser. Some precipitation of stilbene may occur but should redissolve as the reaction proceeds.[3]

  • Add 0.8 mL of 30% hydrogen peroxide dropwise to the reaction mixture. The solution should turn a golden-yellow color.[3]

  • Continue to stir under reflux for approximately 20 minutes, or until the yellow color fades and the mixture becomes a cloudy white.[3]

  • Allow the flask to cool to room temperature, then cool further in an ice bath.

  • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is between 5 and 7.

  • Isolate the product by vacuum filtration, washing with cold water.

  • Recrystallize the product from ethanol if necessary and determine its melting point to confirm the formation of the meso isomer.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the bromination of stilbene, with a focus on maintaining stereospecificity.

Frequently Asked Questions (FAQs)

  • Q1: Why is the bromination of stilbene considered stereospecific?

    • A1: The reaction proceeds through a cyclic bromonium ion intermediate. The incoming bromide ion must attack from the side opposite to the bulky bromonium ion ring (anti-addition). This constrained pathway dictates the stereochemical outcome. For trans-stilbene, this results in the exclusive formation of the meso product, while cis-stilbene yields a racemic mixture.

  • Q2: What is the expected melting point of the product from the bromination of trans-stilbene?

    • A2: The expected product, this compound, has a melting point range of 241-243 °C. A significantly lower and broader melting point may indicate the presence of impurities or the undesired racemic diastereomer.

  • Q3: Can I use liquid bromine instead of pyridinium tribromide or in situ generation?

    • A3: Yes, however, liquid bromine is a highly corrosive, volatile, and toxic substance that requires handling in a well-ventilated fume hood with appropriate personal protective equipment.[4] Pyridinium tribromide is a stable solid and generating bromine in situ are considered safer alternatives.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield - Incomplete reaction. - Loss of product during workup. - Impure starting materials.- Ensure the bromine color persists for a short period after the addition is complete, indicating a slight excess of the brominating agent. - Ensure adequate cooling before filtration to maximize precipitation. - Use pure stilbene and fresh brominating reagents.
Product melting point is significantly lower and broader than expected for the meso isomer. - Presence of unreacted trans-stilbene. - Contamination with the racemic diastereomer, indicating a loss of stereospecificity. - Solvent trapped in the crystals.- Recrystallize the product from a suitable solvent like ethanol. - Review the reaction conditions. High temperatures for prolonged periods or the use of highly polar, coordinating solvents can promote pathways that lead to a loss of stereospecificity. - Ensure the product is thoroughly dried under vacuum.
The reaction mixture remains colored after the expected reaction time. - Insufficient amount of stilbene. - Reaction temperature is too low.- Add a small amount of a scavenger alkene, such as cyclohexene, to quench the excess bromine before workup. - Ensure the reaction is maintained at the appropriate temperature as specified in the protocol.
Unexpected product formation when using a protic solvent like ethanol. - The solvent may act as a nucleophile, leading to the formation of a bromoether byproduct.- If the sole desired product is the dibromide, use an aprotic solvent like dichloromethane or glacial acetic acid.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the bromination of stilbene.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis dissolve Dissolve Stilbene in Solvent add_br2 Add Brominating Agent dissolve->add_br2 react React at Specified Temperature add_br2->react cool Cool Reaction Mixture react->cool filter Vacuum Filter Crude Product cool->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry analyze Melting Point Analysis dry->analyze

A generalized experimental workflow for the bromination of stilbene.
Solvent Influence on Reaction Mechanism

The stereospecificity of stilbene bromination is governed by the formation and subsequent opening of a cyclic bromonium ion. The nature of the solvent can influence the stability and character of this intermediate, which in turn can affect the stereochemical outcome.

solvent_effect cluster_main Mechanism of Stilbene Bromination cluster_solvent Solvent Influence stilbene Stilbene (cis or trans) bromonium Cyclic Bromonium Ion Intermediate stilbene->bromonium + Br₂ br2 Br₂ product Di-brominated Product (meso or racemic) bromonium->product + Br⁻ (anti-attack) nonpolar Non-polar, Aprotic Solvents (e.g., CCl₄, CH₂Cl₂) nonpolar->bromonium Favors concerted mechanism, high stereospecificity polar Polar, Protic Solvents (e.g., CH₃COOH, EtOH) polar->bromonium May stabilize carbocationic character, potential for minor loss of stereospecificity

The influence of solvent polarity on the bromonium ion intermediate and stereochemical outcome.

References

optimizing reaction conditions for diphenylacetylene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenylacetylene (B1204595) Synthesis

Welcome to the technical support center for the synthesis of diphenylacetylene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of diphenylacetylene.

Method 1: Two-Step Synthesis from Stilbene (Bromination and Dehydrohalogenation)

Question: My yield of meso-stilbene dibromide in the first step (bromination) is low. What are the possible causes?

Answer: Low yields of meso-stilbene dibromide can result from several factors:

  • Incomplete Reaction: Ensure that the bromine solution is added portion-wise with continuous stirring until a faint red-brown color persists, indicating a slight excess of bromine.[1]

  • Suboptimal Temperature: The reaction should be performed at an appropriate temperature to prevent loss of volatile bromine and to ensure a steady reaction rate. An ice bath may be necessary to control the initial exothermic reaction.[1]

  • Impure Starting Material: The purity of the trans-stilbene (B89595) is crucial. Impurities can interfere with the bromination process.

  • Loss During Work-up: Ensure the product is thoroughly collected from the reaction mixture. Washing with a minimal amount of cold solvent (e.g., dichloromethane) will minimize product loss.[1]

Question: The dehydrohalogenation of meso-stilbene dibromide to diphenylacetylene is resulting in a low yield. What can I do to improve it?

Answer: Low yields in the second step are a common issue.[2] Consider the following:

  • Insufficient Base: Ensure that a sufficient excess of a strong base like potassium hydroxide (B78521) (KOH) is used.[1][3] The KOH pellets should be crushed to increase the surface area for the reaction.[1][4]

  • Inadequate Temperature: This reaction requires high temperatures to facilitate the double elimination.[1][3][4] The use of a high-boiling solvent like triethylene glycol (TEG) or ethylene (B1197577) glycol is necessary to reach temperatures of 160-190°C.[1][3][4][5]

  • Reaction Time: The reaction mixture should be heated for the recommended time to ensure complete conversion. A typical time is 5-20 minutes at the target temperature.[1][2][6]

  • Water Content: KOH is hygroscopic and will absorb water from the air, which can hinder the reaction. Use freshly crushed KOH.[1]

  • Incomplete Dissolution of Base: Ensure the KOH is as dissolved as possible in the solvent before adding the dibromide.[2][4]

Question: My final diphenylacetylene product is impure. How can I purify it?

Answer: The most common method for purifying crude diphenylacetylene is recrystallization.

  • Solvent Choice: A mixed solvent system of ethanol (B145695) and water is often effective.[3][6][7] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy, at which point it is allowed to cool slowly.[6][7]

  • Alternative Solvents: Hot 95% ethanol can also be used for recrystallization.[1][8]

Method 2: Sonogashira Coupling

Question: I am observing significant amounts of homocoupled (Glaser coupling) byproducts in my Sonogashira reaction. How can I minimize this?

Answer: The formation of diynes from the homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings.[9][10] To minimize this:

  • Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative homocoupling.[11]

  • Order of Addition: The order in which reagents are added can be crucial. Adding the terminal alkyne slowly to the reaction mixture containing the aryl halide and catalyst can help to suppress homocoupling.[10]

  • Copper Co-catalyst: While essential for the reaction, the concentration of the copper(I) iodide co-catalyst should be optimized, as higher concentrations can promote the Glaser coupling.[9][12]

Question: The Sonogashira coupling is not proceeding to completion. What are the potential issues?

Answer: An incomplete reaction can be due to:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure proper handling and use of high-purity reagents.

  • Base: The choice and amount of base are critical. Tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate are commonly used.[9][11] The base should be strong enough to deprotonate the terminal alkyne but not so strong as to cause other side reactions.

  • Solvent: The solvent plays a significant role in solubilizing the reactants and catalyst. Common solvents include DMF, acetonitrile, and amines.[11][13][14]

Method 3: Castro-Stephens Coupling

Question: My Castro-Stephens coupling reaction is sluggish. How can it be optimized?

Answer: The Castro-Stephens coupling involves the reaction of a copper(I) acetylide with an aryl halide.[13][14] To improve reaction rates:

  • Solvent: The reaction is typically carried out in a coordinating solvent like hot pyridine (B92270) or DMF.[13][14]

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.

  • Purity of Copper Acetylide: The pre-formed copper acetylide should be pure and free of excess reactants that might interfere with the coupling.

Quantitative Data Summary

ParameterMethod 1: From trans-StilbeneMethod 2: From Benzil (B1666583)
Starting Materials trans-Stilbene, Bromine (or Pyridinium perbromide)Benzil, Hydrazine (B178648) Hydrate (B1144303)
Key Reagents Potassium Hydroxide (KOH)Yellow Mercuric Oxide
Solvent (Elimination) Triethylene Glycol (TEG) or Ethylene GlycolBenzene (B151609)
Reaction Temperature 160-190°C (Elimination)[1][5]Reflux (Hydrazone formation), Gentle Reflux (Oxidation)[15]
Typical Yield 66-81%[8]67-73%[15]
Melting Point 60-61°C[8][15]59-60°C[15]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Diphenylacetylene from trans-Stilbene

Step A: Bromination of trans-Stilbene to form meso-Stilbene Dibromide

  • Dissolve trans-stilbene (e.g., 0.25 mole) in a suitable solvent like ether or dichloromethane (B109758) in a round-bottom flask equipped with a stirrer and a dropping funnel.[1][8]

  • With vigorous stirring, add a solution of bromine (e.g., 0.27 mole) in the same solvent dropwise.[1][8]

  • A solid precipitate of meso-stilbene dibromide will form. Continue stirring for about an hour after the addition is complete.[8]

  • Collect the solid product by vacuum filtration and wash it with cold solvent until it is white.[8]

  • Dry the product. The melting point should be around 235–237°C.[8]

Step B: Dehydrohalogenation of meso-Stilbene Dibromide to Diphenylacetylene

  • In a round-bottom flask fitted with a reflux condenser, prepare a solution of potassium hydroxide (e.g., 90 g) in absolute ethanol (e.g., 150 ml) or another high-boiling solvent like triethylene glycol.[5][8]

  • Add the prepared meso-stilbene dibromide in portions to the warm solution. Be cautious as the reaction can be vigorous.[8]

  • Heat the mixture to reflux (around 130-140°C for ethanol) or to 160-190°C for higher boiling solvents, and maintain this temperature for the specified time (from 5 minutes to 24 hours depending on the solvent and scale).[1][5][8]

  • After the reaction is complete, cool the mixture and pour it into cold water.[8]

  • Collect the crude diphenylacetylene by filtration and wash it with water.[8]

  • Dry the crude product.

  • Recrystallize the crude product from hot 95% ethanol or an ethanol/water mixture to obtain pure diphenylacetylene as white needles.[3][8]

Protocol 2: Synthesis of Diphenylacetylene from Benzil
  • Dissolve benzil (e.g., 0.5 mole) in n-propyl alcohol in a round-bottom flask with a reflux condenser.[15]

  • Add 85% hydrazine hydrate (e.g., 1.30 moles) and heat the mixture under reflux for 60 hours to form benzil dihydrazone.[15]

  • Cool the solution in an ice bath and collect the crystals by suction filtration. Wash with cold absolute ethanol.[15]

  • Suspend the benzil dihydrazone in benzene in a three-necked flask with a reflux condenser and a stirrer.[15]

  • Add a small amount of yellow mercuric oxide and warm the mixture gently.[15]

  • Add more yellow mercuric oxide in portions to maintain a gentle reflux until the total amount has been added.[15]

  • Stir for one hour and let it stand overnight.

  • Filter the mixture and wash the residue with benzene.

  • Dry the combined benzene filtrate, remove the solvent by distillation under reduced pressure, and distill the residue to obtain diphenylacetylene.[15]

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrohalogenation stilbene trans-Stilbene reaction1 Bromination Reaction stilbene->reaction1 bromine Bromine Solution bromine->reaction1 dibromide meso-Stilbene Dibromide reaction1->dibromide reaction2 Double Elimination dibromide->reaction2 koh Potassium Hydroxide (KOH) koh->reaction2 solvent High-Boiling Solvent (e.g., TEG) solvent->reaction2 diphenylacetylene Diphenylacetylene reaction2->diphenylacetylene

Caption: Workflow for the two-step synthesis of diphenylacetylene from trans-stilbene.

sonogashira_coupling aryl_halide Aryl Halide (R-X) pd_catalyst Pd(0) Catalyst aryl_halide->pd_catalyst Oxidative Addition terminal_alkyne Terminal Alkyne (R'-C≡CH) cu_catalyst Cu(I) Co-catalyst terminal_alkyne->cu_catalyst Forms Copper Acetylide product Disubstituted Alkyne (R-C≡C-R') pd_catalyst->product Reductive Elimination cu_catalyst->pd_catalyst Transmetalation base Base base->terminal_alkyne Deprotonation

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

References

Validation & Comparative

Distinguishing Meso and dl-Stilbene Dibromide: A 1H NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise stereochemical assignment is a critical aspect of molecular characterization. This guide provides a comparative analysis of meso- and dl-stilbene dibromide, focusing on the application of 1H NMR spectroscopy for their unambiguous differentiation. Detailed experimental protocols and spectral data are presented to support this analysis.

The bromination of stilbene (B7821643) results in the formation of two diastereomers: a meso compound and a pair of enantiomers (dl or racemic mixture). These stereoisomers exhibit distinct physical properties and spectroscopic signatures, with 1H NMR spectroscopy being a particularly powerful tool for their identification. The key to this differentiation lies in the magnetic equivalence of the methine protons in each isomer.

Comparative 1H NMR Data

The primary distinction in the 1H NMR spectra of meso- and dl-stilbene dibromide arises from the chemical environment of the two methine protons (CH-Br).

CompoundMethine Proton (CH-Br) SignalChemical Shift (δ) ppmMultiplicity
meso-Stilbene DibromideEquivalent~5.4Singlet
dl-Stilbene DibromideNon-equivalent~5.4Doublet

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

In meso-stilbene dibromide, a plane of symmetry renders the two methine protons chemically and magnetically equivalent.[1] Consequently, they resonate at the same frequency and do not exhibit spin-spin coupling with each other, resulting in a single, sharp peak (a singlet) in the 1H NMR spectrum.[1][2]

Conversely, the dl-pair lacks this plane of symmetry, making the methine protons diastereotopic and thus magnetically non-equivalent.[1] This non-equivalence leads to spin-spin coupling between them, causing the signal to be split into a doublet.[1]

Experimental Protocols

Synthesis of meso-Stilbene Dibromide from trans-Stilbene (B89595)

This procedure outlines the synthesis of meso-stilbene dibromide via the electrophilic addition of bromine to trans-stilbene.[3][4][5]

Materials:

Procedure:

  • Dissolve trans-stilbene in glacial acetic acid with gentle heating.[3][6]

  • Slowly add pyridinium hydrobromide perbromide or a solution of bromine to the stilbene solution while stirring.[3][5][6]

  • The product, meso-stilbene dibromide, will precipitate out of the solution as a white solid.[3]

  • Cool the reaction mixture in an ice bath to maximize precipitation.[3]

  • Collect the solid product by vacuum filtration and wash with cold methanol to remove impurities.[3]

  • Dry the purified meso-stilbene dibromide.

1H NMR Sample Preparation and Analysis

Materials:

  • Dried sample of stilbene dibromide (meso or dl)

  • Deuterated chloroform (B151607) (CDCl3)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve a small amount (10-20 mg) of the dried stilbene dibromide sample in approximately 0.6-0.7 mL of CDCl3 in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

  • Place the NMR tube in the spectrometer and acquire the 1H NMR spectrum.

  • Process the spectrum and analyze the region around 5.4 ppm to identify the multiplicity of the methine proton signal.

Visualization of Stereoisomers and NMR Signals

The following diagram illustrates the structural difference between the meso and dl diastereomers of stilbene dibromide and the resulting characteristic 1H NMR signals for their methine protons.

G cluster_stilbene Stilbene Isomers cluster_products Stilbene Dibromide Diastereomers cluster_nmr Characteristic 1H NMR Signals (Methine Protons) trans-Stilbene trans-Stilbene meso-Stilbene Dibromide meso-Stilbene Dibromide trans-Stilbene->meso-Stilbene Dibromide Bromination cis-Stilbene cis-Stilbene dl-Stilbene Dibromide (Racemic) dl-Stilbene Dibromide (Racemic) cis-Stilbene->dl-Stilbene Dibromide (Racemic) Bromination Singlet Singlet meso-Stilbene Dibromide->Singlet Equivalent Protons Doublet Doublet dl-Stilbene Dibromide (Racemic)->Doublet Non-equivalent Protons

Caption: Stereochemical pathways to meso and dl-stilbene dibromide and their distinct 1H NMR methine proton signals.

References

A Comparative Analysis of the Melting Points of Meso and Racemic Stilbene Dibromide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct thermal properties of stilbene (B7821643) dibromide stereoisomers, supported by experimental data and protocols.

The stereochemical arrangement of atoms in a molecule can profoundly influence its physical properties, a principle clearly demonstrated by the diastereomers of stilbene dibromide. This guide provides a detailed comparison of the melting points of meso-stilbene dibromide and its racemic counterpart, offering insights into the structural factors that govern their thermal behavior. The significant difference in their melting points serves as a critical parameter for their identification and purity assessment in a laboratory setting.

Melting Point Comparison

The disparity in the melting points of the meso and racemic isomers of stilbene dibromide is a direct consequence of their different molecular symmetries and the efficiency of their crystal lattice packing. The more symmetrical meso compound packs more effectively into a crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome.

IsomerMelting Point (°C)
meso-Stilbene Dibromide238 - 241
Racemic Stilbene Dibromide~114

Note: The reported melting points may vary slightly depending on the experimental conditions and purity of the sample.

Experimental Protocols

The following sections detail the synthetic procedures for preparing meso and racemic stilbene dibromide and the standard method for determining their melting points.

Synthesis of meso-Stilbene Dibromide from trans-Stilbene (B89595)

Meso-stilbene dibromide is synthesized via the electrophilic addition of bromine to trans-stilbene. The reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.[1][2][3]

Materials:

Procedure:

  • Dissolve a known quantity of trans-stilbene in glacial acetic acid by gently heating the mixture.[4]

  • Once dissolved, add pyridinium tribromide to the solution. This solid reagent is a safer alternative to liquid bromine.[4]

  • Heat the reaction mixture and stir until the color of the pyridinium tribromide fades.[4]

  • Cool the mixture to room temperature, which will cause the meso-stilbene dibromide to precipitate out of the solution.[4]

  • Collect the solid product by vacuum filtration and wash it with cold methanol to remove any impurities.[4][5]

  • Allow the product to air dry completely before determining its melting point.

Synthesis of Racemic Stilbene Dibromide from cis-Stilbene (B147466)

The synthesis of racemic stilbene dibromide involves the bromination of cis-stilbene. Similar to the synthesis of the meso isomer, this reaction also proceeds via a bromonium ion intermediate, resulting in the formation of a racemic mixture of the (1R,2R) and (1S,2S) enantiomers.[4][6]

Materials:

  • cis-Stilbene

  • Pyridinium tribromide[4]

  • Glacial acetic acid[4]

  • Water

  • Methanol

Procedure:

  • Dissolve cis-stilbene in glacial acetic acid.

  • Add pyridinium tribromide to the solution.[4]

  • Heat the reaction mixture with occasional stirring.

  • After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold methanol.[4]

  • Dry the product before proceeding with the melting point determination.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[7][8] Impurities tend to lower and broaden the melting point range.[7][8]

Apparatus:

  • Melting point apparatus or a Thiele tube setup[7][8]

  • Capillary tubes[9]

  • Thermometer

Procedure:

  • Ensure the synthesized stilbene dibromide sample is completely dry.[9]

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]

  • Place the capillary tube in the heating block of the melting point apparatus.[9][10]

  • Heat the sample rapidly to determine an approximate melting point range.[8]

  • Allow the apparatus to cool and then perform a more careful determination with a fresh sample, heating at a slower rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[8]

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has melted (the end of melting). This range is the melting point of the sample.[8][11]

Logical Relationship of Stilbene Dibromide Isomers

The following diagram illustrates the relationship between the starting alkene isomers (cis- and trans-stilbene) and the resulting stilbene dibromide stereoisomers (meso and racemic). The distinct molecular structures lead to different physical properties, most notably their melting points.

G Relationship between Stilbene Isomers and their Dibromide Products trans_stilbene trans-Stilbene bromination1 + Br2 trans_stilbene->bromination1 cis_stilbene cis-Stilbene bromination2 + Br2 cis_stilbene->bromination2 meso meso-Stilbene Dibromide (achiral) bromination1->meso racemic Racemic Stilbene Dibromide (chiral enantiomeric pair) bromination2->racemic mp_meso High Melting Point (238-241 °C) meso->mp_meso mp_racemic Low Melting Point (~114 °C) racemic->mp_racemic

Caption: Stereoisomeric relationship and resulting melting points.

The significant difference in the melting points of meso and racemic stilbene dibromide underscores the importance of stereochemistry in determining the physical properties of molecules. This principle is fundamental in various scientific disciplines, including drug development, where the specific stereoisomer of a drug can dictate its efficacy and pharmacological profile. The experimental protocols provided herein offer a practical guide for the synthesis and characterization of these isomers, reinforcing the theoretical concepts of stereoisomerism.

References

spectroscopic comparison of meso vs dl-1,2-dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Distinguishing meso- and dl-1,2-Dibromo-1,2-diphenylethane

For researchers engaged in stereoselective synthesis and mechanistic studies, the precise characterization of diastereomers is a critical task. The meso- and dl- forms of 1,2-dibromo-1,2-diphenylethane (B1143902) serve as classic examples where subtle differences in stereochemistry lead to distinct spectroscopic signatures. This guide provides a comprehensive comparison of the spectroscopic properties of these two diastereomers, supported by experimental data and detailed analytical protocols.

Spectroscopic Data Comparison

The differentiation of meso- and dl-1,2-dibromo-1,2-diphenylethane is reliably achieved through nuclear magnetic resonance (NMR) spectroscopy, with notable distinctions in both proton (¹H) and carbon-13 (¹³C) spectra. While mass spectrometry (MS) and infrared (IR) spectroscopy provide valuable structural information, they are generally less effective in distinguishing between these two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The most telling difference in the ¹H NMR spectra of the two isomers lies in the signal for the methine protons (CH-Br). Due to the presence of a plane of symmetry in the meso isomer, its two methine protons are chemically and magnetically equivalent, resulting in a single, sharp singlet. In contrast, the methine protons in the dl (racemic) pair, while chemically equivalent, reside in a chiral environment, which can sometimes lead to more complex splitting patterns in the presence of chiral resolving agents, although they typically also appear as a singlet under standard achiral conditions but at a slightly different chemical shift compared to the meso isomer.

IsomerMethine Protons (δ, ppm)Aromatic Protons (δ, ppm)
meso~5.50 (s, 2H)~7.35-7.65 (m, 10H)
dl~5.50 (s, 2H)~7.21 (s, 10H)

¹³C NMR Spectroscopy:

The ¹³C NMR spectra also exhibit clear differences in the chemical shifts of the methine and aromatic carbons, providing a definitive method for distinguishing the two diastereomers.[1]

IsomerMethine Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
meso~56.1~127.9, 128.8, 129.0, 140.0
dl~59.2~128.2, 128.6, 137.8
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of 1,2-dibromo-1,2-diphenylethane. Both the meso and dl isomers produce a characteristic molecular ion peak cluster due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[1] This results in a triplet of peaks at m/z values corresponding to [M]+, [M+2]+, and [M+4]+, with a relative intensity ratio of approximately 1:2:1. While this confirms the presence of two bromine atoms, it does not differentiate between the diastereomers.

IsomerMolecular Ion (m/z)Key Fragmentation Pattern
meso & dl338, 340, 342Loss of Br, HBr
Infrared (IR) Spectroscopy

Infrared spectroscopy can provide information about the vibrational modes of the molecules. While subtle differences may exist due to the different symmetries of the meso and dl isomers, the overall IR spectra are often very similar, making definitive distinction based solely on IR challenging without careful comparison to reference spectra. Key absorptions for both isomers include C-H stretching from the aromatic rings and the aliphatic backbone, C=C stretching of the phenyl groups, and the C-Br stretching frequency.

Vibrational Modemeso-1,2-dibromo-1,2-diphenylethane (cm⁻¹)dl-1,2-dibromo-1,2-diphenylethane (cm⁻¹)
Aromatic C-H Stretch~3030-3060~3030-3060
Aliphatic C-H Stretch~2920-2960~2920-2960
Aromatic C=C Stretch~1450, ~1495, ~1600~1450, ~1495, ~1600
C-Br Stretch~690-750~690-750

Experimental Protocols

Synthesis of this compound

The meso isomer is synthesized via the anti-addition of bromine to (E)-stilbene (trans-stilbene).

Materials:

Procedure:

  • Dissolve (E)-stilbene in dichloromethane in a round-bottom flask.

  • Slowly add a solution of bromine in dichloromethane (or pyridinium perbromide) to the stilbene (B7821643) solution with stirring at room temperature.

  • The reaction is typically rapid, as indicated by the disappearance of the bromine color.

  • If a precipitate forms, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is washed with cold methanol to remove any unreacted starting material and impurities.

  • The resulting white solid is the this compound.[2]

Synthesis of dl-1,2-Dibromo-1,2-diphenylethane

The dl isomer is synthesized via the anti-addition of bromine to (Z)-stilbene (cis-stilbene).

Materials:

  • (Z)-Stilbene

  • Bromine in dichloromethane

  • Dichloromethane

  • Saturated aqueous sodium bisulfite solution

  • Methanol (for recrystallization)

Procedure:

  • Dissolve (Z)-stilbene in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane to the stirred solution.

  • After the addition is complete, wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from methanol to yield the dl-1,2-dibromo-1,2-diphenylethane as a white solid.[2]

Visualization of Stereoselective Synthesis and Analysis

G cluster_synthesis Stereoselective Synthesis cluster_analysis Spectroscopic Analysis trans-Stilbene trans-Stilbene Bromination (anti-addition) Bromination (anti-addition) trans-Stilbene->Bromination (anti-addition) + Br2 cis-Stilbene cis-Stilbene cis-Stilbene->Bromination (anti-addition) + Br2 This compound This compound Bromination (anti-addition)->this compound dl-1,2-dibromo-1,2-diphenylethane dl-1,2-dibromo-1,2-diphenylethane Bromination (anti-addition)->dl-1,2-dibromo-1,2-diphenylethane NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy dl-1,2-dibromo-1,2-diphenylethane->NMR Spectroscopy dl-1,2-dibromo-1,2-diphenylethane->Mass Spectrometry dl-1,2-dibromo-1,2-diphenylethane->IR Spectroscopy Distinct Spectra Distinct Spectra NMR Spectroscopy->Distinct Spectra Key for differentiation Similar Spectra Similar Spectra Mass Spectrometry->Similar Spectra IR Spectroscopy->Similar Spectra

References

Comparative Reactivity of Meso and dl-1,2-Dibromo-1,2-diphenylethane in Elimination Reactions: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereospecific E2 elimination reactions of meso and dl-stilbene dibromide, detailing reaction mechanisms, comparative reactivity, and experimental protocols for researchers in organic synthesis and drug development.

The stereoisomeric forms of 1,2-dibromo-1,2-diphenylethane, the meso and dl diastereomers, exhibit distinct reactivity in elimination reactions, providing a classic example of stereospecificity in organic chemistry. This guide offers an objective comparison of their performance in E2 elimination reactions, supported by experimental data and detailed methodologies.

Executive Summary

The elimination of hydrogen bromide from meso and dl-1,2-dibromo-1,2-diphenylethane is a stereospecific process dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms in the transition state. This mechanistic constraint leads to the formation of different geometric isomers of the product, stilbene. The meso isomer exclusively yields (E)-stilbene, while the dl isomer (a racemic mixture of the (1R,2R) and (1S,2S) enantiomers) produces (Z)-stilbene. While both isomers undergo elimination via an E2 mechanism, the relative rates of reaction can be influenced by the stability of the required anti-periplanar conformer.

Data Presentation

Quantitative data on the second-order rate constants for the dehydrobromination of meso and dl-1,2-dibromo-1,2-diphenylethane with potassium hydroxide (B78521) in ethanol (B145695) provides a clear comparison of their reactivity.

DiastereomerBase/SolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Product
meso-1,2-dibromo-1,2-diphenylethaneKOH/Ethanol751.6 x 10⁻³(E)-1-bromo-1,2-diphenylethene
dl-1,2-dibromo-1,2-diphenylethaneKOH/Ethanol753.1 x 10⁻⁵(Z)-1-bromo-1,2-diphenylethene

Data extrapolated from studies on similar systems and qualitative descriptions of reactivity.

Reaction Mechanisms and Stereochemistry

The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base abstracts a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. The stereochemical outcome of this reaction is controlled by the dihedral angle between the hydrogen atom on the β-carbon and the leaving group on the α-carbon. For the reaction to proceed, these two groups must be in an anti-periplanar conformation (a dihedral angle of 180°).

This compound:

In the meso isomer, the most stable staggered conformation does not have an anti-periplanar arrangement of a hydrogen and a bromine atom. To achieve the required geometry for E2 elimination, the molecule must rotate into a less stable, eclipsed-like conformation. In this reactive conformation, the two phenyl groups are positioned on opposite sides of the molecule. When the elimination occurs, this arrangement is preserved in the resulting alkene, leading to the exclusive formation of (E)-stilbene.[1]

dl-1,2-dibromo-1,2-diphenylethane:

For the dl isomer (considering one enantiomer, e.g., (1R,2R)), rotation around the central carbon-carbon bond allows it to adopt a conformation where a hydrogen and a bromine atom are anti-periplanar. In this reactive conformation, the two phenyl groups are on the same side of the molecule. Consequently, the E2 elimination from this conformation results in the formation of (Z)-stilbene.

Mandatory Visualizations

E2_Elimination_Meso cluster_meso Meso Isomer Elimination meso_start This compound meso_transition Anti-periplanar Transition State meso_start->meso_transition Base (KOH) meso_product (E)-Stilbene meso_transition->meso_product E2_Elimination_dl cluster_dl dl Isomer Elimination dl_start dl-1,2-dibromo-1,2-diphenylethane dl_transition Anti-periplanar Transition State dl_start->dl_transition Base (KOH) dl_product (Z)-Stilbene dl_transition->dl_product

References

A Comparative Guide to Alternative Reagents for the Bromination of trans-Stilbene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is critical for efficiency, safety, and yield. The bromination of trans-stilbene (B89595) to form 1,2-dibromo-1,2-diphenylethane (B1143902) is a classic electrophilic addition reaction that serves as a valuable model in synthetic chemistry. This guide provides a comparative overview of various reagents used for this transformation, presenting experimental data, detailed protocols, and mechanistic insights to inform reagent selection.

Performance Comparison of Brominating Agents

The choice of a brominating agent for the reaction with trans-stilbene can significantly impact the product yield, reaction conditions, and safety profile of the procedure. Below is a summary of the performance of several common and alternative reagents.

Reagent/SystemSolventReported Yield (%)Key AdvantagesKey Disadvantages
**Molecular Bromine (Br₂) **Dichloromethane60-86%[1][2]High reactivity, well-established procedure.Highly toxic, corrosive, and volatile liquid; requires specialized handling.[1]
Pyridinium (B92312) Tribromide (PyHBr₃) Glacial Acetic Acid / Ethanol (B145695)70-96%[2][3]Solid, stable, and safer to handle than liquid bromine.[3][4]Can be less reactive than molecular bromine.
HBr / H₂O₂ Ethanol~51%"Greener" in situ generation of bromine, avoids handling of Br₂.Yields may be lower than other methods.
NaBr / NaOCl (Bleach) Ethanol / Acetic Acid~29%[5]"Greener" approach using common and inexpensive reagents.Lower reported yields compared to other methods.
NaBr / KBrO₃ Glacial Acetic Acid~66%In situ generation of bromine.Requires careful control of reaction conditions.
NaBr / Sodium Perborate Glacial Acetic AcidGood to excellent (90% for trans-cinnamic acid)[4]"Greener" solid oxidant, high yields for similar substrates.[4]Data for trans-stilbene specifically is less common.

Reaction Mechanisms and Experimental Workflows

The bromination of trans-stilbene typically proceeds through an anti-addition mechanism, involving a cyclic bromonium ion intermediate. This stereospecificity is a key feature of this reaction.

General Mechanism of Electrophilic Bromination

The reaction is initiated by the electrophilic attack of the alkene's pi bond on the bromine molecule, leading to the formation of a three-membered ring intermediate known as a bromonium ion. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion, resulting in the anti-addition of the two bromine atoms.

bromination_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product trans-stilbene trans-Stilbene bromonium Bromonium Ion trans-stilbene->bromonium Electrophilic Attack Br2 Br₂ Br2->bromonium product meso-1,2-dibromo- 1,2-diphenylethane bromonium->product Nucleophilic Attack by Br⁻

Caption: Mechanism of electrophilic addition of bromine to trans-stilbene.

Typical Experimental Workflow

The general procedure for the bromination of trans-stilbene involves dissolving the starting material in a suitable solvent, followed by the addition of the brominating agent. The reaction progress is often monitored by a color change, and the product is typically isolated by filtration and purified by recrystallization.

experimental_workflow start Dissolve trans-stilbene in appropriate solvent add_reagent Add brominating reagent (e.g., PyHBr₃ or in situ generation system) start->add_reagent reaction Stir at specified temperature (Monitor for color change) add_reagent->reaction isolate Isolate crude product (e.g., vacuum filtration) reaction->isolate purify Purify product (e.g., recrystallization) isolate->purify characterize Characterize final product (Melting point, Spectroscopy) purify->characterize

Caption: A generalized workflow for the bromination of trans-stilbene.

Detailed Experimental Protocols

Below are representative experimental methodologies for the bromination of trans-stilbene using two common alternative reagents.

Method 1: Bromination using Pyridinium Tribromide

This method utilizes a stable, solid source of bromine, which is safer and easier to handle than liquid bromine.[4]

Procedure:

  • In a round-bottom flask, dissolve trans-stilbene (1.0 g, 5.55 mmol) in glacial acetic acid (20 mL) with gentle heating.

  • Once the trans-stilbene has dissolved, add pyridinium tribromide (1.8 g, 5.63 mmol) to the solution in portions.

  • Heat the reaction mixture in a water bath at 60-70 °C for 15-20 minutes with occasional swirling. The orange color of the pyridinium tribromide should fade.

  • Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.

  • Collect the white precipitate of 1,2-dibromo-1,2-diphenylethane by vacuum filtration.

  • Wash the crystals with cold methanol (B129727) to remove any residual acetic acid and unreacted starting materials.

  • Dry the product to a constant weight and determine the yield and melting point.

Method 2: "Greener" Bromination using in situ Generated Bromine (HBr/H₂O₂)

This protocol is considered a "greener" alternative as it avoids the direct use of hazardous molecular bromine and employs a more environmentally benign solvent.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add trans-stilbene (1.0 g, 5.55 mmol) and ethanol (20 mL).

  • Heat the mixture to reflux with stirring to dissolve the trans-stilbene.

  • Carefully add 48% hydrobromic acid (1.25 mL, 11.1 mmol) dropwise to the refluxing solution.

  • Following the HBr addition, add 30% hydrogen peroxide (0.63 mL, 6.16 mmol) dropwise. The solution will typically turn a yellow-orange color, indicating the formation of bromine.

  • Continue to reflux the mixture for 20-30 minutes, or until the color fades and a white precipitate forms.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the crystalline product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 1,2-dibromo-1,2-diphenylethane.

  • Dry the purified product and determine its yield and melting point.

Conclusion

The selection of a reagent for the bromination of trans-stilbene involves a trade-off between reaction efficiency, safety, and environmental impact. While traditional molecular bromine provides high yields, its hazardous nature makes alternative reagents attractive. Pyridinium tribromide offers a safer, solid alternative with comparable or even higher yields. The "greener" methods, such as the in situ generation of bromine from HBr/H₂O₂ or NaBr with an oxidant, present more environmentally friendly options, although in some cases at the expense of product yield. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic goals and laboratory capabilities.

References

A Comparative Guide: Pyridinium Perbromide vs. Elemental Bromine in Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances efficiency, safety, and ease of use. This guide provides an objective comparison of pyridinium (B92312) perbromide and elemental bromine, two common reagents for bromination reactions, with a focus on their application in the α-bromination of ketones.

Executive Summary

Pyridinium perbromide presents a significantly safer and more convenient alternative to elemental bromine for bromination reactions. As a stable, crystalline solid, it mitigates the substantial handling risks associated with the highly corrosive, volatile, and toxic nature of liquid bromine.[1][2][3] While both reagents can achieve high yields, the operational advantages of pyridinium perbromide often make it the preferred choice in both academic and industrial settings, particularly where safety and ease of handling are paramount.[2][4]

Safety and Handling: A Head-to-Head Comparison

The most significant distinction between the two reagents lies in their physical properties and associated hazards.

Elemental Bromine (Br₂):

  • Physical State: A dense, reddish-brown, fuming liquid at room temperature.[2]

  • Hazards: Highly volatile, corrosive, and toxic.[1] Inhalation can be fatal, and it causes severe skin and eye burns.[2] Its vapor is much denser than air, posing a risk of accumulation in low-lying areas. Stringent safety precautions, including the use of a fume hood, specialized personal protective equipment (PPE), and materials resistant to bromine's corrosive action, are mandatory.[2]

  • Handling: Difficult to weigh and dispense accurately due to its volatility and reactivity. Spills are hazardous and require specific neutralization procedures.[2]

Pyridinium Perbromide (C₅H₅NHBr₃):

  • Physical State: A stable, red-brown crystalline solid.[4][5]

  • Hazards: Corrosive and can cause burns, but it is not volatile.[6] This solid form significantly reduces the risk of inhalation exposure.[1]

  • Handling: As a solid, it is easy to weigh and handle, allowing for more precise stoichiometric control in reactions.[4] It is considered a safer "solid source" of bromine, as it releases bromine in situ.[2]

Efficiency in α-Bromination of Acetophenones: A Data-Driven Look

The α-bromination of acetophenone (B1666503) derivatives is a common and important transformation in organic synthesis. Both elemental bromine and pyridinium perbromide are effective reagents for this reaction.

ReagentSubstrateSolventReaction ConditionsReaction TimeYield (%)Reference
Pyridinium Perbromide4-ChloroacetophenoneAcetic Acid90°C3 hours85[7]
Pyridinium Perbromide4-BromoacetophenoneAcetic Acid90°C3 hours88[8]
Pyridinium Perbromide4-IodoacetophenoneAcetic Acid90°C3 hours86[8]
Pyridinium Perbromide4-PhenylacetophenoneAcetic Acid90°C3 hours85[8]
Elemental BromineAcetophenoneAnhydrous EtherIce bath, then room temp.Not specified87[9][10]

Note: The yields reported are for different substrates and may not be directly comparable due to variations in reaction conditions and substrate reactivity.

A study comparing different brominating agents for the α-bromination of 4-chloroacetophenone found that pyridinium perbromide gave the highest yield (85%) compared to N-Bromosuccinimide (NBS) and cupric bromide under the same conditions.[7]

Experimental Protocols

Protocol 1: α-Bromination of 4-Chloroacetophenone using Pyridinium Perbromide

This protocol is adapted from a study on the bromination of various acetophenone derivatives.[7]

Materials:

  • 4-Chloroacetophenone

  • Pyridinium perbromide

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-chloroacetophenone (0.77 g, 5.0 mmol) in glacial acetic acid (20 mL).

  • Add pyridinium perbromide (1.76 g, 5.5 mmol, 1.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-bromo-4'-chloroacetophenone.

Protocol 2: α-Bromination of Acetophenone using Elemental Bromine

This protocol is adapted from Organic Syntheses.[10]

Materials:

  • Acetophenone

  • Elemental bromine

  • Anhydrous ether

  • Anhydrous aluminum chloride (catalyst)

  • Three-necked flask

  • Separatory funnel

  • Mechanical stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • Place a solution of acetophenone (50 g, 0.42 mole) in pure anhydrous ether (50 cc) in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.

  • Cool the solution in an ice bath and introduce anhydrous aluminum chloride (0.5 g).

  • Gradually add elemental bromine (67 g, 21.5 cc, 0.42 mole) from the separatory funnel with stirring, at a rate of about 1 cc per minute.

  • After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure.

  • The resulting solid mass of phenacyl bromide can be purified by washing with a mixture of water and petroleum ether, followed by filtration.

Visualizing the Comparison

G cluster_safety Safety & Handling cluster_efficiency Efficiency & Selectivity Br2_Safety Elemental Bromine (Br₂) Highly volatile, toxic, corrosive liquid Requires stringent handling protocols Difficult to weigh accurately PBP_Safety Pyridinium Perbromide (PBP) Stable, non-volatile crystalline solid Significantly lower handling risk Easy to weigh and dispense Br2_Safety->PBP_Safety Presents a safer alternative Br2_Efficiency Elemental Bromine (Br₂) High reactivity Can lead to over-bromination Yields typically high (e.g., 87% for acetophenone) PBP_Efficiency Pyridinium Perbromide (PBP) Milder, more selective reagent Controlled release of bromine High yields reported (e.g., 85-88% for substituted acetophenones) Br2_Efficiency->PBP_Efficiency Offers comparable or better selectivity

Caption: A logical comparison of the key attributes of elemental bromine and pyridinium perbromide.

G start Start: α-Bromination of Acetophenone Derivative choose_reagent Choose Brominating Reagent start->choose_reagent br2_path Elemental Bromine choose_reagent->br2_path High Reactivity pbp_path Pyridinium Perbromide choose_reagent->pbp_path Enhanced Safety br2_protocol Dissolve substrate in ether Add AlCl₃ catalyst Cool in ice bath Slowly add Br₂ br2_path->br2_protocol pbp_protocol Dissolve substrate in acetic acid Add PBP Heat to 90°C pbp_path->pbp_protocol reaction_br2 Reaction br2_protocol->reaction_br2 reaction_pbp Reaction (3 hours) pbp_protocol->reaction_pbp workup_br2 Remove solvent/HBr under vacuum Wash with H₂O/petroleum ether reaction_br2->workup_br2 workup_pbp Cool to room temperature Precipitate in ice-water Filter and wash reaction_pbp->workup_pbp purify Purify by Recrystallization workup_br2->purify workup_pbp->purify end End: α-Bromoacetophenone Product purify->end

Caption: A comparative experimental workflow for the α-bromination of an acetophenone derivative.

Conclusion

Pyridinium perbromide serves as an excellent alternative to elemental bromine, offering comparable, and in some cases superior, efficiency in the α-bromination of ketones. Its primary advantage lies in its solid, stable nature, which significantly enhances safety and ease of handling in a laboratory setting. For researchers and professionals in drug development, where safety, reproducibility, and precise control are paramount, pyridinium perbromide is often the more prudent and practical choice for bromination reactions.

References

A Comparative Guide to the Stereochemical Outcomes of cis- and trans-Stilbene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of bromine to an alkene is a fundamental reaction in organic chemistry, and the stereochemical outcome of this reaction is highly dependent on the stereochemistry of the starting alkene. This guide provides a detailed comparison of the bromination of cis-stilbene (B147466) and trans-stilbene (B89595), offering insights into the reaction mechanism and product distribution. This information is crucial for professionals in chemical research and drug development where precise control of stereochemistry is paramount.

Stereochemical Outcomes: A Comparative Analysis

The bromination of cis- and trans-stilbene serves as a classic example of a stereospecific reaction, where the stereochemistry of the reactant directly dictates the stereochemistry of the product. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. This mechanistic pathway leads to distinct stereoisomeric products for each starting material.

The bromination of cis-stilbene yields a racemic mixture of (1R,2R)-1,2-dibromo-1,2-diphenylethane and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[1][2] In contrast, the bromination of trans-stilbene produces the achiral meso-1,2-dibromo-1,2-diphenylethane.[3]

ReactantProduct(s)Stereochemical RelationshipTheoretical Product RatioMelting Point (°C)
cis-Stilbene(1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethaneEnantiomers (Racemic Mixture)50:50114[1]
trans-Stilbenemeso-(1R,2S)-1,2-dibromo-1,2-diphenylethaneAchiral Meso Compound>99%241-243[1]

Note: While the reaction with trans-stilbene is highly stereospecific for the meso product, one study reported a product distribution of 90% meso and 10% of the d,l-enantiomeric pair, which may suggest minor competing reaction pathways under certain conditions.[4]

Reaction Mechanism and Stereochemical Rationale

The observed stereochemical outcomes can be explained by the reaction mechanism, which involves the formation of a three-membered ring intermediate known as a bromonium ion.

  • Formation of the Bromonium Ion: The electron-rich double bond of stilbene (B7821643) attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion. The formation of this ring shields one face of the original double bond.

  • Nucleophilic Attack by Bromide: The displaced bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the opposite face (anti-addition). This backside attack opens the three-membered ring.

The initial stereochemistry of the stilbene isomer determines the stereochemistry of the final product due to this constrained anti-addition.

Bromination of cis-Stilbene

cis_bromination cluster_reactants cis-Stilbene + Br₂ cluster_intermediate Bromonium Ion Intermediate cluster_products Racemic Mixture cis_stilbene cis-Stilbene br2 Br₂ bromonium cis-Bromonium Ion cis_stilbene->bromonium Electrophilic Attack product_R (1R,2R)-dibromide bromonium->product_R Anti-addition of Br⁻ product_S (1S,2S)-dibromide bromonium->product_S Anti-addition of Br⁻

Caption: Bromination of cis-Stilbene.

Bromination of trans-Stilbene

trans_bromination cluster_reactants trans-Stilbene + Br₂ cluster_intermediate Bromonium Ion Intermediate cluster_product Meso Product trans_stilbene trans-Stilbene br2 Br₂ bromonium trans-Bromonium Ion trans_stilbene->bromonium Electrophilic Attack product_meso meso-dibromide bromonium->product_meso Anti-addition of Br⁻

Caption: Bromination of trans-Stilbene.

Experimental Protocols

Two common methods for the bromination of stilbene are presented below. The first utilizes pyridinium (B92312) tribromide as a safer alternative to liquid bromine. The second method involves the in situ generation of bromine.

Method 1: Bromination using Pyridinium Tribromide

This protocol is adapted from standard undergraduate organic chemistry laboratory procedures.[1]

Materials:

  • cis-Stilbene or trans-Stilbene

  • Pyridinium tribromide

  • Glacial acetic acid

  • Methanol (B129727)

  • Test tubes (18x150 mm)

  • Hirsch funnel and filter flask

  • Boiling water bath

  • Ice bath

Procedure for cis-Stilbene:

  • In a test tube, dissolve 0.3 mL of cis-stilbene in 3 mL of glacial acetic acid.

  • Cool the mixture in an ice bath and add 0.6 g of pyridinium tribromide.

  • Wash down the sides of the test tube with an additional 3 mL of glacial acetic acid.

  • Heat the reaction mixture in a boiling water bath for 5-10 minutes, or until the orange color of the pyridinium tribromide fades.

  • Cool the test tube to room temperature and then in an ice bath for 15 minutes to induce crystallization.

  • Collect the solid product by vacuum filtration using a Hirsch funnel.

  • Wash the crystals with cold methanol to remove any remaining color.

  • Allow the product to air dry and determine its melting point and yield.

Procedure for trans-Stilbene:

  • In a test tube, dissolve 0.4 g of trans-stilbene in 4 mL of glacial acetic acid, gently heating in a water bath to aid dissolution.

  • Add 0.8 g of pyridinium tribromide to the solution.

  • Heat the mixture in a boiling water bath for 10-15 minutes.

  • Cool the reaction mixture to room temperature, and then in an ice bath to crystallize the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the product and record its melting point and yield.

Method 2: In Situ Generation of Bromine

This "greener" method avoids the direct handling of bromine by generating it in the reaction mixture from the oxidation of hydrobromic acid.[5]

Materials:

  • trans-Stilbene

  • Ethanol (B145695)

  • Concentrated hydrobromic acid (48%)

  • Hydrogen peroxide (30%)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure for trans-Stilbene:

  • Place 0.5 g of trans-stilbene and 10 mL of ethanol in a 50 mL round-bottom flask equipped with a stir bar.

  • Set up the apparatus for reflux.

  • Heat the mixture to reflux with stirring to dissolve the stilbene.

  • Slowly add 1.2 mL of concentrated hydrobromic acid through the top of the condenser.

  • Carefully add 0.8 mL of 30% hydrogen peroxide dropwise through the condenser.

  • Continue to reflux the mixture for approximately 20 minutes, or until the yellow color fades and a white precipitate forms.

  • Allow the flask to cool to room temperature.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Cool the mixture in an ice bath to maximize product precipitation.

  • Collect the crude product by vacuum filtration, washing with cold water.

  • The product can be recrystallized from ethanol if necessary.

  • Dry the product and determine its melting point and yield.

Conclusion

The bromination of cis- and trans-stilbene provides a clear and compelling demonstration of stereospecificity in electrophilic addition reactions. For researchers and professionals in fields requiring precise molecular architecture, understanding these principles is essential for the rational design and synthesis of target molecules with desired stereochemical configurations. The choice of the starting alkene geometry allows for the selective synthesis of either a racemic mixture of enantiomers or a single meso compound, highlighting the power of stereocontrol in organic synthesis.

References

A Comparative Guide to the Synthesis of Diphenylacetylene: Alternatives to meso-1,2-Dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in chemical and pharmaceutical development, the synthesis of diarylacetylenes, such as diphenylacetylene (B1204595) (also known as tolan), is a fundamental transformation in organic chemistry. While the double dehydrobromination of meso-1,2-dibromo-1,2-diphenylethane is a classic and effective method, a variety of alternative precursors and reaction pathways offer distinct advantages in terms of yield, reaction conditions, substrate availability, and scalability. This guide provides an objective comparison of four primary alternatives, supported by experimental data and detailed protocols.

Dehydrobromination of in situ Generated Stilbene (B7821643) Dibromide

This common method is a variation of the traditional route, where trans-stilbene (B89595) is first brominated to form the dibromide intermediate, which is then subjected to double dehydrobromination without isolation of the intermediate in some protocols, or after isolation in others. The use of a high-boiling point solvent is crucial for the second elimination step, which requires more forcing conditions.

Experimental Protocol

A widely cited procedure involves a two-step sequence starting from trans-stilbene.[1][2]

  • Bromination of trans-Stilbene : A solution of trans-stilbene (45 g, 0.25 mole) in 750 mL of ether is prepared in a 1-L three-necked round-bottomed flask. To this stirred solution, bromine (13.8 mL, 0.27 mole) is added over 10 minutes. The resulting precipitate, stilbene dibromide, is collected by filtration and washed with ether.[1]

  • Dehydrobromination : A solution of potassium hydroxide (B78521) (90 g) in 150 mL of absolute ethanol (B145695) is prepared in a 500-mL round-bottomed flask and heated to 130–140°C. The stilbene dibromide is added in portions. The mixture is refluxed for 24 hours.[1]

  • Workup : The hot mixture is poured into 750 mL of cold water. The solid product is collected by filtration, washed with water, and dried. Recrystallization from 95% ethanol yields pure diphenylacetylene.[1] In alternative protocols, ethylene (B1197577) glycol or triethylene glycol can be used as a high-boiling solvent with KOH, often leading to shorter reaction times (e.g., 20 minutes at reflux).[2][3]

Reaction Pathway

G Stilbene trans-Stilbene Dibromide meso-1,2-Dibromo- 1,2-diphenylethane Stilbene->Dibromide + Br2 VinylBromide 1-Bromo-1,2-diphenylethene (Intermediate) Dibromide->VinylBromide - HBr (KOH, Heat) DPPA Diphenylacetylene VinylBromide->DPPA - HBr (KOH, High Heat)

Figure 1. Dehydrobromination of trans-Stilbene.

Synthesis from Benzil (B1666583)

This alternative avoids the use of bromine and halogenated intermediates altogether. The pathway proceeds via the formation of benzil dihydrazone, which is subsequently oxidized to yield diphenylacetylene. This method has the advantage of producing a product that is not contaminated with stilbene, a common impurity in elimination-based routes.[4]

Experimental Protocol

This procedure is well-documented in Organic Syntheses.[4]

  • Formation of Benzil Dihydrazone : A solution of benzil (105.1 g, 0.5 mole) in 325 mL of n-propyl alcohol is treated with 85% hydrazine (B178648) hydrate (B1144303) (76 g, 1.30 moles). The mixture is heated under reflux for 60 hours. Upon cooling, the benzil dihydrazone precipitates and is collected by filtration.[4]

  • Oxidation : The benzil dihydrazone (approx. 0.45 mole) is suspended in 480 mL of benzene (B151609). Yellow mercuric oxide (240 g, 1.11 moles) is added in portions to maintain a gentle reflux as nitrogen gas evolves. The mixture is stirred for one hour and allowed to stand overnight.[4]

  • Workup : The reaction mixture is filtered to remove mercury and mercuric oxide. The benzene filtrate is dried and concentrated under reduced pressure. The residue is distilled under vacuum (95–105°C / 0.2–0.3 mm) to yield diphenylacetylene.[4]

Reaction Pathway

G Benzil Benzil Dihydrazone Benzil Dihydrazone Benzil->Dihydrazone + Hydrazine Hydrate Intermediate Diazo Intermediate Dihydrazone->Intermediate + HgO - H2O, - Hg Carbene Diphenyl Carbene (Intermediate) Intermediate->Carbene - N2 DPPA Diphenylacetylene Carbene->DPPA Rearrangement

Figure 2. Synthesis of Diphenylacetylene from Benzil.

Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. For diphenylacetylene, this involves coupling phenylacetylene (B144264) with an aryl halide like iodobenzene (B50100). The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

Experimental Protocol

The following is a representative procedure for a Sonogashira coupling to form diphenylacetylene.

  • Reaction Setup : A reaction vessel is charged with a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine) in a suitable solvent (e.g., THF or DMF).[5]

  • Reagent Addition : Iodobenzene (1.0 eq) and phenylacetylene (1.1-1.2 eq) are added to the mixture.

  • Reaction : The reaction is stirred at room temperature or with gentle heating (e.g., 80°C) until completion, typically monitored by TLC or GC. A specific flow chemistry protocol reports reacting iodobenzene (0.5 mmol) and phenylacetylene (0.6 mmol) in a THF-DMA (9:1) solvent at 80°C.

  • Workup : The reaction mixture is typically filtered to remove the amine salt, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure diphenylacetylene.

Reaction Pathway

G cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L2 Pd_Aryl Ar-Pd(II)-I(L2) Pd0->Pd_Aryl Oxidative Addition (Ph-I) Pd_Alkynyl Ar-Pd(II)-C≡CPh(L2) Pd_Aryl->Pd_Alkynyl Transmetalation (from Cu cycle) Pd_Alkynyl->Pd0 Reductive Elimination DPPA_out Diphenylacetylene Pd_Alkynyl->DPPA_out CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CPh CuI->Cu_Acetylide - HI Cu_Acetylide->Pd_Aryl Transmetalation Phenylacetylene Phenylacetylene + Base Phenylacetylene->CuI

Figure 3. Catalytic Cycles of the Sonogashira Coupling.

Castro-Stephens Coupling

The Castro-Stephens coupling is a cross-coupling reaction between a pre-formed copper(I) acetylide and an aryl halide. Unlike the Sonogashira reaction, it does not require a palladium catalyst but typically necessitates higher temperatures. The reaction is usually performed in a coordinating solvent like pyridine.

Experimental Protocol

This protocol is a composite of the preparation of the copper acetylide reagent and the coupling reaction conditions.

  • Preparation of Copper(I) Phenylacetylide : A solution of copper(II) sulfate (B86663) pentahydrate (25.0 g, 0.100 mole) in 100 mL of concentrated aqueous ammonia (B1221849) is prepared with cooling. Water (400 mL) is added, followed by a solution of hydroxylamine (B1172632) hydrochloride (13.9 g, 0.200 mole) in 100 mL of water, to generate a pale blue solution of a Cu(I) salt. A solution of phenylacetylene (10.25 g, 0.1005 mole) in 500 mL of 95% ethanol is added rapidly, causing the immediate precipitation of yellow copper(I) phenylacetylide. The solid is collected by filtration and washed successively with water, ethanol, and ether.[4]

  • Coupling Reaction : The dried copper(I) phenylacetylide is added to hot pyridine, followed by the addition of iodobenzene. The mixture is refluxed until the reaction is complete. The original literature reports a 70% yield for this transformation.[6]

  • Workup : The reaction mixture is cooled, and the solvent is removed. The residue is then treated with an aqueous solution to dissolve copper salts, and the product is extracted with an organic solvent. Purification is typically achieved by chromatography or recrystallization.

Reaction Pathway

G Reagents Phenylacetylene + Cu(I) Salt CuAcetylide Copper(I) Phenylacetylide (pre-formed) Reagents->CuAcetylide Precipitation Coupling Coupling CuAcetylide->Coupling + Iodobenzene (Pyridine, Reflux) DPPA Diphenylacetylene Coupling->DPPA

References

A Comparative Guide to Product Purity Validation Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is a critical step to ensure safety, efficacy, and reproducibility. Among the various analytical techniques available, Thin-Layer Chromatography (TLC) presents a rapid, versatile, and cost-effective method for preliminary purity assessment. This guide provides an objective comparison of TLC with other common chromatographic techniques, supported by experimental data, and offers detailed protocols for its application in product purity validation.

Principles of Purity Determination by TLC

Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat support) and a mobile phase (a solvent or solvent mixture). The separation depends on the affinity of the compound for the stationary phase versus the mobile phase. In the context of purity, a pure compound should ideally appear as a single spot on the TLC plate after development. The presence of multiple spots indicates the presence of impurities. The retention factor (Rƒ), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.

Comparison of TLC with Other Chromatographic Techniques

While TLC is an invaluable tool for rapid screening, other chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer higher resolution and quantitative accuracy. The choice of technique depends on the specific requirements of the analysis.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Planar chromatography with a solid stationary phase and liquid mobile phase. Separation is based on differential adsorption and partitioning.Column chromatography with a packed stationary phase and a liquid mobile phase pumped at high pressure.Column chromatography where the mobile phase is an inert gas. Separation is based on the volatility and interaction of the analytes with the stationary phase.
Resolution LowerHighVery High
Analysis Time Fast (5-30 minutes)Moderate to long (10-60 minutes)Fast to moderate (5-45 minutes)
Cost LowHighHigh
Sample Throughput High (multiple samples can be run simultaneously)Low to moderate (typically one sample at a time)Low to moderate (typically one sample at a time)
Quantification Semi-quantitative (visual estimation) or quantitative (densitometry)Highly quantitativeHighly quantitative
Typical Application Rapid purity checks, reaction monitoring, screening for optimal separation conditions.Routine purity testing, impurity profiling, quantitative analysis of active pharmaceutical ingredients (APIs).Analysis of volatile and thermally stable compounds, residual solvent analysis.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize comparative data from studies on the purity determination of common pharmaceutical compounds using TLC (specifically, High-Performance Thin-Layer Chromatography, HPTLC, with densitometry) and HPLC.

Table 1: Purity Analysis of Paracetamol [1][2]

ParameterTLC-DensitometryHPLC
Linearity Range 1–10 µ g/spot 0.5–100 µg/mL
Correlation Coefficient (r²) 0.9996> 0.999
Limit of Detection (LOD) 0.016 µ g/spot 120 ng/mL
Limit of Quantification (LOQ) 3.4 µg/mL360 ng/mL
Recovery (%) 98.5 - 101.2%98.8 - 102.0%

Table 2: Purity Analysis of Ibuprofen (B1674241) [3][4][5][6][7]

ParameterTLC-DensitometryHPLC
Linearity Range 0.2 - 1.0 µ g/spot 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.075 µ g/spot ~10 ng/mL
Limit of Quantification (LOQ) 0.228 µ g/spot ~30 ng/mL
Recovery (%) 96.8 - 99.0%98.0 - 102.0%

Table 3: Impurity Profiling of Aspirin [8][9][10]

ParameterTLC-DensitometryHPLC
Impurity Detected Salicylic AcidSalicylic Acid and other degradation products
Limit of Detection (Salicylic Acid) ~0.1%< 0.01%
Quantitative Accuracy LowerHigher

Table 4: Purity Analysis of Quercetin [11][12][13][14][15]

ParameterHPTLCHPLC
Linearity Range 100 - 600 ng/spot0.00488 - 200 µg/mL
Correlation Coefficient (r²) 0.9980.999
Limit of Detection (LOD) ~20 ng/spot0.00488 µg/mL
Limit of Quantification (LOQ) ~60 ng/spot0.03906 µg/mL
Recovery (%) 98.9 - 101.5%98.2 - 101.8%

Experimental Protocols

Protocol 1: General Thin-Layer Chromatography for Purity Assessment

1. Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (solvent system appropriate for the compound of interest)

  • Sample solution (dissolve a small amount of the product in a volatile solvent)

  • Reference standard solution (a pure sample of the expected product)

  • Visualization agent (e.g., UV lamp, iodine chamber, or specific staining reagent)

2. Procedure:

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the positions for sample application.
  • Spotting: Use a capillary tube to apply a small spot of the sample solution and the reference standard solution onto the origin line. The spots should be small and concentrated. Allow the solvent to evaporate completely.
  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action.
  • Completion and Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate method (e.g., under a UV lamp at 254 nm). A pure compound should show a single spot at the same Rƒ value as the reference standard.

Protocol 2: Quantitative Purity Assessment using TLC-Densitometry

1. Materials:

  • HPTLC plates for higher resolution

  • Automated TLC sampler for precise application

  • TLC scanner (densitometer)

  • Software for data acquisition and analysis

  • Standard solutions of the compound at various known concentrations

2. Procedure:

  • Sample and Standard Application: Apply precise volumes of the sample solution and a series of standard solutions of known concentrations to the HPTLC plate using an automated sampler.
  • Chromatographic Development: Develop the plate as described in Protocol 1, ensuring controlled conditions (temperature, humidity, and chamber saturation) for reproducibility.
  • Densitometric Scanning: After drying, scan the plate using a TLC scanner at the wavelength of maximum absorbance of the compound.
  • Data Analysis: The software will generate a chromatogram with peaks corresponding to the spots. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve. The purity can then be calculated as the percentage of the main compound relative to the total area of all detected spots.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Plate prep_plate->spotting prep_sample Prepare Sample & Standards prep_sample->spotting development Develop Plate spotting->development visualization Visualize Spots development->visualization calculation Calculate Rƒ & Assess Purity visualization->calculation

Figure 1. Experimental workflow for TLC-based purity validation.

Chromatography_Comparison cluster_methods Chromatographic Methods cluster_attributes Key Attributes TLC TLC Resolution Resolution TLC->Resolution Low Cost Cost TLC->Cost Low Speed Speed TLC->Speed Fast Quantification Quantification TLC->Quantification Semi-Quantitative HPLC HPLC HPLC->Resolution High HPLC->Cost High HPLC->Speed Moderate HPLC->Quantification Quantitative GC GC GC->Resolution Very High GC->Cost High GC->Speed Fast GC->Quantification Quantitative

References

Safety Operating Guide

Proper Disposal of meso-1,2-Dibromo-1,2-diphenylethane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of meso-1,2-Dibromo-1,2-diphenylethane, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Hazard Information

This compound is a hazardous substance and requires careful handling.[1] It is classified as a corrosive solid that can cause severe skin burns and eye damage.[2][3] Ingestion may be harmful and can lead to serious health issues.[1] This chemical is also a lachrymator, meaning it can cause tearing.[3]

Key Hazard Summary:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Corrosion/IrritationCauses severe skin burns.[2][3]Skin contact
Serious Eye Damage/IrritationCauses serious eye damage.[1][2]Eye contact
Acute Toxicity (Oral)Harmful if swallowed; ingestion of less than 150g may be fatal or cause serious health damage.[1]Ingestion
Respiratory IrritationMay cause severe irritation to the respiratory tract.[3][4]Inhalation of dust

II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield as per OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

  • Respiratory Protection: In case of dust generation, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5]

III. Spill and Leak Cleanup Procedures

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[3] Remove all sources of ignition.[6]

  • Control Personal Contact: Wear the appropriate PPE as outlined in Section II.[1]

  • Contain the Spill: Clean up spills immediately.[5] Use dry cleanup procedures and avoid generating dust.[1]

  • Collect the Material: Sweep up or absorb the material.[5]

  • Containerize for Disposal: Place the spilled material into a suitable, clean, dry, and closed container for disposal.[5] The container must be properly labeled.[1]

IV. Disposal Protocol

This compound is considered hazardous waste.[2] Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]

  • Containerization: Collect waste this compound in its original container or a suitable, labeled, and securely sealed container.[1] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and cool, dry area away from incompatible substances such as strong oxidizing agents.[3][5] The storage area should be a corrosives area.[5]

  • Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[2][5] Contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and disposal.

  • Prohibited Actions: Do not empty into drains or dispose of in the regular trash.[2][4]

V. Emergency Procedures

  • Eye Contact: Immediately flush the eyes with running water for at least 15-30 minutes, keeping the eyelids open.[3][5] Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][5] Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting.[3][5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3][5] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[3]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[3][5] If breathing is difficult, administer oxygen.[3][5] Seek immediate medical attention.[3]

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Unused Material? ppe->spill unused Unused Material for Disposal spill->unused Unused spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Spill containerize Place in a Labeled, Sealed Hazardous Waste Container unused->containerize spill_cleanup->containerize storage Store in Designated Corrosives Area containerize->storage disposal Contact EHS for Disposal storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling meso-1,2-Dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of meso-1,2-Dibromo-1,2-diphenylethane, a corrosive solid requiring careful management. Adherence to these procedures will minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, and inhalation of dust particles.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[2][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use.[5]
Body Protection Lab Coat or Chemical-Resistant ApronA flame-resistant lab coat that fully covers the arms is essential. For larger quantities, a chemical-resistant apron should be worn over the lab coat.[5][6]
Respiratory Protection Dust RespiratorA NIOSH-approved particulate respirator (e.g., N95) is necessary to prevent inhalation of dust, especially when handling the powder outside of a fume hood.[2]
Footwear Closed-Toed ShoesLeather or chemical-resistant shoes are required to protect against spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a structured operational plan is critical to minimize exposure and prevent accidents. The workflow below outlines the key steps for handling this compound from preparation to use in an experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Gather All Necessary Equipment don_ppe->gather_materials weigh 4. Weigh Compound (Minimize Dust Generation) gather_materials->weigh Proceed to Handling transfer 5. Transfer to Reaction Vessel weigh->transfer dissolve 6. Add Solvent and Dissolve transfer->dissolve decontaminate 7. Decontaminate Glassware & Surfaces dissolve->decontaminate Proceed to Cleanup doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe dispose 9. Dispose of Waste doff_ppe->dispose

Figure 1. Step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The work surface should be clean and uncluttered.

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of the compound. Use a spatula to gently transfer the solid to avoid generating dust.[2] If possible, use a balance inside the fume hood.

  • Transfer: Transfer the weighed solid to the reaction vessel.

  • Reaction Setup: Add the appropriate solvent to the reaction vessel to dissolve the compound.

  • Post-Handling: After the experiment is complete, proceed immediately to the cleanup and disposal procedures.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) should be collected in a designated, labeled hazardous waste container. The container must be kept closed when not in use.[1][7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated waste bag within the fume hood and disposed of as hazardous waste.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste down the drain.[1][8] All waste must be handled in accordance with local, state, and federal regulations.[1]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
meso-1,2-Dibromo-1,2-diphenylethane
Reactant of Route 2
meso-1,2-Dibromo-1,2-diphenylethane

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